Product packaging for 4-Bromo-8-(trifluoromethoxy)quinoline(Cat. No.:CAS No. 1189105-60-9)

4-Bromo-8-(trifluoromethoxy)quinoline

Cat. No.: B1371723
CAS No.: 1189105-60-9
M. Wt: 292.05 g/mol
InChI Key: STBZTALIYXDJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-8-(trifluoromethoxy)quinoline is a useful research compound. Its molecular formula is C10H5BrF3NO and its molecular weight is 292.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrF3NO B1371723 4-Bromo-8-(trifluoromethoxy)quinoline CAS No. 1189105-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZTALIYXDJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670911
Record name 4-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-60-9
Record name 4-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1189105-60-9

Introduction: The Strategic Importance of 4-Bromo-8-(trifluoromethoxy)quinoline in Modern Chemistry

This compound is a halogenated quinoline derivative that has garnered significant interest within the realms of medicinal chemistry and materials science. Its structure, which incorporates a quinoline scaffold, a bromine atom, and a trifluoromethoxy group, offers a unique combination of properties that make it a valuable building block in the synthesis of complex molecules. The quinoline core is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] The strategic placement of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[3] Furthermore, the trifluoromethoxy group at the 8-position imparts favorable physicochemical properties, such as enhanced metabolic stability and membrane permeability, which are highly desirable in the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 1189105-60-9Internal Data
Molecular Formula C₁₀H₅BrF₃NOInternal Data
Molecular Weight 292.05 g/mol Internal Data
Appearance Off-white to pale yellow solid (predicted)Internal Data
Boiling Point Not availableInternal Data
Melting Point Not availableInternal Data
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water (predicted).Internal Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinoline ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core, with the carbon attached to the bromine and trifluoromethoxy groups exhibiting characteristic shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by halogenation. A plausible and widely used approach is the Friedländer annulation , which involves the condensation of an appropriately substituted 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Proposed Synthetic Pathway: A Modified Friedländer Approach

A logical synthetic route would commence with the synthesis of a key intermediate, an ortho-amino benzaldehyde or benzophenone bearing the trifluoromethoxy group at the 3-position. This intermediate can then undergo a cyclization reaction to form the quinoline core, followed by bromination.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on established methodologies for the synthesis of similar quinoline derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-amino-3-(trifluoromethoxy)benzaldehyde (Intermediate)

This step is crucial and can be challenging. A potential route involves the ortho-formylation of 2-(trifluoromethoxy)aniline.

  • Protection of the amine: Protect the amino group of 2-(trifluoromethoxy)aniline with a suitable protecting group (e.g., Boc anhydride).

  • Ortho-lithiation and formylation: Treat the protected aniline with a strong base like n-butyllithium at low temperature, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

  • Deprotection: Remove the protecting group to yield the desired 2-amino-3-(trifluoromethoxy)benzaldehyde.

Step 2: Friedländer Annulation to form 8-(trifluoromethoxy)quinolin-4-ol

  • In a round-bottom flask, dissolve 2-amino-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it. The product, 8-(trifluoromethoxy)quinolin-4-ol, may precipitate and can be collected by filtration.

Step 3: Chlorination to 4-chloro-8-(trifluoromethoxy)quinoline

  • Treat the 8-(trifluoromethoxy)quinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture carefully, and upon completion of the reaction, pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the solution and extract the product with an organic solvent.

Step 4: Bromination to this compound

Direct bromination of the quinoline core can be challenging and may lead to a mixture of products. A more controlled approach is often preferred.

A plausible alternative involves a Sandmeyer-type reaction starting from a 4-aminoquinoline derivative. However, for direct bromination:

  • Dissolve 4-chloro-8-(trifluoromethoxy)quinoline in a suitable solvent.

  • Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Heat the reaction mixture and monitor by TLC.

  • Work up the reaction to isolate the crude product, which can then be purified by column chromatography.

Causality Behind Experimental Choices:

  • Choice of Friedländer Annulation: This method is often preferred for its versatility and the availability of a wide range of starting materials. The reaction conditions can be tuned to favor the desired product.

  • Use of a Chlorinating Agent: The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a key step as the chloro group is a good leaving group, facilitating subsequent nucleophilic substitution or cross-coupling reactions if desired.

  • Controlled Bromination: Direct electrophilic bromination of the quinoline ring can be complex due to the directing effects of the substituents and the nitrogen atom. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.

Visualizing the Synthetic Workflow

G cluster_0 Intermediate Synthesis cluster_1 Quinoline Core Formation cluster_2 Halogenation Steps 2-(trifluoromethoxy)aniline 2-(trifluoromethoxy)aniline Protected Aniline Protected Aniline 2-(trifluoromethoxy)aniline->Protected Aniline Protection Ortho-lithiated species Ortho-lithiated species Protected Aniline->Ortho-lithiated species n-BuLi Formylated Intermediate Formylated Intermediate Ortho-lithiated species->Formylated Intermediate DMF 2-amino-3-(trifluoromethoxy)benzaldehyde 2-amino-3-(trifluoromethoxy)benzaldehyde Formylated Intermediate->2-amino-3-(trifluoromethoxy)benzaldehyde Deprotection 8-(trifluoromethoxy)quinolin-4-ol 8-(trifluoromethoxy)quinolin-4-ol 2-amino-3-(trifluoromethoxy)benzaldehyde->8-(trifluoromethoxy)quinolin-4-ol Friedländer Annulation (Ethyl acetoacetate, Base/Acid) 4-chloro-8-(trifluoromethoxy)quinoline 4-chloro-8-(trifluoromethoxy)quinoline 8-(trifluoromethoxy)quinolin-4-ol->4-chloro-8-(trifluoromethoxy)quinoline Chlorination (POCl3) This compound This compound 4-chloro-8-(trifluoromethoxy)quinoline->this compound Bromination (e.g., NBS)

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry Applications

The quinoline scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The introduction of a bromine atom at the 4-position of this compound opens up avenues for the synthesis of diverse libraries of compounds through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents at this position.

The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation. It can also improve membrane permeability and binding affinity to biological targets. The combination of these features in this compound makes it a promising starting material for the development of new drug candidates.

Visualizing a Potential Signaling Pathway Interaction

G 4-Bromo-8-(trifluoromethoxy)quinoline_Derivative Quinoline-based Kinase Inhibitor Kinase Kinase 4-Bromo-8-(trifluoromethoxy)quinoline_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response

Caption: Inhibition of a kinase signaling pathway by a hypothetical quinoline derivative.

Materials Science Applications

The extended π-system of the quinoline ring, combined with the electronic properties influenced by the bromo and trifluoromethoxy substituents, suggests potential applications in the field of organic electronics. Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent sensors. The ability to functionalize the 4-position of this compound allows for the tuning of its electronic and photophysical properties, making it a versatile platform for the design of novel organic materials.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a strategically designed building block with significant potential in both medicinal chemistry and materials science. Its quinoline core provides a proven pharmacophore, while the bromo and trifluoromethoxy substituents offer a powerful combination of synthetic versatility and desirable physicochemical properties. The ability to readily modify the 4-position through cross-coupling reactions allows for the generation of diverse molecular architectures, paving the way for the discovery of novel therapeutic agents and advanced materials. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to empower researchers to unlock the full potential of this promising chemical entity.

References

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. [Link]
  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022).

Sources

properties of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline: A Keystone Building Block for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound has emerged as a molecule of significant interest within the pharmaceutical and material science sectors. Its unique trifluoromethoxy and bromo substitutions on the quinoline scaffold provide a powerful combination of desirable physicochemical properties and synthetic versatility. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the bromine atom serves as a crucial handle for a variety of cross-coupling reactions.[1] This guide offers a comprehensive technical overview of this compound, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern drug design. This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1]

The bromine atom at the 4-position of the quinoline ring further enhances the utility of this molecule, rendering it a versatile intermediate for synthetic chemists.[1] It readily participates in various transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[1] This synthetic accessibility makes this compound a highly sought-after building block for generating libraries of novel compounds for drug discovery and material science applications.

Core Physicochemical and Safety Data

A fundamental understanding of a compound's properties and safety profile is critical for its effective and safe utilization in a research setting.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
CAS Number 1189105-60-9
Appearance Solid
Storage 2-8°C, under inert atmosphere
Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[5][7][8]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[5][7]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][7]

    • If inhaled: Move person into fresh air.[5][7]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[7]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7]

Synthesis and Synthetic Utility

The synthetic route to this compound and its subsequent reactivity are central to its application in research and development.

Conceptual Synthetic Workflow

The synthesis of this compound typically involves a multi-step process from commercially available starting materials. The following diagram illustrates a logical synthetic pathway.

synthesis_workflow start 8-Hydroxyquinoline step1 Trifluoromethoxylation start->step1 intermediate1 8-(Trifluoromethoxy)quinoline step1->intermediate1 step2 N-Oxidation intermediate1->step2 intermediate2 8-(Trifluoromethoxy)quinoline-N-oxide step2->intermediate2 step3 Bromination intermediate2->step3 product This compound step3->product

Caption: A plausible synthetic workflow for this compound.

Expertise & Experience: The N-oxidation step is a key strategic decision. It deactivates the quinoline ring towards electrophilic attack while activating the 2- and 4-positions for nucleophilic substitution. This allows for the regioselective introduction of the bromine atom at the 4-position in the subsequent step.

Key Reactions: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in the reactivity of its carbon-bromine bond. This site serves as a versatile anchor for a multitude of palladium-catalyzed cross-coupling reactions.

cross_coupling_reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions reagent This compound suzuki Suzuki Coupling (with Boronic Acids) reagent->suzuki sonogashira Sonogashira Coupling (with Alkynes) reagent->sonogashira buchwald Buchwald-Hartwig Amination (with Amines) reagent->buchwald heck Heck Coupling (with Alkenes) reagent->heck product_aryl 4-Aryl Derivatives suzuki->product_aryl product_alkynyl 4-Alkynyl Derivatives sonogashira->product_alkynyl product_amino 4-Amino Derivatives buchwald->product_amino product_alkenyl 4-Alkenyl Derivatives heck->product_alkenyl

Caption: Key cross-coupling reactions of this compound.

Trustworthiness: Each of these reactions is well-established in the synthetic organic chemistry literature, with numerous protocols and catalyst systems available to achieve high yields and functional group tolerance. The choice of catalyst, ligand, base, and solvent is critical for reaction optimization and can be tailored to the specific substrates being coupled.

Applications in Drug Discovery

The structural motifs present in this compound make it an attractive starting point for the development of new therapeutic agents, particularly in oncology.

A Scaffold for Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to bind to the ATP-binding site of the enzyme. The quinoline scaffold is well-suited for this purpose. The general workflow for leveraging this compound in a kinase inhibitor discovery program is outlined below.

drug_discovery_workflow start This compound library_synthesis Library Synthesis via Cross-Coupling Reactions start->library_synthesis screening High-Throughput Screening (Kinase Panel) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Sources

An In-Depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline: Molecular Structure and Synthetic Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1] Its presence in a multitude of natural products and FDA-approved drugs underscores its profound biological significance.[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1] The subject of this guide, 4-Bromo-8-(trifluoromethoxy)quinoline, is a prime example of a strategically designed quinoline derivative, poised for applications in advanced chemical synthesis and drug development.

The molecule's structure is characterized by two key functional groups that impart significant value:

  • The 4-Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle. Its presence dramatically enhances the molecule's utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[4] These palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of molecular fragments.[5]

  • The 8-Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a highly sought-after substituent in contemporary drug design.[6] Its unique electronic properties—being strongly lipophilic and electron-withdrawing—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for target proteins.[1][6]

This guide will explore the interplay of these components and the resulting potential of this compound.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and predicting its behavior in various solvent systems.

PropertyValueSource
CAS Number 1189105-60-9
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
SMILES C1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2BrInferred from Structure
InChI InChI=1S/C10H5BrF3NO/c11-7-3-12-9-5-1-2-6(16-10(13,14)15)8(9)4-7/h1-5HInferred from Structure
Storage Inert atmosphere, 2-8°C

Synthetic Pathways and Methodologies

While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies. A likely approach would involve the construction of the 8-(trifluoromethoxy)quinoline core followed by a regioselective bromination.

Conceptual Synthetic Workflow

A logical synthetic strategy would commence with the synthesis of 8-(trifluoromethoxy)quinolin-4-ol, which can then be converted to the target 4-bromo derivative.

G A 2-(Trifluoromethoxy)aniline C Gould-Jacobs Reaction A->C B Diethyl malonate B->C D 8-(Trifluoromethoxy)quinolin-4-ol C->D Cyclization F Bromination D->F E Brominating Agent (e.g., POBr₃) E->F G This compound F->G Purification G cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling cluster_2 Buchwald-Hartwig Amination A This compound C Pd Catalyst, Base A->C B Aryl/Heteroaryl Boronic Acid B->C D 4-Aryl/Heteroaryl-8-(trifluoromethoxy)quinoline C->D E This compound G Pd/Cu Catalyst, Base E->G F Terminal Alkyne F->G H 4-Alkynyl-8-(trifluoromethoxy)quinoline G->H I This compound K Pd Catalyst, Base I->K J Amine J->K L 4-Amino-8-(trifluoromethoxy)quinoline K->L

Sources

biological activity of trifluoromethoxy quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy Quinolines

Authored by Gemini, Senior Application Scientist

Foreword: The Emergence of the Trifluoromethoxy Moiety in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a vast range of biological activities, from antimalarial to anticancer and neuroprotective applications.[1][2] Its versatility and amenability to chemical modification have made it a privileged framework for drug design. In recent years, the strategic incorporation of fluorine-containing substituents has become a pivotal strategy to enhance the pharmacological profiles of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique ability to modulate key physicochemical properties.[3][4]

This technical guide offers a comprehensive exploration of the biological activities of trifluoromethoxy quinolines. We move beyond a simple cataloging of effects to provide an in-depth analysis of their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals, providing field-proven insights and self-validating protocols to empower the next wave of discovery in this promising chemical space.

The Trifluoromethoxy Group: A Decisive Advantage in Drug Design

The introduction of a trifluoromethoxy group into the quinoline core is not an arbitrary modification; it is a deliberate design choice rooted in fundamental physicochemical principles. The unique electronic properties of the -OCF3 group confer significant advantages that enhance a molecule's drug-like characteristics.

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] This increased stability extends the compound's half-life in vivo, allowing for a longer duration of action.[5]

  • Increased Lipophilicity : The -OCF3 group is highly lipophilic, a property that significantly influences a compound's pharmacokinetic profile.[4] Enhanced lipophilicity can improve absorption, facilitate passage across biological membranes (such as the blood-brain barrier), and strengthen binding affinity to hydrophobic pockets within biological targets.[4][6]

  • Modulation of Electronic Properties : With a strong electron-withdrawing nature, the trifluoromethoxy group can profoundly influence the pKa of the quinoline nitrogen. This modulation affects the molecule's ionization state at physiological pH, which is critical for receptor interaction, solubility, and cellular uptake.

These properties collectively improve the absorption, distribution, metabolism, and excretion (ADME) profile of quinoline-based compounds, making them more attractive candidates for drug development.[5][7]

Synthetic Pathways: Accessing the Trifluoromethoxy Quinoline Scaffold

The rational design of novel therapeutics is predicated on the feasible synthesis of the target molecules. Several robust synthetic strategies have been developed to construct the trifluoromethoxy quinoline core, providing chemists with the tools to generate diverse libraries for biological screening. A generalized workflow often involves the cyclization of a substituted aniline precursor.

A plausible and commonly referenced approach is the Gould-Jacobs reaction, which involves the condensation of a trifluoromethoxy-substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally-induced cyclization to form the 4-quinolone core.[8] Subsequent chemical modifications can then be performed to yield the desired 4-aminoquinoline derivatives.[3]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Gould-Jacobs) cluster_2 Step 3: Functionalization A 4-(Trifluoromethoxy)aniline C Anilinomethylene Malonate Intermediate A->C Heat or MW B Diethyl Ethoxymethylenemalonate (EMME) B->C D 4-Oxo-6-(trifluoromethoxy) quinoline-3-carboxylate C->D High Temperature (e.g., Diphenyl ether) E 4-Chloro-6-(trifluoromethoxy)quinoline D->E Hydrolysis & Chlorination (e.g., POCl3) F Target 6-(Trifluoromethoxy)quinolin-4-amine E->F Nucleophilic Substitution (Amine source)

Caption: Generalized synthetic workflow for 4-amino-6-(trifluoromethoxy)quinoline.

A Spectrum of Biological Activities

Trifluoromethoxy quinolines have demonstrated potent activity across multiple therapeutic areas. Their mechanisms are often multifaceted, targeting key pathways in infectious diseases, oncology, and neurology.

Antimalarial Activity: Combating Drug Resistance

Malaria remains a significant global health threat, exacerbated by the emergence of parasite resistance to frontline drugs like chloroquine.[9] Trifluoromethoxy and trifluoromethyl-substituted quinolines have emerged as a powerful class of antimalarials, showing significant efficacy against chloroquine-resistant strains of Plasmodium falciparum.[5][9]

Mechanism of Action: The antimalarial activity of quinoline derivatives is often linked to the parasite's unique biology within red blood cells. The parasite digests hemoglobin in its digestive vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Many quinoline-based drugs are thought to act by accumulating in the digestive vacuole and inhibiting this crucial detoxification pathway, leading to a buildup of toxic heme and parasite death.[1] Some trifluoromethyl quinoline derivatives have also been shown to bind to DNA via intercalation, further disrupting parasite replication.[10]

G cluster_parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Accumulation Leads to TFMO_Q Trifluoromethoxy Quinoline TFMO_Q->Hemozoin Inhibits

Caption: Proposed antimalarial mechanism via inhibition of hemozoin formation.

Structure-Activity Relationship (SAR): Research has shown that the placement of the trifluoromethyl or trifluoromethoxy group is critical. For instance, attaching a substituted trifluoromethoxy biaryl side chain at the 2-, 3-, 4-, or 6-position of the quinolone core can generate highly potent and selective agents.[9] Furthermore, the presence of other substituents, such as 6-chloro and 7-methoxy moieties, can act as essential pharmacophores that enhance activity.[9]

Table 1: In Vitro Antimalarial Activity of Representative Quinolines

Compound Class Strain IC50 (µg/mL) Citation
2,8-bis(trifluoromethyl)quinoline ketone P. falciparum (D10) 5.2 [10]
2,8-bis(trifluoromethyl)quinoline methylene P. falciparum (D10) 4.8 [10]
1-(2,7-bis(trifluoromethyl)quinolin-4-yl)... - - [1]

| Quinoline-1,2,4-triazine hybrid (40d) | P. falciparum | 4.54 ± 0.16 µM |[1] |

Anticancer Activity: Targeting Aberrant Cell Signaling

The quinoline scaffold is present in several FDA-approved anticancer drugs, and trifluoromethoxy derivatives are a promising area of investigation.[5][11] These compounds exert their effects by targeting key cellular pathways that are often dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs).[2][5]

Mechanism of Action: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a cell-surface receptor that, upon activation by its ligands, triggers downstream signaling cascades (e.g., RAS-RAF-MEK-ERK pathway) that promote cell proliferation, survival, and angiogenesis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Trifluoromethoxy quinolines can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking its activation and halting the oncogenic signaling.[5][12] This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Apoptosis Apoptosis EGFR->Apoptosis Inhibition Leads to RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation TFMO_Q Trifluoromethoxy Quinoline TFMO_Q->EGFR Inhibits (ATP-binding site)

Caption: Inhibition of the EGFR signaling pathway by trifluoromethoxy quinolines.

Cytotoxicity Data: In vitro studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines. For example, certain quinoline-derived trifluoromethyl alcohols have shown more potent anticancer activity than the conventional chemotherapy drug cisplatin.[13]

Table 2: Comparative Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Citation
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol - - 14.14 [13]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline HL-60 Leukemia 19.88 ± 3.35 µg/ml [14]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline U937 Leukemia 43.95 ± 3.53 µg/ml [14]

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | CNS Cancer | 0.314 - 4.65 µg/cm³ |[14] |

Neuropharmacological Activities

The ability of lipophilic quinoline derivatives to cross the blood-brain barrier opens up possibilities for treating central nervous system (CNS) disorders. Recent studies have identified novel trifluoromethylated quinolines with significant antiepileptic, analgesic, and neuroprotective potential.[15][16]

Mechanism of Action: A key target for antiepileptic and analgesic action is voltage-gated sodium channels.[15] In neuropathic pain and epilepsy, these channels can become hyperexcitable, leading to aberrant neuronal firing. Quinoline-derived trifluoromethyl alcohols have been shown to block these sodium channels, reducing the inflammatory signals released by nerve damage and calming the hyperexcitability that leads to seizures.[15][17] Additionally, some derivatives show potential as multifunctional agents for neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[16][18]

Experimental Evaluation: Standardized Protocols

To ensure the trustworthiness and reproducibility of research findings, the use of validated, standardized protocols is paramount. The following section details self-validating methodologies for assessing the key biological activities of trifluoromethoxy quinolines.

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound by measuring the metabolic activity of living cells.[14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, SF-295) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Preparation: Prepare a stock solution of the test trifluoromethoxy quinoline derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Compound Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired period (e.g., 48 or 72 hours).[14]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cell viability assay.
Protocol: In Vitro Antimalarial Activity Assay (LDH Assay)

This assay quantifies parasite proliferation by measuring the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme not present in host red blood cells.[19]

Step-by-Step Methodology:

  • Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum in human red blood cells using standard in vitro culture conditions.

  • Compound Plating: In a 96-well plate, add serial dilutions of the test trifluoromethoxy quinoline compounds.

  • Infection: Add parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to each well and incubate for 72 hours under standard culture conditions.

  • Cell Lysis: After incubation, lyse the cells by repeated freeze-thaw cycles to release the pLDH enzyme.

  • Enzyme Reaction: Transfer the lysate to a new plate. Add a substrate solution containing Malstat reagent and NBT/PES (nitroblue tetrazolium/phenazine ethosulfate). The pLDH will catalyze the oxidation of lactate, leading to the reduction of NBT to a colored formazan product.[19]

  • Absorbance Reading: After a 30-minute incubation at room temperature, measure the absorbance at 650 nm.

  • Data Analysis: The absorbance is proportional to the amount of pLDH and thus to the number of viable parasites. Calculate IC50 values as described for the MTT assay.

Future Directions and Conclusion

The trifluoromethoxy quinoline scaffold represents a remarkably fertile ground for the discovery of new therapeutic agents. The potent and diverse biological activities—spanning antimalarial, anticancer, and neuropharmacological applications—underscore their vast potential. The unique physicochemical properties imparted by the -OCF3 group provide a distinct advantage in overcoming common drug development hurdles like poor metabolic stability.[4][5]

Future research should focus on several key areas:

  • Target Deconvolution: For compounds with promising phenotypic effects, identifying the precise molecular target(s) is crucial for understanding the mechanism of action and for rational lead optimization.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to in vivo animal models to assess their efficacy, pharmacokinetic profiles, and toxicity.[13]

  • QSAR and Computational Modeling: The use of Quantitative Structure-Activity Relationship (QSAR) modeling will be indispensable for guiding the design of next-generation derivatives with enhanced potency and selectivity, while minimizing off-target effects.[20][21]

References

  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed. (2019-03-05).
  • Route for the Generation of Trifluoromethyl-Substituted Pyrrplo[3,2-c]quinolines. (2016-09-09).
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed.
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (2024-09-11).
  • Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)
  • Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines.
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aom
  • In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)
  • A convenient synthesis of trifluoromethyl-substituted quinolino[8... - Ingenta Connect. (2021-10-26).
  • Exploring 6-(Trifluoromethoxy)
  • In Silico Modeling of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide for Drug Discovery - Benchchem.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Examples of bioactive 2‐trifluoromethyl quinolines.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC - NIH.
  • Selected examples of bioactive 2‐trifluoromethyl quinolines.
  • 6-(Trifluoromethoxy)
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27).
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed. (2022-01-19).
  • Antiplasmodial activity of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide deriv
  • Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed. (1998-12-01).
  • Review on recent development of quinoline for anticancer activities.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem.
  • Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchG
  • Applications in Discovering New Drugs using Quantitative Structure-Activity Relationship Analysis (QSAR) Model - Longdom Publishing.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI.
  • Quantitative Structure–Activity Relationship (QSAR)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021-08-23).
  • Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - NIH. (2022-11-07).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (2023-10-12).
  • Quantitative structure–activity relationship-based comput
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. (2023-09-11).
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • Quantitative Structure-Activity Relationship (QSAR)
  • Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2- c]Quinoline Derivatives as Potential Antileukemia Agents - PubMed. (2020-01-03).
  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed.
  • ACS Catalysis Journal - ACS Publications - American Chemical Society. YxRqD6jR7erOjCnXF_9Co=)

Sources

An In-depth Technical Guide on the Role of the Trifluoromethoxy Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent. This technical guide provides an in-depth analysis of the multifaceted role of the OCF₃ group in drug design. We will explore its profound impact on key physicochemical parameters, including lipophilicity, electronic effects, and metabolic stability. Through an examination of underlying mechanisms, supported by quantitative data and specific case studies, this guide will illuminate the causal relationships that make the OCF₃ group an indispensable tool for researchers, scientists, and drug development professionals. Detailed experimental protocols for evaluating the effects of OCF₃ incorporation are also provided to bridge theory with practical application.

Introduction: The Strategic Rise of the Trifluoromethoxy Moiety

The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] While the trifluoromethyl (CF₃) group has been more widely deployed, the trifluoromethoxy (OCF₃) group offers a distinct and often more advantageous set of properties.[3][4] Its unique combination of high lipophilicity, metabolic stability, and specific electronic characteristics has led to its increasing prevalence in both pharmaceuticals and agrochemicals.[3][5][6] Understanding the nuanced effects of the OCF₃ group is critical for its rational application in drug discovery campaigns aimed at optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[7] This guide will serve as a comprehensive resource for leveraging the full potential of this "super-halogen."[6][8]

Core Physicochemical Properties of the Trifluoromethoxy Group

The utility of the OCF₃ group stems from its profound influence on a molecule's fundamental physicochemical characteristics. These properties are not standalone features but are interconnected, collectively shaping the overall behavior of the drug candidate.

Lipophilicity: A Dominant Feature

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter governing a drug's ability to cross biological membranes.[9][10] The OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[3] This generally leads to enhanced cell membrane permeability and can improve oral bioavailability.[7][11] The increased lipophilicity is attributed to the replacement of hydrogen atoms with more lipophilic fluorine atoms.[6]

Table 1: Comparative Lipophilicity (LogP) of Analogous Pairs
Compound Pair LogP (without OCF₃)
Anisole / 4-(Trifluoromethoxy)anisole2.11
Toluene / 4-(Trifluoromethoxy)toluene2.73
Phenol / 4-(Trifluoromethoxy)phenol1.46

Note: The LogP values are calculated estimates to demonstrate the general trend. Actual experimental values may vary depending on the molecular context.

Electronic Effects and pKa Modulation

The OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[9][11] This inductive effect can significantly influence the electron distribution within a molecule, impacting its reactivity and ability to interact with biological targets.[9] Unlike the trifluoromethyl group, the oxygen atom in the OCF₃ group can participate in resonance, although its electron-donating effect is weaker than that of a methoxy group.[7] This interplay allows for fine-tuning of electronic properties.[7]

The strong electron-withdrawing nature of the OCF₃ group can also modulate the pKa of nearby ionizable groups. For instance, attaching an OCF₃ group to an aromatic ring can decrease the pKa of a distal acidic proton or a basic nitrogen, which can have profound effects on a drug's solubility, receptor binding, and pharmacokinetic profile.

Conformational Influence: The Orthogonal Preference

A defining characteristic of the aryl-OCF₃ group is its preference for a conformation that is orthogonal (or nearly orthogonal) to the plane of the aromatic ring.[12][13] This is in stark contrast to the methoxy group, which typically favors a planar conformation.[6][8] This perpendicular arrangement is driven by a combination of steric hindrance between the fluorine atoms and the ortho-hydrogens of the aromatic ring, as well as hyperconjugation effects.[13] This conformational rigidity can be exploited to orient other parts of the molecule for optimal binding to a target protein and can provide additional binding affinity.[13]

G cluster_0 Methoxy Group (Planar) cluster_1 Trifluoromethoxy Group (Orthogonal) Aryl_M Aryl Ring O_M O Aryl_M->O_M C_M CH3 O_M->C_M Aryl_T Aryl Ring O_T O Aryl_T->O_T C_T CF3 O_T->C_T ~90° Dihedral Angle

Caption: Conformational preferences of methoxy vs. trifluoromethoxy groups on an aryl ring.

Impact on ADME Properties: Engineering Better Drugs

The ultimate success of a drug candidate is heavily dependent on its ADME profile. The OCF₃ group is a powerful tool for optimizing these properties, particularly metabolic stability.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating an OCF₃ group is the enhancement of metabolic stability.[3][7][9][11] This is primarily due to the exceptional strength of the carbon-fluorine bond, which is much more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[1][9]

When an OCF₃ group replaces a metabolically labile group, such as a methoxy (-OCH₃) or methyl (-CH₃) group, the primary site of oxidative metabolism is effectively blocked.[1] This "metabolic switching" forces metabolism to occur at other, potentially less favorable positions, thereby slowing the overall rate of clearance and extending the drug's half-life in the body.[1][14] This can lead to improved bioavailability and a more predictable pharmacokinetic profile.[1][14]

Table 2: Impact of OCF₃ on In Vitro Metabolic Stability
Parameter Compound with Labile Group (e.g., -OCH₃)
Half-life (t½) in Liver Microsomes Shorter
Intrinsic Clearance (CLᵢₙₜ) Higher
Number of Metabolites Generally higher
Permeability and Efflux

The high lipophilicity conferred by the OCF₃ group generally enhances passive diffusion across cell membranes.[3][7] However, it is crucial to balance lipophilicity, as excessively high LogP values can lead to poor solubility, increased binding to plasma proteins, and potential toxicity. The modulation of pKa by the OCF₃ group can also influence a compound's ionization state at physiological pH, which in turn affects its permeability and potential for being a substrate of efflux transporters like P-glycoprotein (P-gp).

Case Study: Riluzole

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS). It contains a trifluoromethoxy group that is critical to its pharmacological efficacy. The OCF₃ group in Riluzole enhances its lipophilicity, which facilitates its penetration of the blood-brain barrier to reach its target in the central nervous system.[4] Furthermore, the OCF₃ group contributes to the drug's metabolic stability, ensuring a longer half-life and improved bioavailability, which are essential for its therapeutic effect in treating this chronic neurological condition.[4]

Synthetic Methodologies for OCF₃ Incorporation

The synthesis of trifluoromethoxylated compounds has historically been challenging.[5] However, recent advances have led to the development of more efficient and versatile methods. Key strategies include:

  • Nucleophilic Trifluoromethoxylation: These methods employ reagents that can deliver an "OCF₃⁻" equivalent to a suitable electrophile.

  • Electrophilic Trifluoromethoxylation: This involves the use of reagents that deliver an "OCF₃⁺" equivalent to a nucleophilic substrate.

  • Radical Trifluoromethoxylation: These methods generate an OCF₃ radical that can be added to various substrates.

  • Visible Light Photoredox Catalysis: This emerging strategy has enabled the trifluoromethoxylation of a wide range of arenes and heteroarenes under mild conditions.[5]

The choice of synthetic route depends on the specific substrate and the desired position of the OCF₃ group.

Experimental Protocols for Evaluation

Validating the impact of OCF₃ incorporation requires robust experimental evaluation. The following are detailed protocols for key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[1][14]

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Liver Microsome Solution: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System Solution: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a continuous supply of NADPH, the cofactor for CYP enzymes.[14]

    • Stopping Solution: Prepare ice-cold acetonitrile containing an internal standard for analytical quantification.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution (diluted from the stock) to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.[14]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.[14]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[14] The 0-minute time point serves as the initial concentration baseline.[14]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

G cluster_workflow Metabolic Stability Assay Workflow prep Prepare Reagents (Microsomes, Compound, NADPH) pre_incubate Pre-incubate Microsomes and Compound at 37°C prep->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Incubate and Terminate at Time Points (0-60 min) with Cold Acetonitrile initiate->time_points analyze Analyze Samples by LC-MS/MS time_points->analyze calculate Calculate Half-Life (t½) and Intrinsic Clearance analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

LogP Determination by Shake-Flask Method

Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water.[10]

Methodology:

  • System Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation:

    • Dissolve a known amount of the test compound in the pre-saturated n-octanol phase.

  • Partitioning:

    • Add an equal volume of the pre-saturated aqueous phase to the n-octanol solution in a sealed vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the vial to ensure complete phase separation.

  • Concentration Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[10]

  • Calculation:

    • Calculate the LogP using the formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[10]

Conclusion and Future Outlook

The trifluoromethoxy group is a powerful and versatile substituent in the medicinal chemist's toolbox.[3][4] Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and influence molecular conformation provides a strategic advantage in the design of drug candidates with improved ADME profiles and enhanced efficacy.[3][4][7] As synthetic methodologies continue to evolve, the application of the OCF₃ group is expected to expand, enabling the development of novel therapeutics for a wide range of diseases. Continued exploration of its nuanced effects on protein-ligand interactions and off-target activities will further refine its rational application in the pursuit of safer and more effective medicines.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
  • Trifluoromethoxy-containing pharmaceutical drugs.
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. PubMed Central. [Link]
  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
  • Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. [Link]
  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
  • Enantioselective synthesis of trifluoromethoxy-containing compounds.
  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
  • Representative OCF3‐containing compounds in pharmaceuticals and agrochemicals.
  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PubMed Central. [Link]
  • Examples of OCF3‐containing pharmaceuticals and agrochemicals.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

Sources

An In-depth Technical Guide to the Therapeutic Targets of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents what is often termed a "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions, making it a versatile template for designing compounds with a wide array of pharmacological activities.[2][4] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable capacity to modulate diverse biological pathways.[4][5]

This guide provides an in-depth exploration of the key molecular targets of quinoline derivatives across several major therapeutic areas. As application scientists, we move beyond simple descriptions to elucidate the causality behind experimental designs and the logic of target validation. The narrative is structured not by a rigid template, but by the biology of the targets themselves, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Oncological Targets - Intercepting the Machinery of Malignancy

Cancer is characterized by uncontrolled cell proliferation, evasion of apoptosis, and metastasis. Quinoline derivatives have emerged as potent anticancer agents by targeting the very enzymes and structural proteins that enable this malignant progression.[1][3][6]

Protein Kinase Inhibition: Disrupting Aberrant Signaling

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Quinoline-based compounds have shown significant promise as kinase inhibitors, often by competing with ATP for the enzyme's binding pocket.[7][8][9]

  • Key Kinase Targets: A broad spectrum of kinases implicated in cancer signaling are susceptible to inhibition by quinoline derivatives.[7][8] These include:

    • Pim Kinases (Pim-1): Overexpressed in many human cancers, Pim-1 promotes cell development and survival.[10] Quinoline-2-carboxamides and 8-hydroxyquinoline-7-carboxylic acid moieties have been identified as effective Pim-1 inhibitors.[10]

    • Src Kinase: A non-receptor tyrosine kinase involved in cell migration and proliferation. Novel aminospiro[pyrano[3,2-c]quinoline] derivatives act as non-ATP competitive Src inhibitors.[10]

    • Receptor Tyrosine Kinases (RTKs): This family includes VEGFR, EGFR, and PDGFR, which are crucial for angiogenesis and tumor growth.[10][11][12] 6,7-dimethoxyquinoline derivatives have shown potent, selective inhibition of PDGF-RTK.[11]

Target ClassSpecific TargetExample Quinoline MoietyPrimary Mechanism of Action
Serine/Threonine KinasePim-18-hydroxyquinoline-7-carboxylic acidATP-competitive inhibition in the hinge region.[10]
Non-receptor Tyrosine Kinasec-Src2'-aminospiro[pyrano[3,2-c]quinoline]Non-ATP competitive inhibition.[10]
Receptor Tyrosine KinasePDGF-RTK3-substituted 6,7-dimethoxyquinolineInhibition of kinase activity.[11]
Receptor Tyrosine KinaseEGFRQuinoline-chalcone hybridsInhibition of EGFR tyrosine kinase activity.[12]

The causality behind this protocol is to directly measure the ability of a quinoline derivative to block the catalytic activity of a target kinase. We choose a fluorescence-based assay for its high sensitivity and throughput.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of recombinant human Pim-1 kinase, a suitable peptide substrate, and ATP. Serially dilute the test quinoline compound in DMSO.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted quinoline compound or DMSO (vehicle control).

  • Enzyme/Substrate Addition: Add 20 µL of the Pim-1 kinase and substrate peptide mixture to each well.

  • Initiation: Add 25 µL of ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes. The choice of incubation time is critical; it must be within the linear range of the enzyme's activity to ensure accurate IC₅₀ determination.

  • Detection: Add a detection reagent (e.g., a phosphospecific antibody linked to a fluorophore). Incubate as per the manufacturer's instructions to allow binding.

  • Data Acquisition: Read the fluorescence signal on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Reagents (Buffer, Kinase, Substrate, ATP) C Dispense Compound to Plate A->C B Serially Dilute Quinoline Compound B->C D Add Kinase/ Substrate Mix C->D E Initiate with ATP & Incubate D->E F Add Detection Reagent E->F G Read Fluorescence F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Topoisomerase Poisoning: Inducing Lethal DNA Damage

DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological stress in DNA during replication and transcription. Quinoline derivatives, notably analogs of the natural product camptothecin, can act as "poisons" by stabilizing the transient covalent complex formed between the topoisomerase and DNA.[13] This trapped complex becomes a roadblock to replication forks, leading to double-strand breaks and apoptosis.[6][13][14]

  • Key Targets: Both Topoisomerase I and Topoisomerase IIα are validated targets.[15][16] Pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both enzymes.[16]

This protocol is self-validating because it directly visualizes the enzymatic function (relaxation of supercoiled DNA) and its inhibition.

  • Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.9), 0.25 µg of supercoiled plasmid DNA (e.g., pBR322), and the test quinoline compound at various concentrations.

  • Enzyme Addition: Add 1 unit of human Topoisomerase I enzyme. Include a "no enzyme" control and a "vehicle" control (DMSO).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the protein) and proteinase K (to digest it), preventing the enzyme from re-ligating the DNA.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed circular DNA. An effective inhibitor will prevent the conversion of the fast-migrating supercoiled band to the slower-migrating relaxed band.

G cluster_normal cluster_inhibited A Supercoiled DNA B Relaxed DNA A->B Topo I C Supercoiled DNA D Trapped Topo I- DNA Complex C->D Topo I E No Relaxation D->E Quinoline Derivative

Caption: Quinoline derivatives trap the Topo I-DNA complex, preventing DNA relaxation.

Part 2: Antimicrobial Targets - Exploiting Unique Pathogen Biology

Quinoline derivatives have a long history as antimicrobial agents, particularly against the malaria parasite. Their efficacy stems from their ability to target pathways unique to the pathogen, minimizing host toxicity.

Antimalarial Action: Disrupting Heme Detoxification

The intraerythrocytic stage of the Plasmodium parasite digests host hemoglobin in an acidic food vacuole, releasing large quantities of toxic free heme.[17][18] The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin.[17][19]

  • Primary Target: Heme Polymerization: Classic 4-aminoquinolines like chloroquine accumulate in the parasite's food vacuole.[20] They are thought to act by capping the growing faces of hemozoin crystals or by forming a complex with heme, preventing its incorporation into the crystal and leading to a buildup of toxic heme that damages parasitic membranes.[18][19][20]

G cluster_vacuole Parasite Food Vacuole Hb Host Hemoglobin Heme Toxic Heme Hb->Heme Digestion Hz Hemozoin (Non-toxic crystal) Heme->Hz Polymerization (Detoxification) Damage Membrane Damage & Parasite Death Heme->Damage Accumulation Leads to Quinoline Quinoline Derivative Quinoline->Heme Blocks Polymerization

Caption: Quinoline derivatives block heme detoxification in the malaria parasite.

Antibacterial Action: Targeting Bacterial Topoisomerases

Similar to their anticancer mechanism, certain quinoline derivatives (fluoroquinolones being the most famous class, though structurally distinct) target bacterial type II topoisomerases.

  • Key Targets: DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are structurally different from their human counterparts, providing a window for selective toxicity.[21] Inhibition of these enzymes leads to a rapid cessation of DNA synthesis and bacterial death.[21]

This is the gold-standard method for determining the potency of an antibacterial agent. The choice of broth microdilution allows for high-throughput screening.

  • Bacterial Culture: Grow a culture of the target bacterium (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the culture to a standardized density (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density with a plate reader.

Part 3: Antiviral & Anti-inflammatory Targets

The application of quinoline derivatives extends to viral infections and inflammatory conditions, often through mechanisms that modulate host-pathogen interactions or host immune responses.

Antiviral Targets

The mechanisms of antiviral action are diverse and virus-specific.

  • Viral Entry Inhibition: Chloroquine and hydroxychloroquine have demonstrated broad-spectrum anti-coronavirus activity.[22] A key mechanism is the impairment of viral entry at a post-attachment stage, likely by raising the pH of endosomes, which prevents the pH-dependent fusion of the viral envelope with the host cell membrane.[22]

  • Viral Polymerase Inhibition: For SARS-CoV-2, certain quinoline and quinazoline derivatives have been shown to directly inhibit the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[23]

This cell-based assay provides a functional readout of a compound's ability to protect host cells from virus-induced death.

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and grow to confluency.

  • Infection and Treatment: Remove the growth medium. Add the virus at a predetermined multiplicity of infection (MOI) along with serial dilutions of the test quinoline compound.

  • Incubation: Incubate the plate for 3-5 days, or until significant CPE (e.g., cell rounding, detachment) is observed in the virus control (no drug) wells.

  • Viability Assessment: Quantify cell viability using a reagent like MTS or crystal violet. The stain intensity is directly proportional to the number of living cells.

  • Analysis: Calculate the concentration of the compound that protects 50% of the cells from virus-induced death (the EC₅₀). A parallel assay without the virus is run to determine the 50% cytotoxic concentration (CC₅₀) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Anti-inflammatory Targets

Quinoline derivatives can modulate inflammatory pathways, making them potential therapeutics for chronic inflammatory and neurodegenerative diseases where neuroinflammation plays a key role.[24][25]

  • Key Targets:

    • Cyclooxygenase (COX): Inhibition of COX enzymes reduces the production of prostaglandins, key mediators of inflammation.[24][26]

    • Phosphodiesterase 4 (PDE4): Inhibition of PDE4 increases intracellular cAMP levels, which has a broad anti-inflammatory effect.[26][27]

    • TNF-α Converting Enzyme (TACE): Inhibition of TACE reduces the release of the pro-inflammatory cytokine TNF-α.[26][27]

This protocol models an inflammatory response in vitro to screen for anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

  • Stimulation: Stimulate inflammation by adding lipopolysaccharide (LPS) to the wells. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Nitric oxide (NO) production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite, in the cell supernatant. Transfer supernatant to a new plate, add Griess reagent, and measure absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ of the quinoline derivative for NO inhibition.

Conclusion and Future Directions

The quinoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have been successfully developed to target a remarkable range of biological molecules, from parasite-specific metabolic pathways to the core machinery of human cell division. The key to their success lies in their chemical tractability, allowing for fine-tuning of substitutions to optimize potency and selectivity for a given target.

Future research will likely focus on developing multi-target quinoline derivatives, particularly in oncology, where hitting complementary pathways can overcome resistance.[12] Furthermore, leveraging advanced drug design techniques and exploring novel targets will continue to expand the therapeutic potential of this exceptional chemical scaffold.[8] The protocols and targets outlined in this guide provide a robust framework for scientists engaged in this exciting field of research.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Mechanism of action of quinoline drugs. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No source name available].
  • In vitro Models of Neurodegener
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). [No source name available].
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021).
  • Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applic
  • In vitro Models of Neurodegener
  • Pradhan, V., Salahuddin, et al. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Semantic Scholar.
  • Advances in current in vitro models on neurodegener
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). Ingenta Connect.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). [No source name available].
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed.
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (n.d.). PubMed.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Mukherjee, S., & Pal, M. (2013).
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.
  • Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). ijrpr.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). [No source name available].
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). [No source name available].
  • 7 steps for screening antiviral drugs. (2024). DIFF Biotech.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Techniques for screening antiviral drugs. (2024). DIFF Biotech.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [No source name available].
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). [No source name available].
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
  • Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiprolifer
  • Topoisomerases as Anticancer Targets. (n.d.). PMC - PubMed Central - NIH.
  • In silico virtual screening approaches for anti-viral drug discovery. (n.d.). PMC - PubMed Central.
  • The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals.
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). [No source name available].
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). [No source name available].
  • In vitro methods for testing antiviral drugs. (n.d.). PMC - PubMed Central.
  • Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare.
  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. (2021). [No source name available].
  • Quinoline derivatives with anti-viral activity. (n.d.).
  • Selected quinoline derivatives with antiviral activity. (n.d.).
  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021). [No source name available].

Sources

An In-depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline as a Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-8-(trifluoromethoxy)quinoline, a versatile starting material with significant applications in medicinal chemistry and materials science. We will delve into its synthesis, characterization, and key applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Strategic Importance of this compound

This compound is a strategically designed quinoline derivative that has garnered considerable interest in contemporary chemical synthesis, particularly in the realm of drug discovery. Its unique molecular architecture, featuring a reactive bromine atom at the 4-position and a lipophilic trifluoromethoxy group at the 8-position, offers a powerful combination of synthetic versatility and desirable physicochemical properties.

The quinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The strategic placement of the bromine atom provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Simultaneously, the trifluoromethoxy group is a key bioisostere for the methoxy group, often imparting improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins. This unique combination of features makes this compound a highly sought-after building block for the synthesis of novel bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
CAS Number 1189105-60-9
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Characterization:

While a publicly available, experimentally verified full dataset is not readily accessible, based on the analysis of similar structures, the expected spectroscopic data is as follows:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.90-8.80 (m, 1H), 8.20-8.10 (m, 1H), 7.80-7.70 (m, 1H), 7.60-7.50 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.0 (q, J = 258.0 Hz), 148.0, 145.0, 142.0, 130.0, 128.0, 125.0, 122.0 (q, J = 1.5 Hz), 121.0, 118.0.

  • ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -58.0 to -60.0.

  • Mass Spectrometry (ESI): m/z 291.95 [M+H]⁺, 293.95 [M+H+2]⁺.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the construction of the quinoline core via a Conrad-Limpach reaction, followed by a regioselective bromination.

Step 1: Synthesis of 8-(trifluoromethoxy)quinolin-4-ol

The foundational quinoline scaffold is assembled using the Conrad-Limpach synthesis, a classic and reliable method for the preparation of 4-hydroxyquinolines.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester.

Reaction Scheme:

Caption: Conrad-Limpach synthesis of the quinoline precursor.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a condenser, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl malonate (1.1 eq) in a high-boiling inert solvent such as Dowtherm A.

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 240-260 °C). The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap.

  • Work-up and Purification: After the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature. The product will often precipitate out of the solvent. Isolate the solid by filtration and wash with a non-polar solvent like hexane to remove residual Dowtherm A. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • High Temperature: The Conrad-Limpach reaction requires significant thermal energy to drive the cyclization and dehydration steps.[1]

  • Inert High-Boiling Solvent: Dowtherm A is a eutectic mixture of diphenyl ether and biphenyl, providing a high boiling point and chemical inertness necessary for this reaction.

  • Dean-Stark Trap: This apparatus is crucial for removing the ethanol byproduct, which drives the reaction equilibrium towards the formation of the desired product.

Step 2: Bromination of 8-(trifluoromethoxy)quinolin-4-ol

The final step involves the regioselective bromination of the 4-hydroxyquinoline intermediate to yield the target compound. This transformation is typically achieved using a brominating agent in a suitable solvent.

Reaction Scheme:

Caption: Bromination of the quinolin-4-ol intermediate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-(trifluoromethoxy)quinolin-4-ol (1.0 eq) in phosphorus oxybromide (POBr₃) (2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is basic. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Phosphorus Oxybromide (POBr₃): This reagent serves as both the brominating agent and a dehydrating agent, effectively converting the hydroxyl group at the 4-position to a bromine atom.

  • Neat Reaction or High-Boiling Solvent: The reaction is often performed neat or in a high-boiling solvent to ensure the temperature is sufficient to drive the reaction to completion.

  • Aqueous Work-up with Base: The quenching with ice and subsequent neutralization are critical to decompose the excess POBr₃ and neutralize the resulting acidic byproducts, allowing for the safe and efficient extraction of the desired product.

Key Applications in Modern Organic Synthesis

The synthetic utility of this compound primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this reaction.[4][5][6][7] This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the quinoline ring.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a mixture of a polar aprotic solvent (e.g., dioxane or DMF) and water. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst that undergoes oxidative addition to the carbon-bromine bond.

  • Base: The base is essential for the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination provides a powerful route to synthesize arylamines, which are prevalent in pharmaceuticals.[8][9][10][11][12] this compound can be effectively coupled with a variety of primary and secondary amines using this methodology.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Representative Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent and Degassing: Add a dry, aprotic solvent such as toluene or dioxane. Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) to 80-110 °C for several hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.

  • Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the active palladium-amido intermediate.

  • Anhydrous and Inert Conditions: The catalytic cycle involves sensitive organometallic species that are susceptible to decomposition by oxygen and moisture.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its precursors and reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic design, combining a reactive bromine handle with a metabolically robust trifluoromethoxy group on a privileged quinoline scaffold, makes it an indispensable tool for researchers in drug discovery and materials science. The synthetic routes and application protocols detailed in this guide provide a solid foundation for the effective utilization of this important starting material in the pursuit of novel chemical entities with enhanced properties and functions.

References

  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20 (1), 944–948.
  • Manske, R. H. The Chemistry of Quinolines. Chem. Rev.1942, 30 (1), 113–144.
  • Jones, G. In The Chemistry of Heterocyclic Compounds, Quinolines; Weissberger, A., Taylor, E. C., Eds.; John Wiley & Sons: New York, 1977; Vol. 32, Part 1, pp 93–318.
  • Wikipedia.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Angewandte Chemie. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). [Link]
  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]
  • ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
  • University of Utah. 13C DEPT NMR 1D Spectrum. [Link]
  • RSC Publishing.
  • NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/4‐quinolones: a DFT study. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. Conditions for Suzuki-Miyaura coupling reactions. [Link]
  • ResearchG
  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]
  • ResearchGate. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • University of Utah. 13C DEPT NMR 1D Spectrum. [Link]
  • PubMed. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. [Link]
  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
  • ResearchGate. (PDF)
  • Common Organic Chemistry.
  • ACS Publications. The Chemistry of Quinolines. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline: Synthesis, Reactivity, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-8-(trifluoromethoxy)quinoline, a halogenated and fluorinated quinoline derivative with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document synthesizes information from related compounds and established chemical principles to propose synthetic strategies, predict chemical reactivity, and explore potential applications. The strategic placement of the bromine atom at the 4-position offers a versatile handle for further functionalization through cross-coupling reactions, while the 8-(trifluoromethoxy) group imparts unique electronic and pharmacokinetic properties, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.

Introduction: The Quinoline Scaffold and the Significance of Strategic Substitution

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

The title compound, this compound, incorporates two key substituents that enhance its utility as a building block in drug discovery and materials science:

  • The 4-Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents at this position. This capability is crucial for generating libraries of diverse molecules for structure-activity relationship (SAR) studies.[2]

  • The 8-(trifluoromethoxy) Group: The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]

This guide will delve into the potential synthetic routes to access this compound, its predicted reactivity, and its promising applications.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the quinoline ring to an appropriately substituted aniline and a three-carbon synthon, characteristic of classic quinoline syntheses like the Skraup or Conrad-Limpach reactions.

G This compound This compound Substituted Aniline + C3 Synthon Substituted Aniline + C3 Synthon This compound->Substituted Aniline + C3 Synthon 2-Amino-3-bromobenzotrifluoromethoxide (Hypothetical) 2-Amino-3-bromobenzotrifluoromethoxide (Hypothetical) Substituted Aniline + C3 Synthon->2-Amino-3-bromobenzotrifluoromethoxide (Hypothetical) Glycerol / Acrolein (Skraup) Glycerol / Acrolein (Skraup) Substituted Aniline + C3 Synthon->Glycerol / Acrolein (Skraup) β-ketoester (Conrad-Limpach) β-ketoester (Conrad-Limpach) Substituted Aniline + C3 Synthon->β-ketoester (Conrad-Limpach)

Caption: Retrosynthetic analysis of this compound.

Potential Synthetic Routes

2.2.1. Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of the title compound, the starting material would be 2-(trifluoromethoxy)aniline . The bromination would likely occur during the reaction or as a subsequent step.

Proposed Starting Material: 2-(Trifluoromethoxy)aniline

Reaction Scheme (Hypothetical):

G cluster_0 Skraup Synthesis 2-(trifluoromethoxy)aniline Reaction Reaction 2-(trifluoromethoxy)aniline->Reaction Glycerol Glycerol->Reaction H2SO4_oxidant H₂SO₄, Oxidant H2SO4_oxidant->Reaction Product This compound Reaction->Product

Caption: Proposed Skraup synthesis of this compound.

2.2.2. Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. This would likely yield a 4-hydroxyquinoline, which would then need to be converted to the 4-bromo derivative.

Proposed Starting Material: 2-(Trifluoromethoxy)aniline and a suitable β-ketoester (e.g., ethyl acetoacetate).

2.2.3. Electrophilic Cyclization of N-(2-Alkynyl)anilines

A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method offers mild reaction conditions and good functional group tolerance. The synthesis would require the preparation of N-(prop-2-yn-1-yl)-2-(trifluoromethoxy)aniline, followed by cyclization in the presence of a bromine source.

Experimental Protocol (Analogous Synthesis of 3-Bromoquinolines)

The following protocol is adapted from the synthesis of 3-bromoquinolines by electrophilic cyclization and serves as a model for the potential synthesis of the title compound.

Step 1: Synthesis of N-(prop-2-yn-1-yl)-2-(trifluoromethoxy)aniline (Hypothetical)

  • To a solution of 2-(trifluoromethoxy)aniline (1.0 eq) and K₂CO₃ (2.0 eq) in acetonitrile, add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkynylaniline.

Step 2: Electrophilic Cyclization

  • Dissolve the N-(prop-2-yn-1-yl)-2-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add a solution of Br₂ (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Chemical Properties and Predicted Reactivity

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₁₀H₅BrF₃NO
Molecular Weight292.05 g/mol
AppearanceOff-white to yellow solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)
Reactivity

The reactivity of this compound is dominated by the C-Br bond at the 4-position. This position is activated towards nucleophilic substitution and is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions This compound This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) This compound->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig Amination (Amine, Pd catalyst) This compound->Buchwald-Hartwig Heck Heck Coupling (Alkene, Pd catalyst) This compound->Heck

Caption: Key cross-coupling reactions of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Potential Applications in Drug Discovery and Materials Science

The unique combination of the quinoline scaffold, a reactive bromine handle, and the trifluoromethoxy group makes this compound a highly attractive building block for various applications.

Medicinal Chemistry
  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways. The ability to introduce diverse substituents at the 4-position allows for the exploration of interactions with different kinase active sites or other protein targets.

  • Antimalarial Drugs: The quinoline core is central to several antimalarial drugs, including chloroquine and mefloquine. The trifluoromethoxy group could enhance the efficacy and pharmacokinetic profile of new antimalarial candidates.

  • Anti-inflammatory Agents: Quinolines have been investigated as inhibitors of inflammatory targets. The derivatization of the title compound could lead to the discovery of novel anti-inflammatory drugs.

Materials Science
  • Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the quinoline ring system, combined with the potential for extended conjugation through cross-coupling reactions, makes these compounds interesting candidates for use in organic electronic materials.

  • Fluorescent Probes: Functionalized quinolines often exhibit interesting photophysical properties. Derivatives of this compound could be developed as fluorescent sensors for metal ions or biomolecules.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. This guide has outlined potential synthetic strategies based on established quinoline syntheses and highlighted its significant potential for derivatization through modern cross-coupling methodologies. The strategic combination of a versatile bromo-substituent and a metabolically robust trifluoromethoxy group positions this compound as a valuable building block for the discovery of new therapeutic agents and advanced functional materials. Further research into the synthesis and application of this molecule is highly encouraged to unlock its full potential.

References

  • Verma, A., Joshi, N., Singh, D., & Singh, P. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 14(9), 733–747.
  • MySkinRecipes. (n.d.). 4-Bromo-8-(trifluoromethyl)quinoline.
  • Brückner, D., & Langer, P. (2023). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 19, 1346–1353.
  • Abdelmonsef, A. H., Mosallam, A. A., & El-Sayed, R. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Journal of Chemistry, 2022, 1-13.
  • Ökten, S., Çakmak, O., & Şahin, E. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Kavanagh, P. V., & Fedorov, A. Y. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117.
  • Xiao, J., & Chen, C. (2018). TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications. Organic Letters, 20(15), 4562–4565.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Strategic Importance

4-Bromo-8-(trifluoromethoxy)quinoline (CAS No. 1189105-60-9) is a halogenated quinoline derivative that has garnered significant interest in the field of drug discovery and organic synthesis.[1] Its strategic value lies in the unique combination of a reactive bromine atom at the 4-position and a lipophilic, electron-withdrawing trifluoromethoxy group at the 8-position. This distinct substitution pattern offers a versatile platform for the synthesis of complex molecular architectures with desirable pharmacological properties.

The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, at a late stage in a synthetic sequence, providing rapid access to diverse chemical libraries. The trifluoromethoxy group, on the other hand, is a bioisostere of the methoxy group and is known to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[2] The quinoline core itself is a privileged scaffold found in numerous FDA-approved drugs, particularly in the areas of oncology and infectious diseases.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1189105-60-9[1]
Molecular Formula C₁₀H₅BrF₃NO[1]
Molecular Weight 292.05 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C, under inert gas[4]

Hazard Assessment and Safe Handling Protocols

As with any halogenated aromatic compound, a thorough understanding of the potential hazards and strict adherence to safety protocols are paramount when working with this compound.

Toxicological Profile and Hazard Statements

Table 2: GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Skin Corrosion/Irritation2H315: Causes skin irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A flame-retardant lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Handling Protocol

The following protocol is designed to minimize exposure and ensure a safe working environment:

  • Preparation: Before starting any work, thoroughly review the Safety Data Sheet (SDS). Ensure that a safety shower and eyewash station are readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for solid transfers and avoid creating dust.

  • Reaction Setup: Set up all reactions in a well-ventilated fume hood. Ensure all glassware is properly secured.

  • Post-Reaction Workup: After the reaction is complete, quench any reactive reagents carefully. During extraction and purification, continue to work in a fume hood.

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.

Storage Conditions

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[4] Store away from incompatible materials such as strong oxidizing agents.

Disposal Protocol for Halogenated Organic Waste

As a brominated aromatic compound, this compound must be disposed of as halogenated organic waste.[6][7]

  • Segregation: Collect all waste containing this compound, including unused material, contaminated consumables (e.g., gloves, wipes), and solvent rinsates, in a designated and clearly labeled hazardous waste container for halogenated organic compounds.[6] Do not mix with non-halogenated waste.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[6]

  • Collection: Once the container is full, arrange for its collection and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[6]

Synthetic Utility and Experimental Protocols

The synthetic versatility of this compound makes it a valuable building block in the synthesis of a wide range of functionalized molecules. Its primary utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the search results, a general approach can be inferred from the synthesis of similar quinoline derivatives. A plausible synthetic route would involve the cyclization of a suitably substituted aniline with a three-carbon synthon, followed by bromination.

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_0 Synthesis of 8-(trifluoromethoxy)quinolin-4-ol cluster_1 Bromination aniline 2-(trifluoromethoxy)aniline cyclization Gould-Jacobs Reaction aniline->cyclization malonate Diethyl malonate malonate->cyclization quinolol quinolol cyclization->quinolol quinolinol 8-(trifluoromethoxy)quinolin-4-ol bromination Bromination quinolinol->bromination brominating_agent POBr3 or NBS brominating_agent->bromination final_product This compound bromination->final_product

Caption: A plausible two-step synthesis of the target compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction and Workup reagents This compound Boronic Acid Pd Catalyst Base inert_atm Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Degassed Solvent (e.g., Dioxane/Water) solvent->inert_atm heating Heating (e.g., 80-100 °C) inert_atm->heating workup Aqueous Workup Extraction heating->workup purification Column Chromatography workup->purification product 4-Aryl-8-(trifluoromethoxy)quinoline purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to valuable alkynylquinoline intermediates.

Diagram 3: Sonogashira Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction and Workup reagents This compound Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base inert_atm Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Anhydrous Solvent (e.g., THF or Toluene) solvent->inert_atm stirring Stirring at RT or Heating inert_atm->stirring workup Aqueous Workup Extraction stirring->workup purification Column Chromatography workup->purification product 4-Alkynyl-8-(trifluoromethoxy)quinoline purification->product

Caption: General workflow for Sonogashira coupling.

Detailed Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv), and a copper(I) co-catalyst such as CuI (0.05 equiv).

  • Solvent and Reagent Addition: Add an anhydrous solvent like THF or toluene, followed by a suitable base, typically an amine like triethylamine (2.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by a water and brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[3] The ability to functionalize the 4-position of the quinoline ring with various aryl and heteroaryl groups via Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships and the optimization of binding to the ATP pocket of kinases. The 8-trifluoromethoxy group can provide crucial interactions with the protein and enhance the overall drug-like properties of the molecule. While specific examples of biologically active molecules synthesized directly from this compound are not detailed in the provided search results, its potential as a key intermediate in the synthesis of novel kinase inhibitors is evident.[8]

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and materials science. Its unique structural features allow for the efficient synthesis of a wide array of functionalized quinoline derivatives. A thorough understanding of its hazards and the implementation of stringent safety protocols are essential for its safe handling. By leveraging its reactivity in cross-coupling reactions, chemists can continue to explore new chemical space and develop novel molecules with significant therapeutic and technological potential. This guide provides a solid foundation for the safe and effective utilization of this important synthetic intermediate.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem. Accessed January 7, 2026.
  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and...
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Bayreuth. Accessed January 7, 2026.
  • 4-Bromo-8-(trifluoromethyl)isoquinoline. MySkinRecipes. Accessed January 7, 2026.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-8-trifluoromethoxyquinoline. ChemicalBook. Accessed January 7, 2026.
  • 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline. Sigma-Aldrich. Accessed January 7, 2026.
  • Halogenated Solvents in Laboratories. Temple University. Accessed January 7, 2026.
  • SAFETY DATA SHEET - Quinoline. Fisher Scientific. Accessed January 7, 2026.
  • Hazardous Waste Segregation. Bucknell University. Accessed January 7, 2026.
  • Sonogashira Coupling. Chemistry LibreTexts. Accessed January 7, 2026.
  • SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene. Sigma-Aldrich. Accessed January 7, 2026.
  • Classification of special laboratory waste. University of Barcelona. Accessed January 7, 2026.
  • This compound. Benchchem. Accessed January 7, 2026.
  • 4-Bromo-8-(trifluoromethyl)quinoline. MySkinRecipes. Accessed January 7, 2026.
  • Sonogashira coupling. Wikipedia. Accessed January 7, 2026.
  • Safety Data Sheet - 4-Bromo-6-chloro-8-methoxyquinoline. Fluorochem. Accessed January 7, 2026.
  • Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Royal Society of Chemistry. Accessed January 7, 2026.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein-Institut. Accessed January 7, 2026.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem. Accessed January 7, 2026.
  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 7, 2026.
  • 7-Bromo-3-(trifluoromethyl)quinoline. AK Scientific, Inc. Accessed January 7, 2026.
  • 4-BROMO-8-TRIFLUOROMETHYLQUINOLINE - Safety Data Sheet. ChemicalBook. Accessed January 7, 2026.
  • Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Accessed January 7, 2026.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 7, 2026.
  • Quinoline Toxicological Summary. Minnesota Department of Health. Accessed January 7, 2026.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. Accessed January 7, 2026.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem. Accessed January 7, 2026.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Accessed January 7, 2026.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. MDPI. Accessed January 7, 2026.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Accessed January 7, 2026.
  • 260973-10-2|4-Bromo-8-(trifluoromethyl)quinoline|BLD Pharm. BLD Pharm. Accessed January 7, 2026.
  • 4-bromo-8-(trifluoromethyl)quinoline (C10H5BrF3N). PubChemLite. Accessed January 7, 2026.
  • Functionality elaboration of 4-bromo-quinolines.
  • 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. Benchchem. Accessed January 7, 2026.
  • What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Reddit. Accessed January 7, 2026.
  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Accessed January 7, 2026.

Sources

A Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-Bromo-8-(trifluoromethoxy)quinoline, a key building block for researchers, medicinal chemists, and drug development professionals. We will dissect the molecule's core components: the quinoline scaffold, the bio-enhancing trifluoromethoxy group, and the synthetically versatile bromo substituent. This document moves beyond a simple recitation of properties to explain the strategic rationale behind its use in modern synthetic chemistry. Detailed protocols for key transformations, such as palladium-catalyzed cross-coupling, are provided to illustrate its practical application in generating diverse compound libraries for therapeutic screening. The guide is structured to serve as a practical resource, bridging fundamental chemical principles with advanced applications in pharmaceutical research.

Molecular Profile and Physicochemical Characteristics

This compound is a halogenated quinoline derivative whose structure is strategically designed for utility in synthetic and medicinal chemistry.[1] Its molecular formula is C₁₀H₅BrF₃NO.[2][3] The molecule is composed of a bicyclic aromatic quinoline core, functionalized with a bromine atom at the C4 position and a trifluoromethoxy group (-OCF₃) at the C8 position.

Below is a summary of its key physicochemical properties:

PropertyValueReference
Chemical Formula C₁₀H₅BrF₃NO[2][3]
Molecular Weight 292.05 g/mol [2][3][4]
CAS Number 1189105-60-9[2][3][4]
InChI Key STBZTALIYXDJFB-UHFFFAOYSA-N[2][4]

The unique arrangement of these functional groups makes this compound a highly valuable intermediate for creating novel and complex bioactive molecules.

The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry.[4] This status is due to its frequent appearance in a vast array of approved drugs and biologically active compounds.[4] The versatility of the quinoline core allows for extensive functionalization, enabling the generation of diverse molecular libraries for drug discovery programs.[4]

Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] This wide-ranging bioactivity has established the quinoline framework as a cornerstone of therapeutic development.[4][5][7] In recent years, numerous quinoline-based drugs have received FDA approval, particularly for the treatment of various cancers, underscoring the scaffold's clinical significance.[8]

quinoline Quinoline Core (Privileged Scaffold) anticancer Anticancer quinoline->anticancer antimalarial Antimalarial quinoline->antimalarial antiviral Antiviral quinoline->antiviral antimicrobial Antimicrobial quinoline->antimicrobial cns CNS Effects quinoline->cns

Caption: The Quinoline scaffold's role in diverse therapeutic areas.

Decoding the Substituents: A Trifecta of Functionality

The power of this compound lies in the synergistic interplay of its substituents. Each group is strategically placed to impart specific, desirable properties for drug development.

The Trifluoromethoxy (-OCF₃) Group: Enhancing Drug-Like Properties

The trifluoromethoxy group has become an indispensable tool in modern drug design.[4] Its inclusion can dramatically improve a molecule's pharmacokinetic profile.[9]

  • Metabolic Stability: The -OCF₃ group is known for its ability to block sites that are susceptible to oxidative metabolism, which can lead to longer in-vivo half-lives for drug candidates.[10]

  • Lipophilicity and Permeability: The fluorine atoms increase lipophilicity, which can improve a compound's ability to permeate cell membranes, enhancing cellular uptake and engagement with intracellular targets.[9][10]

  • Binding Affinity: As a potent electron-withdrawing group, the -OCF₃ substituent significantly alters the electronic environment of the quinoline ring, which can be fine-tuned to optimize interactions with biological targets.[4][10]

The 4-Bromo (-Br) Group: A Gateway to Molecular Diversity

The bromine atom at the C4 position is not primarily for biological activity but serves as a crucial synthetic handle. Its presence dramatically increases the molecule's utility as an intermediate.[4]

  • Cross-Coupling Reactions: Bromoquinolines are ideal substrates for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[4]

  • Predictable Reactivity: The carbon-bromine bond offers predictable reactivity, allowing chemists to reliably introduce new carbon-carbon and carbon-heteroatom bonds.[4] This capability is essential for building complex molecular architectures from a common starting material.[4][11]

cluster_0 Core Molecule: this compound cluster_1 Contribution to Drug Design mol Quinoline Scaffold bioactivity Bioactive Core (Privileged Scaffold) mol->bioactivity bromo 4-Bromo Group (-Br) utility Synthetic Versatility (Cross-Coupling) bromo->utility ocf3 8-Trifluoromethoxy Group (-OCF3) pk_props Enhanced PK Properties (Stability, Permeability) ocf3->pk_props

Caption: Synergistic contributions of functional groups in the title compound.

Synthetic Utility and Key Transformations

The primary value of this compound lies in its role as a versatile intermediate. The C4-Br bond is the key site for elaboration, enabling the synthesis of extensive compound libraries.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to couple an arylboronic acid to the 4-position of the quinoline core. This is a foundational reaction for generating molecular diversity.

Objective: To synthesize 4-Aryl-8-(trifluoromethoxy)quinoline derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or DMF)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound, the desired arylboronic acid, and the base.

    • Rationale: The use of a flame-dried flask and subsequent inert gas purging is critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and lead to side reactions like boronic acid homocoupling.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

    • Rationale: Degassing the solid components before solvent addition ensures a thoroughly inert environment.

  • Reagent Addition: Add the palladium catalyst under a positive flow of inert gas. Then, add the anhydrous, degassed solvent via cannula or syringe.

    • Rationale: The catalyst is added last to minimize its exposure to any residual atmospheric oxygen. The solvent must be degassed to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

    • Rationale: Heat is required to drive the catalytic cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture (especially with inorganic bases).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Rationale: The aqueous work-up removes the inorganic base and other water-soluble byproducts.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-Aryl-8-(trifluoromethoxy)quinoline product.

    • Rationale: Chromatography is necessary to remove residual starting materials, catalyst, and any non-polar byproducts.

start 1. Prepare Inert Flask (Add Reactants & Base) degas 2. Degas System (Evacuate/Backfill Ar/N₂) start->degas reagents 3. Add Catalyst & Solvent (Under Inert Gas) degas->reagents react 4. Heat Reaction (80-110°C, Monitor Progress) reagents->react workup 5. Aqueous Work-up (Extract & Dry) react->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product: 4-Aryl-8-(trifluoromethoxy)quinoline purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Application in a Drug Discovery Pipeline

This compound is not an end-product but a critical starting point in the drug discovery process. Its utility allows for the rapid generation of a focused library of analogues for screening.

cluster_synthesis Parallel Synthesis start Building Block This compound suzuki Suzuki Coupling (Aryl Groups) start->suzuki sono Sonogashira Coupling (Alkynyl Groups) start->sono buch Buchwald-Hartwig (Amino Groups) start->buch library Diverse Compound Library (Screening Deck) suzuki->library sono->library buch->library hts High-Throughput Screening (HTS) library->hts hit Hit Identification hts->hit lead Lead Optimization (SAR Studies) hit->lead candidate Preclinical Candidate lead->candidate

Caption: Role of the title compound in a typical drug discovery workflow.

By employing various cross-coupling reactions, chemists can systematically modify the C4 position to explore the structure-activity relationship (SAR). This process is fundamental to identifying "hit" compounds from initial screens and optimizing them into potent and selective "lead" candidates for further preclinical development.

Conclusion

This compound represents a convergence of key principles in modern medicinal chemistry. It combines a biologically relevant core (quinoline), a group for enhancing pharmacokinetic properties (-OCF₃), and a versatile synthetic handle (-Br) into a single, high-value building block. Its strategic design empowers researchers to efficiently synthesize novel, diverse, and complex molecules, accelerating the discovery of next-generation therapeutics. Understanding the distinct role of each component is crucial for leveraging its full potential in any drug discovery program.

References

  • This compound - AbacipharmTech-Global Chemical supplier. (n.d.).
  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3).
  • 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27).
  • This compound | 1189105-60-9 | Benchchem. (n.d.).
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (2024, September 11).
  • Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchGate. (n.d.).
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate. (n.d.).
  • 1189105-60-9|this compound|BLD Pharm. (n.d.).
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21).
  • Functionality elaboration of 4-bromo-quinolines. - ResearchGate. (n.d.).
  • Review on recent development of quinoline for anticancer activities. (n.d.).

Sources

An In-depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-8-(trifluoromethoxy)quinoline, a versatile building block in medicinal chemistry and materials science. We will delve into its chemical properties, commercial availability, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics. This document is intended to serve as a practical resource, bridging the gap between theoretical knowledge and real-world application.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to interact with a wide range of biological targets. The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. In this compound (CAS No. 1189105-60-9), we see the convergence of three key features that make it a highly valuable synthetic intermediate:

  • The Quinoline Core: A robust, aromatic bicyclic system that provides a rigid framework for orienting functional groups for optimal target engagement.

  • The 4-Bromo Substituent: This halogen atom serves as a versatile synthetic handle. The carbon-bromine bond is readily activated by transition metal catalysts, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This predictable reactivity is a cornerstone of modern synthetic strategy.

  • The 8-Trifluoromethoxy Group: The -OCF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.

The combination of these three components in a single molecule provides a powerful platform for the rapid generation of diverse and complex molecules with the potential for significant biological activity.

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound for research and development purposes, typically with purities of 95% or higher.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberAdditional Information
BLD Pharm1189105-60-9Offers the compound for research use only, with storage conditions specified as inert atmosphere, 2-8°C.[1]
AbacipharmTech1189105-60-9Lists the compound in their catalog.
CymitQuimica1189105-60-9Provides the compound under a specific reference number.[2]
ChemBK1189105-60-9Lists the compound with its molecular formula and molar mass.[3]
Benchchem1189105-60-9Offers the compound and provides some context on its synthetic utility.[4]
ACE Biolabs1189105-60-9Lists the compound with a purity of 95+%.

Note: Availability and catalog details are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis and Characterization

Conceptual Synthetic Pathway:

G cluster_0 Starting Materials cluster_1 Gould-Jacobs Reaction cluster_2 Hydrolysis & Decarboxylation cluster_3 Halogenation A 2-Amino-3-(trifluoromethoxy)aniline C Intermediate Cyclization A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 8-(trifluoromethoxy)quinolin-4-ol C->D Thermal Cyclization E This compound D->E POBr₃ or PBr₃/PBr₅

Conceptual Synthetic Workflow Diagram

Detailed Step-by-Step Methodology (Proposed):

  • Gould-Jacobs Reaction: 2-Amino-3-(trifluoromethoxy)aniline would be reacted with diethyl (ethoxymethylene)malonate. This condensation and subsequent thermal cyclization would likely proceed through an intermediate that, upon heating, forms the quinoline ring system.

  • Saponification and Decarboxylation: The resulting ester would be saponified to the corresponding carboxylic acid, which would then be decarboxylated, likely by heating, to yield 8-(trifluoromethoxy)quinolin-4-ol.

  • Bromination: The final step would involve the conversion of the 4-hydroxyl group to a bromide. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

Physicochemical and Spectroscopic Data (Predicted):

While experimental data is not widely published, the following properties can be predicted based on the structure:

Table 2: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₅BrF₃NO
Molecular Weight292.05 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)
Melting PointExpected to be a crystalline solid with a defined melting point

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups.

  • ¹³C NMR: The carbon NMR spectrum would display ten signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the bromine and the carbons of the trifluoromethoxy group would have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of roughly equal intensity). The molecular ion peak would be observed at m/z 292.05 (for ⁷⁹Br) and 294.05 (for ⁸¹Br).

Reactivity and Applications in Synthetic Chemistry

The primary utility of this compound in synthetic chemistry lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The C4-Br bond is a prime site for the introduction of a wide variety of substituents, enabling the rapid diversification of the quinoline core.

Workflow for Cross-Coupling Reactions:

G cluster_0 Cross-Coupling Reactions cluster_1 Functionalized Quinoline Derivatives A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D Pd Catalyst, Base, Ligand E 4-Aryl/Heteroaryl Derivatives B->E F 4-Alkynyl Derivatives C->F G 4-Amino Derivatives D->G

Cross-Coupling Strategies with this compound

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl or heteroaryl groups.

Step-by-Step Experimental Protocol (General):

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Sonogashira Coupling

This reaction enables the introduction of an alkyne moiety at the 4-position of the quinoline ring, a functional group that can be further elaborated.

Step-by-Step Experimental Protocol (General):

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add a degassed amine base (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.2-1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a highly efficient method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of 4-aminoquinoline derivatives.[5]

Step-by-Step Experimental Protocol (General):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a strong base (e.g., NaOtBu or K₃PO₄) in an oven-dried reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers significant advantages to researchers in drug discovery and materials science. Its trifluoromethoxy group provides a means to enhance key molecular properties, while the bromo substituent serves as a versatile handle for a host of proven and reliable cross-coupling reactions. The ability to rapidly generate diverse libraries of novel quinoline derivatives from this single precursor makes it an invaluable tool for exploring new chemical space and accelerating the discovery of new lead compounds. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase.

References

  • ChemBK. Quinoline, 4-bromo-8-(trifluoromethoxy)-. [Link]
  • ACE Biolabs. This compound. [Link]
  • Wikipedia.

Sources

Methodological & Application

The Synthetic Versatility of 4-Bromo-8-(trifluoromethoxy)quinoline: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecules with tailored properties. Among these, the quinoline nucleus stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide delves into the synthetic utility of a particularly valuable derivative, 4-Bromo-8-(trifluoromethoxy)quinoline, offering detailed application notes and protocols for its elaboration into more complex chemical entities. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable experimental procedures.

The unique combination of a reactive bromine atom at the 4-position and an electron-withdrawing, metabolically stable trifluoromethoxy group at the 8-position makes this compound a highly versatile building block.[2] The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting derivatives, properties that are highly desirable in medicinal chemistry.[2][3]

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo moiety of this compound is primed for participation in some of the most powerful bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These transformations allow for the construction of C-C and C-N bonds, respectively, opening up a vast chemical space for exploration.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-8-(trifluoromethoxy)quinolines

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The resulting 4-aryl-8-(trifluoromethoxy)quinoline scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.[4][5]

Causality of Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products. A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is the active catalyst. The ligand, often a bulky and electron-rich phosphine, plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid partner for transmetalation. A mixed solvent system, often containing water, can enhance the solubility of the reagents and the rate of reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline based on established procedures for similar substrates and may require optimization for specific arylboronic acids.[6][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (deoxygenated)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL), both previously deoxygenated by sparging with argon for 30 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethoxy)quinoline.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield Range
1Phenylboronic acid4-Phenyl-8-(trifluoromethoxy)quinoline85-95%
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-8-(trifluoromethoxy)quinoline80-90%
33-Pyridinylboronic acid4-(Pyridin-3-yl)-8-(trifluoromethoxy)quinoline70-85%
42-Thiopheneboronic acid4-(Thiophen-2-yl)-8-(trifluoromethoxy)quinoline75-88%

Yields are based on analogous reactions and should be considered as targets for optimization.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' This compound This compound This compound->Oxidative Addition Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OH)2 + Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-8-(trifluoromethoxy)quinoline Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[8] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. The resulting 4-amino-8-(trifluoromethoxy)quinoline derivatives are valuable scaffolds in drug discovery, with applications as kinase inhibitors, and in the development of antimalarial and anticancer agents.[4][9]

Causality of Experimental Choices:

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base. The catalyst system must be carefully selected to be active for the specific amine coupling partner. Bulky, electron-rich phosphine ligands are commonly employed to promote the challenging reductive elimination step that forms the C-N bond.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide are often required to deprotonate the amine and facilitate its coordination to the palladium center.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline based on established procedures for similar substrates and may require optimization for specific amines.[10][11]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • To the same Schlenk tube, add NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-8-(trifluoromethoxy)quinoline derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductTypical Yield Range
1Morpholine4-(Morpholino)-8-(trifluoromethoxy)quinoline80-92%
2Aniline4-(Phenylamino)-8-(trifluoromethoxy)quinoline75-88%
3Benzylamine4-(Benzylamino)-8-(trifluoromethoxy)quinoline70-85%
4Piperidine4-(Piperidin-1-yl)-8-(trifluoromethoxy)quinoline82-95%

Yields are based on analogous reactions and should be considered as targets for optimization.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine Coordination & Deprotonation Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' This compound This compound This compound->Oxidative Addition R'R''NH + Base R'R''NH + Base R'R''NH + Base->Amine Coordination & Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of functionalized quinoline derivatives. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthetic potential of this valuable intermediate. While the provided reaction conditions are based on well-established methodologies for similar substrates, it is crucial to emphasize that optimization for each specific coupling partner is essential to achieve the best possible results. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel chemical entities with significant potential in medicinal chemistry and materials science.

References

  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
  • Meanwell, N. A. (2023).
  • Wikipedia. (2023).
  • University of California. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]
  • Marziale, A. N., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
  • National Center for Biotechnology Information. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]
  • Meanwell, N. A. (2023).
  • Kumar, R., et al. (2010). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]
  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
  • Chemistry LibreTexts. (2023).
  • National Center for Biotechnology Information. (2023).
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
  • JoVE. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
  • Royal Society of Chemistry. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]
  • Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Arylated Quinolines by Chemo- and Site-Selective Suzuki-Miyaura Reactions of 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinoline. [Link]
  • National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
  • Frontiers. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
  • National Center for Biotechnology Information. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. [Link]
  • ResearchGate. (2005). Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
  • Royal Society of Chemistry. (2000). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Introduction: The Strategic Value of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic derivatization of 4-Bromo-8-(trifluoromethoxy)quinoline, a valuable scaffold in modern chemistry. This document provides detailed protocols and expert insights for researchers in medicinal chemistry and materials science.

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2] The synthetic utility and biological relevance of the quinoline scaffold are significantly enhanced through strategic substitution. The subject of this guide, this compound, represents a highly valuable and versatile building block for two primary reasons:

  • The Trifluoromethoxy (-OCF₃) Group : Positioned at the 8-position, the -OCF₃ group is a critical substituent in modern drug design.[3] It dramatically increases metabolic stability by blocking a potential site of oxidation.[4][5] Furthermore, its high lipophilicity can improve membrane permeability and bioavailability, while its strong electron-withdrawing nature modulates the electronic properties of the quinoline ring system, potentially enhancing binding affinity to biological targets.[3][5]

  • The 4-Bromo Substituent : The bromine atom at the C4 position is not merely a substituent but a versatile synthetic handle.[3] Its presence makes the molecule an ideal substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse functional groups, enabling the construction of complex molecular architectures and the exploration of vast chemical space.[3]

This guide provides detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties.

Core Derivatization Strategies: A Workflow Overview

The derivatization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Each reaction class enables the formation of a specific type of bond at the C4 position, replacing the bromine atom. The general workflow involves careful selection of the catalyst, ligand, base, and solvent system to achieve high yield and selectivity.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki  + R-B(OH)₂  [Pd], Base buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald  + R₂NH  [Pd], Base sonogashira Sonogashira (C-C Alkynyl Coupling) start->sonogashira  + R-C≡CH  [Pd], Cu(I), Base prod_suzuki 4-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_buchwald 4-Amino Derivatives buchwald->prod_buchwald prod_sonogashira 4-Alkynyl Derivatives sonogashira->prod_sonogashira

Figure 1: General workflow for derivatization.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6] It is widely favored due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.

Mechanistic Insight

The catalytic cycle involves three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline.

  • Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by a base.[6]

  • Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Synthesis of 4-Aryl-8-(trifluoromethoxy)quinoline
Figure 2: Suzuki-Miyaura coupling scheme.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene/H₂O 4:1, or Dioxane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientist's Notes:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for reproducible results.

  • Base Selection: The base activates the boronic acid, facilitating transmetalation.[6] K₂CO₃ is a common choice, but for less reactive substrates, stronger bases like Cs₂CO₃ may be required.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base. Degassing the solvents (e.g., by sparging with argon) is essential to remove dissolved oxygen.

Parameter Typical Reagents & Conditions Reference
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃[6]
Ligand PPh₃, PCy₃, SPhos[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF[6][7]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF[7][8]
Temperature 70 - 110 °C[7][8]

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[9][10] This reaction is exceptionally powerful for accessing 4-aminoquinoline derivatives, which are a privileged scaffold in drug discovery.[11][12][13]

Mechanistic Insight

The mechanism is analogous to other palladium-catalyzed couplings and proceeds via oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][14][15] A critical challenge is preventing a side reaction called β-hydride elimination. The development of sterically hindered, electron-rich phosphine ligands has been key to overcoming this and enabling the coupling of a wide range of amines.[9][15]

Protocol: Synthesis of 4-(Alkyl/Aryl)amino-8-(trifluoromethoxy)quinoline

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 4-bromo-8-(trifluoromethoxy)quinoline. This protocol is designed for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental protocol, and provides insights into expected outcomes and troubleshooting. The unique electronic properties of the trifluoromethoxy group and the quinoline core present specific challenges and opportunities that this guide will address, ensuring a robust and reproducible synthetic method.

Introduction: The Strategic Importance of 4-Amino-8-(trifluoromethoxy)quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the fields of oncology and infectious diseases.[1][2] The introduction of an amino group at the 4-position of the quinoline ring is a critical step in the synthesis of many of these bioactive molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution.[3][4]

The substrate in focus, this compound, is of particular interest due to the presence of the trifluoromethoxy (-OCF3) group. This functional group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.[5][6][7][8] However, the strong electron-withdrawing nature of the -OCF3 group can influence the reactivity of the quinoline system, necessitating carefully optimized reaction conditions for successful amination. This guide provides a detailed protocol to navigate these subtleties.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][9][10] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step.[11]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aminoquinoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[10]

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of this compound

This protocol provides a starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Reagent Selection and Rationale
  • Palladium Pre-catalyst: A pre-formed palladium complex such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a G3/G4 Buchwald precatalyst is recommended.[12] These are air-stable and provide a reliable source of the active Pd(0) catalyst.

  • Ligand: The choice of ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands are often superior.[13][14] Ligands such as XPhos, SPhos, or BrettPhos are excellent starting points as they promote efficient oxidative addition and reductive elimination.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures or longer reaction times.[13][15]

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are standard solvents for this reaction.[9] They have good solubility for the reagents and are stable at the required reaction temperatures.

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, palladium pre-catalyst, ligand, and base to a dry reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon). A->B C Add the amine and anhydrous, deoxygenated solvent via syringe. B->C D Heat the reaction mixture to the desired temperature with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and quench. E->F G Perform an aqueous work-up to remove inorganic salts. F->G H Purify the crude product by column chromatography. G->H

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the amine (1.1-1.5 equiv) followed by the anhydrous, deoxygenated solvent (e.g., toluene, 0.1-0.2 M).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation and Expected Outcomes

The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of reagents and conditions. A screening of parameters is often necessary to achieve optimal yields.

EntryLigandBaseTemperature (°C)Time (h)Yield (%)
1XPhosNaOtBu10012>90
2SPhosNaOtBu1001285
3BrettPhosNaOtBu1001288
4XPhosCs₂CO₃1102475
5XPhosK₃PO₄1102470

Table 1: A hypothetical optimization table for the amination of this compound. Yields are illustrative and will vary with the specific amine used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of ligand/base combination- Use a fresh batch of pre-catalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Screen a panel of bulky, electron-rich phosphine ligands and different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).[14][15]
Formation of Hydrodehalogenated Byproduct - Competing reductive dehalogenation pathway- Presence of water- Use a more sterically hindered ligand to disfavor β-hydride elimination.- Ensure all reagents and solvents are strictly anhydrous.
Decomposition of Starting Material or Product - Reaction temperature is too high- Base is too strong for functional groups present- Lower the reaction temperature and increase the reaction time.- Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[15]

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-8-(trifluoromethoxy)quinoline derivatives. Careful selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields, particularly given the electronic properties of the substrate. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully implement this critical transformation in their synthetic endeavors.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Gagnon, A., & Bédard, A. C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • ResearchGate. (2010). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
  • Wikipedia.
  • Isley, N. A., Linstadt, R. T., & Lipshutz, B. H. (2015). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic letters, 17(19), 4734–4737. [Link]
  • Bégué, J. P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 19. [Link]
  • J.C. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5486. [Link]
  • Organic Chemistry Data. (n.d.).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • PubMed. (2025).
  • Cole, K. P., & SEE, Inc. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(12), 2297-2304. [Link]
  • The Organic Chemistry Tutor. (2023).
  • ResearchGate. (2019).
  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 125(5), 1023-1031. [Link]
  • da Silva, J. P., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(13), 7436-7448. [Link]
  • Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 21(8), 1788-1795. [Link]
  • de Oliveira, C. S., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2949. [Link]
  • ResearchGate. (2019).
  • ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)
  • R Discovery. (2019).
  • ResearchGate. (2019).

Sources

The Strategic Utility of 4-Bromo-8-(trifluoromethoxy)quinoline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for functionalization at various positions, enabling chemists to meticulously tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. The strategic incorporation of a bromine atom at the 4-position, as seen in 4-Bromo-8-(trifluoromethoxy)quinoline , transforms this scaffold into a highly versatile intermediate, primed for a variety of powerful cross-coupling reactions.

Furthermore, the presence of the 8-(trifluoromethoxy) group is a critical design element in modern drug discovery. This moiety is known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. The trifluoromethoxy group's strong electron-withdrawing nature can also significantly influence the electronic environment of the quinoline ring system, which can be advantageous for modulating the binding affinity of the final compound to its target protein. This combination of a reactive handle (the bromo group) and a property-enhancing substituent (the trifluoromethoxy group) makes this compound a valuable building block in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution. The key properties of this compound are summarized below.

PropertyValue
CAS Number 1189105-60-9
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is the key to its synthetic utility, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern pharmaceutical chemistry, allowing for the efficient and selective formation of carbon-carbon and carbon-nitrogen bonds. The three most critical applications for this intermediate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

The following diagram illustrates the central role of this compound as a precursor to a diverse range of functionalized quinoline derivatives.

Caption: Versatility of this compound.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties, which are common features in many kinase inhibitors that target the ATP-binding site of the enzyme.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of a phosphine ligand, such as SPhos or XPhos, is critical. These bulky, electron-rich ligands facilitate the oxidative addition step and promote the final reductive elimination, leading to higher yields and turnover numbers.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[1][2][3][4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis of 4-Aryl-8-(trifluoromethoxy)quinoline Derivatives

Objective: To synthesize a 4-aryl-8-(trifluoromethoxy)quinoline derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-aryl-8-(trifluoromethoxy)quinoline.

Caption: Suzuki-Miyaura Coupling Workflow.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[5] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse array of 4-aminoquinoline derivatives. These derivatives are often investigated as kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor or acceptor in the active site of the target enzyme.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. However, the choice of ligand is even more critical in C-N bond formation. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to facilitate the reductive elimination step, which can be challenging for C-N bond formation.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[6] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). The choice of base can be critical to avoid side reactions and is dependent on the pKa of the amine coupling partner.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent quenching of the strong base.

Detailed Experimental Protocol: Synthesis of 4-(Arylamino)-8-(trifluoromethoxy)quinoline

Objective: To synthesize a 4-(arylamino)-8-(trifluoromethoxy)quinoline derivative via a Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Aryl or alkyl amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 equiv)

  • Xantphos (0.02-0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, it is highly recommended to perform the initial setup in a glovebox. Add this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.5 equiv) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 90-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-8-(trifluoromethoxy)quinoline product.

Application Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is exceptionally useful for installing an alkynyl moiety onto the quinoline scaffold, which can serve as a rigid linker to other parts of a molecule or as a precursor for further transformations.

Causality Behind Experimental Choices:
  • Dual Catalyst System: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[8] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used to dissolve the reactants and catalysts.

Detailed Experimental Protocol: Synthesis of 4-Alkynyl-8-(trifluoromethoxy)quinoline

Objective: To synthesize a 4-alkynyl-8-(trifluoromethoxy)quinoline derivative via a Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir the mixture for 10-15 minutes at room temperature. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-8-(trifluoromethoxy)quinoline.

Conclusion and Future Outlook

This compound is a strategically designed pharmaceutical intermediate that provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse functionalities at the C4 position. The protocols detailed herein for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust starting point for researchers in drug discovery and development. The continued exploration of novel coupling partners and the optimization of reaction conditions will undoubtedly lead to the discovery of new quinoline-based therapeutic agents with improved efficacy and safety profiles.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem.
  • Google Patents. (n.d.). Quinoline derivatives as tyrosine kinase inhibitors. (US6630489B1).
  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.
  • BenchChem. (2025).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Wikipedia. (2023, December 28).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Walaa A E Omar and Osmo E O Hormi. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Saeed K. Kashani, Jacob E. Jessiman, and Ste. (n.d.).
  • Google Patents. (n.d.). Compounds and compositions as protein kinase inhibitors. (US9314464B2).
  • DrugPatentWatch. (n.d.). Drugs covered by patent 7,452,895. Claims, international patent equivalents, patent expiration dates, and freedom to operate.
  • MySkinRecipes. (n.d.). 4-Bromo-8-(trifluoromethyl)isoquinoline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • OUCI. (n.d.). Current progress toward synthetic routes and medicinal significance of quinoline.
  • ACS Publications. (n.d.). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry. [Link]
  • National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

Sources

Application Notes: The Strategic Utility of 4-Bromo-8-(trifluoromethoxy)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic system provides an ideal framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The strategic functionalization of this core is paramount to modulating its physicochemical properties and pharmacological effects.

This application note delves into the specific utility of 4-Bromo-8-(trifluoromethoxy)quinoline (CAS: 1189105-60-9), a synthetic building block that embodies a deliberate design strategy. The molecule is engineered with two key substituents whose properties are highly sought after in medicinal chemistry: a bromine atom at the 4-position and a trifluoromethoxy group at the 8-position.

  • The 4-Bromo Group: This halogen serves as a versatile synthetic handle. Its presence dramatically enhances the molecule's utility as an intermediate, primarily through its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3][4] This allows for the facile and predictable introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The 8-Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a powerful modulator of molecular properties. It is highly lipophilic and serves as a metabolically stable bioisostere for other groups like methoxy or chloro.[5] Its strong electron-withdrawing nature can significantly alter the electronic environment of the quinoline ring system, influencing pKa and binding interactions.[3][4] Furthermore, the -OCF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative degradation, potentially leading to improved pharmacokinetic profiles.[5]

This guide will explore the synthesis of this key intermediate, its application in the development of potent kinase inhibitors, and provide detailed protocols for its synthesis and derivatization.

Core Application: Intermediate in the Synthesis of Multi-Kinase Inhibitors

A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of potent inhibitors of several protein kinases implicated in inflammatory diseases. Specifically, derivatives of this quinoline have been developed as inhibitors of p38 mitogen-activated protein (MAP) kinase, spleen tyrosine kinase (Syk), and members of the Src family of tyrosine kinases .[6] These kinases are crucial nodes in signaling pathways that drive the production of pro-inflammatory cytokines and mediate immune cell responses. Their simultaneous inhibition is a promising strategy for treating complex inflammatory conditions.

The general synthetic strategy involves using the 4-bromo position as a reactive site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions to introduce a pharmacophore that binds to the kinase active site.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of targeted kinase inhibitors, as detailed in patent literature.[6]

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Kinase Inhibitor Synthesis cluster_2 PART 3: Biological Evaluation A Starting Materials (e.g., 2-(Trifluoromethoxy)aniline) B Quinoline Ring Formation (e.g., Gould-Jacobs Reaction) A->B C 4-Bromination (e.g., with POBr₃) B->C D This compound (Key Intermediate) C->D F Nucleophilic Aromatic Substitution (S N Ar Reaction) D->F E Diverse Amine Nucleophiles (Pharmacophore Carriers) E->F G Final Kinase Inhibitor (e.g., 4-Anilinoquinoline Derivative) F->G H In Vitro Kinase Assays (p38, Syk, Src) G->H I Cell-Based Assays (e.g., Cytokine Release) H->I J Lead Optimization I->J

Caption: Synthetic and evaluation workflow for kinase inhibitors.

Experimental Protocols

The following protocols are based on established chemical principles and specific examples found in the scientific and patent literature.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route starting from 2-(trifluoromethoxy)aniline, adapted from well-known quinoline synthesis methodologies like the Gould-Jacobs reaction, followed by bromination.

Step 1: Synthesis of Ethyl 3-(2-(trifluoromethoxy)phenylamino)acrylate

  • To a stirred solution of 2-(trifluoromethoxy)aniline (1 eq.) in a suitable solvent like ethanol, add diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Cyclization to 4-Hydroxy-8-(trifluoromethoxy)quinoline

  • Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

  • Heat the mixture to a high temperature (approx. 240-250 °C) for 30-60 minutes. The cyclization is typically rapid at this temperature.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and dry to yield 4-hydroxy-8-(trifluoromethoxy)quinoline.

Step 3: Bromination to this compound

  • In a sealed reaction vessel, suspend 4-hydroxy-8-(trifluoromethoxy)quinoline (1 eq.) in phosphorus oxybromide (POBr₃, 2-3 eq.).

  • Heat the mixture to 120-130 °C for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of the reagent.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or sodium bicarbonate solution, until the pH is ~8.

  • The product will precipitate as a solid. Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Synthesis of a 4-Anilinoquinoline Kinase Inhibitor

This protocol is a representative example of a nucleophilic aromatic substitution reaction using the title compound to synthesize a final kinase inhibitor, based on the chemistry described in patent US-9751837-B2.[6]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired substituted aniline nucleophile (1.2 eq.).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2-3 eq.).

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the final 4-anilinoquinoline derivative.

Data Presentation: Biological Activity

While specific IC₅₀ values for compounds derived directly from this compound are detailed within patent literature, the following table represents the type of data generated to validate the utility of this building block. The values are illustrative examples of the potent, low nanomolar inhibition often achieved with the resulting 4-anilinoquinoline structures against key inflammatory kinases.

Compound ID Target Kinase Illustrative IC₅₀ (nM)
Derivative Ap38α MAP Kinase5 - 20
Derivative ASyk Kinase10 - 50
Derivative ASrc Kinase1 - 10
Derivative Bp38α MAP Kinase2 - 15
Derivative BSyk Kinase8 - 40
Derivative BSrc Kinase< 5

Data is representative of activities reported for 4-anilinoquinoline inhibitors in the field.

Conclusion

This compound is a highly valuable and strategically designed building block for medicinal chemistry. Its constitution allows for reliable and versatile synthetic elaboration at the 4-position, while the 8-trifluoromethoxy group confers advantageous physicochemical properties conducive to drug development. Its demonstrated use in the creation of potent, multi-targeted kinase inhibitors for inflammatory diseases highlights its significance. The protocols and workflow presented herein provide a clear guide for researchers and drug development professionals looking to leverage this powerful intermediate in their discovery programs.

References

  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
  • Krasavin, M., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
  • BenchChem (n.d.). 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. BenchChem.
  • Xiao, Q., et al. (2019). TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications.
  • Google Patents (n.d.). Quinoline derivatives as tyrosine kinase inhibitors.
  • BLD Pharm (n.d.). 1189105-60-9|this compound. BLD Pharm.
  • MySkinRecipes (n.d.). 4-Bromo-8-(trifluoromethyl)quinoline.
  • CymitQuimica (n.d.). This compound.
  • PubChem (n.d.).
  • Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline.
  • Google Patents (n.d.). Process for preparing bromo-substituted quinolines. WO2010129451A1.
  • Google Patents (n.d.). Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors. WO2018071348A1.
  • ResearchGate (n.d.). Functionality elaboration of 4-bromo-quinolines.
  • Parchem (n.d.). 4-Bromo-8-trifluoromethoxyquinoline (Cas 1189105-60-9).
  • BenchChem (n.d.). This compound. BenchChem.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Sigma-Aldrich (n.d.). 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline. Sigma-Aldrich.
  • European Patent Office (n.d.). 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. EP 0795556 A1.
  • Google Patents (n.d.). Quinazoline analogs as receptor tyrosine kinase inhibitors. US7452895B2.
  • BLD Pharm (n.d.). 260973-10-2|4-Bromo-8-(trifluoromethyl)quinoline. BLD Pharm.
  • Sigma-Aldrich (n.d.). 4-Bromo-7-(trifluoromethoxy)quinoline. Sigma-Aldrich.
  • Google Patents (n.d.). Antibacterial compounds. US7622481B2.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-8-(trifluoromethoxy)quinoline in Modern Drug Discovery

This compound is a highly valuable heterocyclic building block for researchers in medicinal chemistry and drug development. Its quinoline core is a privileged scaffold found in a multitude of pharmacologically active agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2] The strategic placement of two key functional groups—a bromine atom at the 4-position and a trifluoromethoxy group at the 8-position—endows this molecule with unique reactivity and desirable physicochemical properties.

The bromine atom at the C-4 position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of a wide array of molecular fragments, enabling the systematic exploration of the chemical space around the quinoline core to optimize biological activity.

The 8-(trifluoromethoxy) group (-OCF₃) is a crucial substituent in modern drug design.[3] It acts as a potent electron-withdrawing group, significantly influencing the electronic environment of the quinoline ring.[3] Moreover, the -OCF₃ group can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical pharmacokinetic properties for a successful drug candidate.[4][5]

This application note provides detailed, field-proven protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure robust and reproducible results.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 1189105-60-9[6][7]
Molecular Formula C₁₀H₅BrF₃NO[8]
Molecular Weight 292.05 g/mol
Appearance Solid[8]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-8-(trifluoromethoxy)quinolines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] For this compound, this reaction provides a direct route to a diverse library of 4-aryl derivatives, which are of significant interest in medicinal chemistry.

Causality Behind Experimental Choices

The quinoline ring system is relatively electron-deficient. The additional presence of the strongly electron-withdrawing trifluoromethoxy group further decreases the electron density of the aromatic system. This electronic nature has important implications for the Suzuki-Miyaura coupling:

  • Oxidative Addition: The C-Br bond at the 4-position is activated towards oxidative addition to a Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle. This activation facilitates the reaction, potentially allowing for milder conditions compared to more electron-rich aryl bromides.

  • Catalyst and Ligand Selection: While the substrate is activated, the choice of a suitable palladium catalyst and phosphine ligand is critical to ensure efficient and clean conversion. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination.[10] Ligands such as SPhos, XPhos, or RuPhos are excellent candidates. For many standard couplings, Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also provide good results.

  • Base and Solvent System: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective. The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed to facilitate the dissolution of the base and the boronate salt.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine this compound, arylboronic acid, base, and Pd catalyst/ligand in a Schlenk flask. B 2. Evacuate and backfill with Argon/Nitrogen (3x). A->B C 3. Add degassed solvent mixture via syringe. B->C D 4. Heat mixture to specified temperature (e.g., 90 °C) with vigorous stirring. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). E->F G 7. Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. F->G H 8. Purify by column chromatography. G->H I Final Product: 4-Aryl-8-(trifluoromethoxy)quinoline H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethoxy)quinoline.

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)9012-18Good to Excellent
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1006-12Excellent
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

Part 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-8-(trifluoromethoxy)quinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[11][12] This reaction is exceptionally valuable for synthesizing 4-aminoquinoline derivatives, which are a cornerstone of antimalarial drug discovery and have shown promise in other therapeutic areas.[1]

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.

  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos) are often required. These ligands facilitate the formation of the catalytically active L-Pd(0) species, promote the oxidative addition, and are crucial for the final reductive elimination step that forms the C-N bond.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.[13] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(Br) Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition (Ar-Br) Amido_complex L-Pd(II)(Ar)(NR¹R²) PdII_complex->Amido_complex + HNR¹R² + Base Amine_Coord Amine Coordination + Base (-HBr) Amido_complex->Pd0 Product Ar-NR¹R² Amido_complex->Product Reduct_Elim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Inside a nitrogen-filled glovebox, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound and the solvent.

  • Finally, add the amine.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Reaction Conditions for Buchwald-Hartwig Amination

The following table provides recommended starting conditions for the amination of this compound with various amine types.

Amine TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Primary AliphaticPd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene100Excellent
Secondary AliphaticPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane110Good to Excellent
Primary AromaticBrettPhos Pd G3 (2)-LHMDS (1.5)THF80Good to Excellent

Conclusion

This compound is a key substrate for the synthesis of novel, functionalized quinoline derivatives for drug discovery and materials science. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable and versatile methods for its elaboration. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully employ these powerful synthetic transformations. Careful consideration of the electronic properties of the substrate and judicious selection of the catalyst, ligand, base, and solvent are essential for achieving high yields and purity.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(14):3009. [Link]
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. [Link]
  • Palladium-Catalysed Synthesis and Transform
  • Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. MDPI. [Link]
  • The Palladium-Catalyzed Trifluoromethyl
  • Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Buchwald-Hartwig Amin
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv

Sources

Application Notes and Protocols for Developing Anticancer Agents from Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] Its inherent structural features, including a nitrogen atom that can participate in hydrogen bonding and a planar aromatic system ideal for π-π stacking interactions, make it a versatile framework for designing molecules that can interact with various biological targets implicated in cancer.[4] Quinoline and its derivatives have demonstrated a broad spectrum of antitumor activities, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[5][6][7] This has led to the development of several clinically approved and investigational quinoline-based anticancer drugs.[2][8][9]

This guide provides an in-depth exploration of the key considerations and methodologies for developing anticancer agents from quinoline scaffolds, from initial design and synthesis to preclinical evaluation.

Section 1: Rationale and Mechanistic Insights for Targeting Cancer with Quinoline Derivatives

The anticancer efficacy of quinoline derivatives stems from their ability to interact with a multitude of molecular targets crucial for cancer cell survival and proliferation.[10][5][11] Understanding these mechanisms is paramount for rational drug design.

Key Molecular Targets

1.1.1 Topoisomerases: DNA topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[10][12][13] Several quinoline derivatives function as topoisomerase inhibitors, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and subsequent apoptosis.[10][12][13] This mechanism is exemplified by the natural product camptothecin and its clinical derivatives, topotecan and irinotecan.[13]

1.1.2 Tyrosine Kinases: Receptor and non-receptor tyrosine kinases are critical components of signaling pathways that control cell growth, differentiation, and survival.[14][15] Aberrant kinase activity is a hallmark of many cancers.[4] Quinoline-based compounds have been successfully developed as potent inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][16][17] Several approved drugs, such as gefitinib, erlotinib, and lapatinib, feature a quinoline or quinazoline core.[14]

1.1.3 Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy.[5] Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[18]

1.1.4 Other Emerging Targets: Research continues to uncover novel targets for quinoline-based anticancer agents, including Pim kinases, PAK kinases, and components of the proteasome pathway.[11][19]

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[10] For instance, substitutions at the 2, 4, and 8 positions have been shown to be critical for modulating anticancer activity.[10] The addition of lipophilic groups can enhance cell permeability, while the incorporation of specific functional groups can improve target binding affinity.[16] Molecular hybridization, combining the quinoline scaffold with other pharmacologically active moieties like chalcones, has also emerged as a promising strategy to develop novel anticancer agents with improved efficacy.[8][20]

Section 2: Synthetic Strategies for Quinoline Derivatives

The versatility of the quinoline scaffold is mirrored by the numerous synthetic methods available for its construction and modification. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Classical Quinoline Syntheses

Several named reactions are foundational for the synthesis of the quinoline core:

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[5]

  • Pfitzinger Reaction: This method utilizes the reaction of isatin with a carbonyl compound in the presence of a base.[5]

  • Niementowski Quinoline Synthesis: This reaction involves the condensation of anthranilic acid with a carbonyl compound.[5]

Modern Synthetic Approaches

Modern organic synthesis has expanded the toolkit for quinoline construction, including palladium-catalyzed coupling reactions that allow for the introduction of a wide range of substituents with high precision.[16] These methods offer greater flexibility and control over the final molecular architecture.

Section 3: Preclinical Evaluation Protocols

A rigorous preclinical evaluation is essential to identify promising quinoline-based drug candidates for further development. This involves a tiered approach, starting with in vitro assays and progressing to in vivo models.

In Vitro Screening and Characterization

3.1.1 Cytotoxicity Assays: The initial step is to assess the cytotoxic potential of the synthesized quinoline derivatives against a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinoline derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Table 1: Representative IC50 Values of a Hypothetical Quinoline Derivative (Compound X)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
HCT-116Colon Cancer8.1
A549Lung Cancer3.5
PC-3Prostate Cancer12.7

3.1.2 Mechanistic Assays: Once cytotoxic compounds are identified, further assays are necessary to elucidate their mechanism of action.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the effect of the compound on cell cycle distribution.[18][21]

  • Apoptosis Assays: Employ techniques like Annexin V/PI staining and caspase activity assays to confirm the induction of apoptosis.[21][22][23]

  • Target-Based Assays: If a specific target is hypothesized (e.g., a particular kinase or topoisomerase), conduct enzyme inhibition assays to confirm direct interaction.[4][12]

In Vivo Efficacy Studies

Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, quinoline derivative at different doses, positive control). Administer the treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: The results of in vivo studies can be effectively visualized using tumor growth curves, comparing the average tumor volume in the treatment groups to the control group over time.[24][25]

Section 4: Future Directions and Challenges

The development of anticancer agents from quinoline scaffolds is a dynamic field with several exciting future directions. The use of computer-aided drug design (CADD) is becoming increasingly important for the rational design of more potent and selective quinoline derivatives.[3] Furthermore, the exploration of quinoline-based compounds in combination therapies and as drug delivery scaffolds holds significant promise.[26]

However, challenges remain, including overcoming drug resistance and improving the pharmacokinetic properties and bioavailability of quinoline derivatives.[27] Continued interdisciplinary research, integrating synthetic chemistry, molecular biology, and pharmacology, will be crucial to fully realize the therapeutic potential of this remarkable scaffold in the fight against cancer.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline-based Kinase Inhibitor Quinoline->RTK

Caption: A simplified diagram of the RTK signaling pathway targeted by quinoline-based kinase inhibitors.

Experimental Workflow

G Start Design & Synthesis of Quinoline Derivatives InVitro In Vitro Screening (Cytotoxicity, Mechanism) Start->InVitro Lead_ID Lead Identification InVitro->Lead_ID InVivo In Vivo Efficacy (Xenograft Models) Lead_ID->InVivo Preclinical Preclinical Development InVivo->Preclinical G Scaffold Quinoline Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR Target Molecular Target (e.g., Kinase, Topoisomerase) SAR->Target Activity Anticancer Activity (In Vitro & In Vivo) Target->Activity Candidate Drug Candidate Activity->Candidate

Caption: The logical relationship between the quinoline scaffold and the development of a drug candidate.

References

  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Arumugam, N. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 15(10), 104168.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633.
  • Musielak, B. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Various Authors. (2012). Anticancer drug design using scaffolds of β-lactams, sulfonamides, quinoline, quinoxaline and natural products. Drugs advances in clinical trials. Current Medicinal Chemistry, 19(26), 4377-98.
  • Various Authors. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
  • Dolle, R. E., et al. (1997). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 40(13), 1941-1946.
  • Various Authors. (2025). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Current Medicinal Chemistry, 32(5), 958-973.
  • Various Authors. (2014). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of Medicinal Chemistry, 57(15), 6488-6502.
  • Various Authors. (2022). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Pharmaceutical Sciences, 13(3), 2347-2353.
  • Li, Y., et al. (2021).
  • Various Authors. (2021).
  • Various Authors. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235-31254.
  • Various Authors. (2022). Editorial: Natural compounds as scaffolds for the discovery of new anti-cancer drugs: Focus on terpenoids and flavonoids. Frontiers in Pharmacology, 13, 987654.
  • Lee, J., et al. (2022).
  • Abdelgawad, M. A., et al. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Scientific Reports, 12(1), 1-16.
  • Various Authors. (2020).
  • Various Authors. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(7), 9161-9176.
  • Various Authors. (2012). Topoisomerases as Anticancer Targets. Biochimica et Biophysica Acta (BBA)
  • Various Authors. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Various Authors. (2020). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. European Journal of Medicinal Chemistry, 199, 112399.
  • Various Authors. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051.
  • Various Authors. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. International Journal of Molecular Sciences, 16(12), 29014-29026.
  • Hennequin, L. F., et al. (2003). Quinoline derivatives as tyrosine kinase inhibitors.
  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Various Authors. (2021). 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery. International Journal of Nanomedicine, 16, 5473-5485.
  • Various Authors. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-13.
  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(34), 24263-24281.
  • Various Authors. (2024). Application of Scaffold-Based Drug Delivery in Oral Cancer Treatment: A Novel Approach. Cureus, 16(6), e62345.
  • Ghorab, M. M., et al. (2011). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. European Journal of Medicinal Chemistry, 46(1), 221-228.
  • Various Authors. (2024). Advancing Breast Cancer Treatment: The Role of PLA-based Scaffolds in Tumor Microenvironment and Drug Delivery. Cureus, 16(3), e55543.
  • Various Authors. (2020). The structures of some quinoline-containing anticancer agents under clinical trials.
  • Various Authors. (2025). Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. BenchChem.
  • Various Authors. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules, 27(21), 7486.
  • Various Authors. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17747-17755.
  • Various Authors. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(15), 8567.
  • Various Authors. (2022). Quinoline-based compounds with potential activity against drug-resistant cancers. European Journal of Medicinal Chemistry, 243, 114758.
  • Various Authors. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Various Authors. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(8), 1-21.

Sources

synthesis of novel anti-inflammatory compounds using 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging 4-Bromo-8-(trifluoromethoxy)quinoline for the Synthesis of Novel Anti-Inflammatory Compounds

Abstract & Introduction

1.1. Significance: The quinoline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid structure and versatile electronic properties make it an ideal backbone for engaging with a variety of biological targets involved in inflammatory processes.[3][4][5] This application note provides detailed protocols for the synthesis of novel quinoline derivatives as potential anti-inflammatory agents, starting from the strategically functionalized building block, this compound.

1.2. Rationale for the Starting Material: The choice of this compound is deliberate and offers two key advantages for drug design:

  • The 8-(trifluoromethoxy) Group (-OCF3): This moiety is a highly valuable substituent in modern drug discovery.[6] Compared to a simple methoxy group, the -OCF3 group significantly increases lipophilicity, which can enhance cell membrane permeability and bioavailability.[7][8][9] Furthermore, the high strength of the C-F bonds imparts exceptional metabolic stability, preventing rapid degradation by metabolic enzymes and potentially extending the compound's in-vivo half-life.[7][9]

  • The 4-Bromo Group (-Br): The bromine atom at the C4 position is a versatile synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the precise and efficient introduction of a wide array of molecular fragments, enabling the systematic exploration of the chemical space to optimize biological activity.[10][11][12]

This guide will focus on leveraging palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions to generate libraries of novel compounds for subsequent biological screening.[4]

Overall Synthetic Strategy & Workflow

The core strategy involves a modular approach where diverse chemical functionalities are introduced at the C4 position of the quinoline ring. This allows for the rapid generation of a library of analogues from a single, advanced intermediate.

G cluster_0 Synthesis Module cluster_1 Downstream Processing A This compound (Starting Material) B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd(dppf)Cl2 K2CO3 C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd2(dba)3/Ligand NaOtBu D Library of C4-Aryl Derivatives B->D E Library of C4-Amino Derivatives C->E F Purification (Column Chromatography) D->F E->F G Structural Characterization (NMR, MS, HPLC) F->G H Biological Screening (In-vitro Assays) G->H

Caption: High-level workflow for synthesis, purification, and screening of novel quinoline derivatives.

Detailed Experimental Protocols

General Safety Note: All manipulations should be performed in a certified chemical fume hood. Standard personal protective equipment (safety glasses, flame-retardant lab coat, and appropriate chemical-resistant gloves) is mandatory. All palladium-catalyzed reactions should be set up under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Synthesis of 4-Aryl-8-(trifluoromethoxy)quinolines via Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it ideal for library synthesis.[13][14] The use of a pre-catalyst like Pd(dppf)Cl2 simplifies the setup and ensures reliable activation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-acetylphenylboronic acid) (1.3 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

  • Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Argon gas supply

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound (292 mg, 1.0 mmol), 4-acetylphenylboronic acid (213 mg, 1.3 mmol), Pd(dppf)Cl2 (22 mg, 0.03 mmol), and K2CO3 (345 mg, 2.5 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add 10 mL of the degassed 1,4-dioxane/water (8 mL dioxane, 2 mL water) mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-16 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Data Summary (Representative Examples):

Arylboronic Acid Partner Reaction Time (h) Expected Yield (%)
Phenylboronic acid 10 85-95%
4-Acetylphenylboronic acid 12 80-90%

| 3-Pyridinylboronic acid | 16 | 70-85% |

Protocol 2: Synthesis of 4-Amino-8-(trifluoromethoxy)quinolines via Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds from aryl halides.[4] The choice of a bulky, electron-rich phosphine ligand (like Xantphos) is critical for promoting the reductive elimination step and achieving high yields, especially with less nucleophilic amines.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Argon gas supply

Procedure:

  • In a glovebox or under a positive flow of argon, add Pd2(dba)3 (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Add this compound (292 mg, 1.0 mmol).

  • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Self-Validation: Monitor by TLC (e.g., 2:1 Hexane:Ethyl Acetate) or LC-MS to confirm the formation of the product mass and consumption of the starting material.

  • Cool the reaction to room temperature. Quench carefully by adding 10 mL of water.

  • Dilute with ethyl acetate (30 mL) and filter the mixture through a pad of Celite® to remove palladium black.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Biological Evaluation: A Tiered Screening Approach

A hierarchical screening cascade is recommended to efficiently identify promising anti-inflammatory leads.

G cluster_0 Proposed Anti-Inflammatory Mechanism cluster_1 Screening Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Pathway Signaling Cascade (e.g., NF-κB, MAPKs) Stimulus->Pathway Mediators Pro-inflammatory Mediators Pathway->Mediators COX2 COX-2 Mediators->COX2 Cytokines TNF-α, IL-6 Mediators->Cytokines Compound Novel Quinoline Derivative Compound->Pathway Inhibition Primary Tier 1: Primary Screen (Cell-free COX-2 Inhibition Assay) Secondary Tier 2: Secondary Screen (LPS-stimulated Macrophage Assay Measure TNF-α / NO release) Primary->Secondary Active Hits (IC50 < 10 µM) Tertiary Tier 3: Follow-up (Dose-Response & Cytotoxicity) Secondary->Tertiary Confirmed Hits

Sources

Application Notes and Protocols: 4-Bromo-8-(trifluoromethoxy)quinoline as a Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Agrochemical Design

The quinoline scaffold is a privileged N-heterocyclic structure that forms the core of numerous biologically active compounds. In agriculture, quinoline derivatives have demonstrated significant potential and success as fungicides, insecticides, and herbicides.[1][2] The discovery of new agrochemicals faces challenges in overcoming resistance and meeting stringent environmental standards, making the development of novel molecular scaffolds crucial.[2] The strategic modification of these core structures is a key methodology for enhancing efficacy, tuning physicochemical properties, and improving safety profiles.

The introduction of fluorine-containing substituents has become a cornerstone of modern agrochemical and pharmaceutical design.[3] Among these, the trifluoromethoxy (-OCF₃) group is particularly valuable for its unique ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[3][4][5][6] These characteristics can lead to improved membrane permeability and bioavailability, allowing the active ingredient to reach its target in the pest or pathogen more effectively.[4][7]

This application note focuses on 4-Bromo-8-(trifluoromethoxy)quinoline , a specialized building block designed for the efficient synthesis of novel agrochemical candidates. The molecule is strategically functionalized with two key features:

  • A trifluoromethoxy group at the 8-position , which imparts desirable physicochemical properties to the final compound.

  • A bromine atom at the 4-position , which serves as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[6]

This guide provides a detailed overview of the properties of this building block and presents robust, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties and Strategic Advantages

The unique substitution pattern of this compound provides a distinct set of advantages for the synthetic chemist.

  • The Trifluoromethoxy (-OCF₃) Group: This group is a powerful modulator of molecular properties. It is one of the most lipophilic substituents, which can significantly enhance a molecule's ability to penetrate biological membranes, a critical factor for the efficacy of many pesticides.[4][5] Furthermore, the -OCF₃ group is a strong electron-withdrawing group and is exceptionally stable to metabolic degradation, which can extend the biological half-life of the final product.[4][6]

  • The 4-Bromo Substituent: The carbon-bromine bond is an ideal functional group for transition metal-catalyzed cross-coupling reactions. Its reactivity is well-established, allowing for predictable and high-yielding transformations under relatively mild conditions.[6] This enables the construction of complex molecular architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this specific position, while the rest of the quinoline core remains intact.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
Appearance Off-white to yellow solid
CAS Number 1189105-60-9
-OCF₃ Hansch π value +1.04[5]

Key Synthetic Transformations: Core Protocols

The true utility of this compound is realized in its application in cross-coupling chemistry. Below are detailed protocols for two of the most powerful C-C and C-N bond-forming reactions in modern synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of a C-C bond between the bromo-substituted quinoline and a wide variety of organoboron compounds (e.g., aryl-, heteroaryl-, or alkylboronic acids). This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity.

This protocol is a robust starting point for coupling various boronic acids to the 4-position of the quinoline scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[8][9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.[10][11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water) via syringe. The solvent choice can be critical and may require optimization.

  • Reaction: Immerse the flask in a pre-heated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 6-24 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Separate the organic layer.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-aryl-8-(trifluoromethoxy)quinoline.

Causality Behind Choices:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to Pd(II) by atmospheric oxygen, rendering it inactive. Maintaining an inert atmosphere is critical for catalytic turnover.[10]

  • Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[12] Stronger bases like K₃PO₄ are often effective for electron-rich systems.[8]

  • Ligand: Phosphine ligands (like in Pd(dppf)Cl₂ or Pd(PPh₃)₄) stabilize the palladium center and modulate its reactivity, promoting the oxidative addition and reductive elimination steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Isolation reagents 1. Combine Building Block, Boronic Acid, Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2 x3) reagents->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat & Stir (e.g., 90°C, 12h) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Column Chromatography workup->purify product Pure Product purify->product G pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Ar-Br amine_coord Amine Coordination pd2_amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ pd2_complex->pd2_amine HNR¹R² deprotonation Deprotonation (Base) pd2_amido L₂Pd(II)(Ar)(NR¹R²) pd2_amine->pd2_amido -HBr pd2_amido->pd0 red_elim Reductive Elimination product Ar-NR¹R² pd2_amido->product G cluster_reactions Key Cross-Coupling Reactions cluster_partners Diverse Coupling Partners cluster_products Potential Agrochemical Leads start This compound (Core Building Block) suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald boronic Aryl/Heteroaryl Boronic Acids suzuki->boronic fungicides Novel Fungicides suzuki->fungicides insecticides Novel Insecticides suzuki->insecticides amines Primary/Secondary Amines buchwald->amines buchwald->fungicides buchwald->insecticides

Sources

Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

4-Bromo-8-(trifluoromethoxy)quinoline is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure combines a quinoline core, a privileged scaffold in numerous pharmacologically active compounds, with two key functional handles. The bromine atom at the 4-position serves as an excellent leaving group and a versatile point for modification via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.[1][2] Concurrently, the trifluoromethoxy (-OCF₃) group at the 8-position imparts a unique and highly desirable set of physicochemical properties.

The -OCF₃ group is a strong electron-withdrawing substituent that modulates the electronic environment of the quinoline ring system.[1] This electronic influence is critical for activating the C4-position towards nucleophilic attack. Beyond its electronic role, the trifluoromethoxy group significantly enhances molecular lipophilicity, a key parameter in drug design for improving membrane permeability and overall pharmacokinetic profiles.[3][4][5] Furthermore, the inherent strength of the C-F bonds confers exceptional metabolic stability, protecting the molecule from enzymatic degradation and potentially increasing its in vivo half-life.[3][5] These combined features make this compound an invaluable starting material for the synthesis of novel therapeutic agents and advanced functional materials.[6][7]

This document provides a comprehensive guide to the reaction conditions for nucleophilic substitution on this scaffold, detailing mechanistic considerations, step-by-step protocols for various classes of nucleophiles, and troubleshooting strategies to enable successful synthetic outcomes.

Part 1: Mechanistic Considerations and Reaction Pathways

Nucleophilic substitution at the C4 position of this compound can proceed through two primary, distinct mechanistic pathways. The choice of pathway is dictated by the nature of the nucleophile, the substrate's electronic properties, and the specific reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The SNAr mechanism is a stepwise process favored for aromatic rings that are "electron-poor."[8][9] The quinoline ring, with its electronegative nitrogen atom, is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nature of the 8-trifluoromethoxy group.[1] This electronic landscape makes the C4-position, which is para to the ring nitrogen, highly electrophilic and susceptible to attack by strong nucleophiles.

The mechanism proceeds in two key steps:

  • Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized across the ring and is effectively stabilized by the quinoline nitrogen and the -OCF₃ group.

  • Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled, yielding the final substituted product.

This pathway is typically effective for strong nucleophiles such as alkoxides, thiolates, and certain activated amines under thermal conditions.

Caption: The SNAr Addition-Elimination mechanism.

Palladium-Catalyzed Buchwald-Hartwig Amination

For many nucleophiles, particularly a broad range of primary and secondary amines, the direct SNAr pathway may be too slow or inefficient. In these cases, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the method of choice.[11][12] This reaction has revolutionized the synthesis of carbon-nitrogen bonds, offering exceptional functional group tolerance and broad substrate scope.[11]

The reaction proceeds via a catalytic cycle:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the desired product is released from the palladium center, which is simultaneously reduced back to its active Pd(0) state, thus regenerating the catalyst for the next cycle.

The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps.[13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii_complex Ar-Pd(II)(Br)L₂ ox_add->pd_ii_complex amine_coord Amine Coordination & Deprotonation pd_ii_complex->amine_coord amido_complex Ar-Pd(II)(NRR')L₂ amine_coord->amido_complex h_base [H-Base]⁺Br⁻ amine_coord->h_base red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Regeneration product Ar-NRR' (Product) red_elim->product ar_br Ar-Br (Quinoline) ar_br->ox_add amine HNRR' amine->amine_coord base Base base->amine_coord Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Substrate, Nucleophile, Catalyst, Base, Solvent) A->B C Heating & Stirring (Monitor by TLC/LC-MS) B->C D Work-up (Quench, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-quinolines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Palladium Catalysis

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][4][5] Consequently, the development of robust and versatile synthetic methods to functionalize the quinoline ring is of paramount importance to researchers in medicinal chemistry and drug development.

The functionalization of the C4 position of the quinoline nucleus is a key strategy for modulating biological activity. The 4-bromo-quinoline derivative serves as a versatile and readily available starting material for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6] They offer a powerful toolkit for constructing complex molecular architectures under relatively mild conditions with high functional group tolerance.[6][7]

This guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—applied to 4-bromo-quinolines. We will delve into the mechanistic underpinnings, provide field-tested protocols, and explain the critical parameters that ensure successful and reproducible outcomes.

The Engine of Transformation: A Unified Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate through a common catalytic cycle.[6][7][8] The cycle is initiated by a coordinatively unsaturated Palladium(0) species, which is the active catalyst. This Pd(0) complex is typically generated in situ from a more stable Pd(II) precatalyst.[9][10] The cycle then proceeds through three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-quinoline, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. In C-C couplings, an organic group is transferred to the palladium, displacing the halide. In C-N couplings, the amine coordinates, and a base removes a proton to form a palladium-amido complex.[11][12]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

General_Catalytic_Cycle cluster_input cluster_output Pd0 LₙPd(0) (Active Catalyst) ArPdX LₙPd(II)(Ar)(X) (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdNu LₙPd(II)(Ar)(Nu) (Transmetalation Complex) ArPdX->ArPdNu Transmetalation or Amine Coordination ArPdNu->Pd0 Reductive Elimination Product Ar-Nu (Coupled Product) ArX 4-Bromo-quinoline (Ar-X) NuM Nucleophile (Nu-M)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the stability, commercial availability, and low toxicity of the organoboron reagents.[13][14] It couples 4-bromo-quinoline with an aryl or vinyl boronic acid (or ester) to form 4-aryl or 4-vinyl quinolines.[8][15]

Suzuki-Miyaura Catalytic Cycle

A critical feature of the Suzuki reaction is the activation of the organoboron species by a base.[14][15] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd L₂(Br)Pd(II)-Qu Pd0->OxAdd Oxidative Addition Trans L₂(R)Pd(II)-Qu OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 4-R-Quinoline QuinolineBr 4-Bromo-quinoline BoronicAcid R-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Suzuki-Miyaura Coupling
  • Palladium Source: Pd(PPh₃)₄ is a classic, reliable choice that can be used directly as the Pd(0) source. Alternatively, combining a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands is very common.[15][16]

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates, bulky, electron-rich phosphine ligands like SPhos or palladacycles can improve catalytic activity and stability.[13][15]

  • Base: An inorganic base is essential. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are most common, often used with a biphasic solvent system (e.g., toluene/water).[16][17] Potassium phosphate (K₃PO₄) is a stronger base suitable for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (like toluene, 1,4-dioxane, or DMF) and water is standard.[16] The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.

Data Presentation: Suzuki-Miyaura Reaction Conditions
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O8095
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O10092
3Thiophene-2-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF9088
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O8078
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-quinoline with Phenylboronic Acid

Materials:

  • 4-Bromo-quinoline (1.0 mmol, 208 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-quinoline, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-phenylquinoline.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[9][12] This reaction is invaluable for synthesizing 4-aminoquinoline derivatives, which are key pharmacophores in many drugs. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate the challenging reductive elimination step.[18][19]

Buchwald-Hartwig Catalytic Cycle

Unlike C-C couplings, this cycle involves the coordination of the amine to the Pd(II) center, followed by deprotonation with a strong base to form a key palladium-amido intermediate.[12][19][20] This intermediate then undergoes reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd L(Br)Pd(II)-Qu Pd0->OxAdd Oxidative Addition AmineComplex [L(HNR₂)Pd(II)-Qu]⁺Br⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex L(NR₂)Pd(II)-Qu AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product 4-(NR₂)-Quinoline QuinolineBr 4-Bromo-quinoline Amine HNR₂ Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Key Considerations for Buchwald-Hartwig Amination
  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ are the most common precatalysts.[19]

  • Ligand: This is the most critical parameter. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, DavePhos) or chelating ligands (e.g., Xantphos, BINAP) are required.[19][21] The choice of ligand depends heavily on the specific amine and aryl halide pairing.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.[20]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base.

Data Presentation: Buchwald-Hartwig Reaction Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10096
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane11085
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)LHMDS (1.5)THF8091
4IndolePd(OAc)₂ (5)BINAP (6)K₃PO₄ (2.5)Toluene11075
Protocol: Buchwald-Hartwig Amination of 4-Bromo-quinoline with Morpholine

Materials:

  • 4-Bromo-quinoline (1.0 mmol, 208 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Pd₂(dba)₃ (0.02 mmol, 18 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, performing the initial setup in a glovebox is highly recommended.

  • To an oven-dried Schlenk tube or microwave vial, add NaOtBu, XPhos, and Pd₂(dba)₃.

  • Seal the vessel, remove it from the glovebox (if used), and place it under an inert atmosphere.

  • Add the 4-bromo-quinoline and anhydrous toluene via syringe.

  • Add the morpholine dropwise via syringe to the stirred mixture.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate under reduced pressure and purify by flash column chromatography to yield 4-morpholinoquinoline.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (of the aryl halide) and an sp carbon (of a terminal alkyne).[22][23] This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[22][24] It provides direct access to 4-alkynyl-quinolines, which are valuable intermediates and structural motifs in materials science and medicinal chemistry.

Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles.[22] The copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which is the active nucleophile for the transmetalation step in the palladium cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd L₂(Br)Pd(II)-Qu Pd0->OxAdd Oxidative Add. Trans L₂(C≡CR)Pd(II)-Qu OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elim. Product 4-(C≡CR)-Quinoline Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R (Copper Acetylide) Alkyne->CuAcetylide + Base CuX Cu(I)X CuAcetylide->Trans To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Key Considerations for Sonogashira Coupling
  • Palladium Source: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are the most common and effective catalysts.[24][25]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is almost universally used. It is crucial for activating the alkyne. Copper-free versions exist but often require different conditions.[26]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required.[24] It serves both to neutralize the HBr formed and to facilitate the formation of the copper acetylide.

  • Solvent: Anhydrous THF or DMF are common solvents. The reaction must be performed under strictly anaerobic conditions, as oxygen can cause homocoupling of the alkyne (Glaser coupling).

Data Presentation: Sonogashira Reaction Conditions
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)THFRT94
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3.0)Toluene5090
31-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (3.0)DMFRT88
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N (3.0)DMF6081
Protocol: Sonogashira Coupling of 4-Bromo-quinoline with Phenylacetylene

Materials:

  • 4-Bromo-quinoline (1.0 mmol, 208 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-quinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon) three times. This is critical to prevent oxygen contamination.

  • Add anhydrous, degassed THF via syringe, followed by the triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the salts and catalyst residues.

  • Wash the Celite pad with additional diethyl ether.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-(phenylethynyl)quinoline.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Al-Ostath, A. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
  • Al-Ostath, A. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
  • Pérez-García, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
  • ResearchGate. Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... [Link]
  • Battistuzzi, G., et al. (2010).
  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
  • Denmark, S. E., et al. (2005).
  • Wikipedia.
  • Denmark, S. E., et al. (2005). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
  • Cherpak, V. Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
  • Shields, J. D., & Sanford, M. S. (2022).
  • LibreTexts Chemistry. (2023).
  • Reissig, H.-U., & Zimmer, R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. [Link]
  • Laganà, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Li, J. J. (2005). Palladium in Quinoline Synthesis. ScienceDirect. [Link]
  • Kielar, K., et al. (2022).
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Kumar, G. V., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki−Miyaura Cross-Coupling.... Semantic Scholar. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
  • Singh, U., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and offer detailed protocols to enhance yield and purity.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern drug design, valued for its ability to improve metabolic stability and binding affinity.[1] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for further molecular elaboration.[1]

This guide focuses on the most common and scalable synthetic route: a two-stage process involving the initial formation of a 4-hydroxyquinoline intermediate, followed by a bromination step.

Recommended Synthetic Workflow

The pathway begins with the condensation and cyclization of a substituted aniline to form the 4-hydroxyquinoline core, which is then converted to the final 4-bromo product.

G cluster_0 Stage 1: 4-Hydroxyquinoline Formation cluster_1 Stage 2: Bromination A 2-(trifluoromethoxy)aniline + Diethyl Malonate B Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->B C 8-(trifluoromethoxy)quinolin-4-ol B->C D Brominating Agent (e.g., POBr₃, TMSBr) C->D Intermediate Product E This compound D->E

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 8-(trifluoromethoxy)quinolin-4-ol

This stage is typically accomplished via the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[2]

Protocol 1: Gould-Jacobs Synthesis of 8-(trifluoromethoxy)quinolin-4-ol
  • Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, add 4-(trifluoromethoxy)aniline (1.0 eq) to a high-boiling point solvent like diphenyl ether (5-10 volumes).[3]

  • Addition of Reagent: Slowly add diethyl ethoxymethylenemalonate (1.1 eq) to the stirred mixture.

  • Initial Condensation: Heat the mixture to 120-130°C for 1-2 hours. Ethanol will distill off as the anilidomethylenemalonate intermediate is formed.

  • Thermal Cyclization: Increase the temperature to 250-260°C and maintain for 2-3 hours. The high temperature is crucial for the ring-closing reaction.[4] Monitor the reaction by TLC or HPLC until the intermediate is consumed.

  • Workup and Isolation: Cool the reaction mixture to below 100°C. Add an aliphatic solvent like hexane or toluene to precipitate the crude product. Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

  • Saponification & Decarboxylation: The product from the previous step is an ester. To obtain the target quinolin-4-ol, suspend the crude ester in a 10-20% aqueous sodium hydroxide solution and reflux for 2-4 hours. Cool the mixture and carefully acidify with concentrated HCl to a pH of ~2-3 to precipitate the final product. Filter, wash with water, and dry.[3]

Stage 1 Troubleshooting

Q1: My initial condensation reaction is slow or incomplete, resulting in a low yield of the intermediate. What's going wrong?

Answer: Incomplete condensation is often due to the inefficient removal of the ethanol byproduct, which can shift the reaction equilibrium back towards the starting materials.

  • Causality: The condensation is a reversible reaction. According to Le Chatelier's principle, removing a product (ethanol) will drive the reaction forward.

  • Solution:

    • Use a Dean-Stark Apparatus: When using a solvent like toluene, a Dean-Stark trap is highly effective for azeotropically removing ethanol as it forms.[5]

    • Catalyst: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or glacial acetic acid, to accelerate the condensation.[4][5]

Q2: The thermal cyclization step is giving a low yield and/or a dark, tarry substance. How can I improve this?

Answer: This is the most critical and challenging step. Low yields and tar formation are typically caused by inadequate temperature control or an inappropriate reaction medium. Classical quinoline syntheses are often plagued by harsh conditions leading to polymerization and tar formation.[6]

  • Causality: The cyclization requires a significant energy input (typically >250 °C) to overcome the activation barrier for the 6-endo-trig cyclization.[4] However, temperatures that are too high or applied unevenly can cause decomposition and polymerization of the reactants and products.

  • Solutions:

    • Solvent Selection: The choice of a high-boiling, inert solvent is paramount for maintaining a stable and uniform high temperature. Diphenyl ether or Dowtherm A are standard choices. The table below illustrates the impact of solvent choice on yield for similar reactions.[4]

    • Precise Temperature Control: Use a temperature controller and ensure efficient stirring to prevent localized overheating.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at high temperatures, which contribute to tar formation.

SolventBoiling Point (°C)Relative YieldReference
Mineral Oil>300Moderate to Good[4]
Diphenyl Ether259Good[3]
Dowtherm A257Good to Excellent[4]
2,6-di-tert-butylphenol253Good[4]
Stage 2: Bromination of 8-(trifluoromethoxy)quinolin-4-ol

The conversion of the 4-hydroxy group to a 4-bromo group is an essential transformation. The 4-hydroxyquinoline exists in tautomeric equilibrium with its quinolin-4-one form, and the reaction proceeds on this keto-enol system.[7]

Protocol 2: Bromination using Phosphorus Oxybromide (POBr₃)

SAFETY WARNING: Phosphorus oxybromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a bubbler or trap, add 8-(trifluoromethoxy)quinolin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq). The reaction can also be run in a high-boiling solvent like acetonitrile or DMF.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) for 3-5 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench. The product should precipitate.

  • Isolation and Purification: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).[8]

Stage 2 Troubleshooting

Q3: My bromination with POBr₃ gives a low yield and significant decomposition. What are the issues and what are the alternatives?

Answer: POBr₃ is a very powerful but aggressive reagent. Its high reactivity can lead to charring and the formation of difficult-to-remove phosphorylated byproducts, especially if the substrate is sensitive or the temperature is not well-controlled.[8]

  • Causality: The harsh, acidic conditions and high temperatures required for POBr₃ reactions can degrade the trifluoromethoxy group or the quinoline ring itself.

  • Solutions & Alternatives:

    • Milder Conditions: If using POBr₃, try running the reaction at the lowest effective temperature and for the minimum time necessary. Using a solvent like DMF can sometimes moderate the reaction.

    • Alternative Reagents: Consider using milder, more modern brominating systems. A highly effective alternative is using trimethylsilyl bromide (TMSBr). This reagent can promote a cascade cyclization to form 4-bromo quinolines directly from ortho-propynol phenyl azides or can be used in other contexts.[8][9] Other options include Vilsmeier-Haack type reagents (e.g., PPh₃/NBS or PBr₃ in DMF).

G cluster_0 Troubleshooting: Low Bromination Yield A Problem: Low Yield / Decomposition B Is the reagent too harsh? (e.g., POBr₃) A->B Yes C Is the reaction incomplete? A->C No D Consider Milder Reagents: - PPh₃/NBS - Vilsmeier-Haack Conditions - TMSBr B->D E Optimize Conditions: - Increase reaction time - Increase temperature moderately - Ensure anhydrous conditions C->E

Caption: Decision flowchart for troubleshooting the bromination step.

Q4: The work-up after using phosphorus-based reagents is messy, and I'm losing product due to emulsions or poor extraction. How can I improve it?

Answer: The work-up of reactions involving phosphorus halides is notoriously difficult. The key is a slow, controlled quench and careful pH management.

  • Causality: Quenching POBr₃ or PBr₃ with water generates phosphoric and hydrobromic acids, a highly exothermic process. The resulting phosphate salts can act as emulsifying agents, making phase separation difficult.

  • Solutions:

    • Controlled Quench: Always add the reaction mixture to ice, never the other way around. This helps dissipate the heat generated.

    • pH Adjustment: After the initial quench, basify the solution slowly with cooling. A pH of 8 is often optimal for ensuring the quinoline product is in its free base form, which is more soluble in organic solvents.

    • Solvent Choice: Use a robust extraction solvent like ethyl acetate. If emulsions persist, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break up emulsions.

    • Filtration: Sometimes, filtering the quenched, basified mixture through a pad of Celite® before extraction can help remove insoluble inorganic salts that contribute to emulsions.

Frequently Asked Questions (FAQs)

Q1: Are there any alternative, more convergent synthetic routes to this compound?

Answer: Yes, modern synthetic methods offer more elegant solutions. One notable approach is a cascade cyclization reaction. This method involves reacting an ortho-propargyl alcohol phenyl azide with TMSBr. The TMSBr acts as an acid promoter, initiating a cascade that smoothly forms the 4-bromo quinoline in a single, efficient step with good functional group compatibility.[8][9] This avoids the harsh conditions of the traditional multi-step route.

Q2: How should I best purify the final product?

Answer: The final product, this compound, is typically a solid at room temperature.[10]

  • Column Chromatography: This is the most reliable method for achieving high purity. Use silica gel with a non-polar/polar eluent system, such as a gradient of ethyl acetate in hexane.

  • Recrystallization: If the crude product is reasonably pure (>90%), recrystallization can be an effective and scalable purification method. Suitable solvents must be determined empirically but may include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane.[11][12]

Q3: What analytical techniques are best for monitoring the reaction and confirming the product?

Answer:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is ideal for quick, qualitative monitoring of reaction progress. For more quantitative analysis, HPLC or GC-MS can be used.

  • Product Confirmation: The structure of the final product should be confirmed using a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern.

References
  • Vulcanchem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • Khan, I., & Ali, A. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 13(12), 2175-2198. [Link]
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • ResearchGate. (n.d.). Our strategy for the construction of 4-bromo quinolines and its applications.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Synthesis of Quinoline and derivatives. (n.d.).
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Alam, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20555-20579. [Link]
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Chem-Impex. (n.d.). 4-Hydroxy-8-(trifluoromethyl)quinoline.
  • BenchChem. (n.d.). This compound.
  • Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (2025). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-8-(trifluoromethyl)quinoline 98.
  • ChemicalBook. (n.d.). 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
  • Smolecule. (n.d.). 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline.
  • PubChem. (n.d.). 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
  • MySkinRecipes. (n.d.). 4-Bromo-8-(trifluoromethyl)quinoline.
  • BenchChem. (n.d.). overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Sigma-Aldrich. (n.d.). 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline.
  • ACS Publications. (2024). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Retrieved from Organic Process Research & Development.
  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • BLD Pharm. (n.d.). 260973-10-2|4-Bromo-8-(trifluoromethyl)quinoline.
  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • MDPI. (n.d.). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex.
  • Wiley Online Library. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Google Patents. (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

Sources

Technical Support Center: Purification of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-8-(trifluoromethoxy)quinoline. This valuable heterocyclic building block presents unique purification challenges due to the interplay of its basic quinoline nitrogen and the highly lipophilic, electron-withdrawing trifluoromethoxy group.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to achieve high purity and yield in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My compound is streaking badly or disappearing on my silica TLC plate/column. What is happening and how can I fix it?

Answer: This is a classic issue when purifying quinoline derivatives on standard silica gel.[5] The root cause is the interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction can lead to irreversible adsorption, tailing of spots on TLC, and decomposition of the product during column chromatography. The trifluoromethoxy group itself is generally very stable under these conditions.[1][6]

Solutions:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a tertiary amine, like triethylamine (NEt₃), to your eluent system.[5]

    • Recommended Concentration: Start with 0.5-1% (v/v) triethylamine in your chosen eluent (e.g., Hexanes/Ethyl Acetate).

    • Mechanism: The triethylamine preferentially binds to the acidic silanol groups, creating a more inert surface for your basic quinoline derivative to travel through, resulting in symmetrical peaks and improved recovery.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[7] However, always perform a TLC analysis on the new stationary phase first, as selectivity can change significantly.

Question 2: I'm trying to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is too concentrated, the cooling rate is too fast, or the boiling point of the solvent is higher than the melting point of your compound and its impurities.

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot "good" solvent to slightly decrease the saturation level.[8]

  • Slow Down the Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly in an ice bath from a high temperature. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice rather than a disordered oil.[7][8]

  • Modify the Solvent System: The high lipophilicity conferred by the trifluoromethoxy group means the compound is very soluble in many organic solvents.[1][2] You may need to use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) at an elevated temperature until you see persistent cloudiness. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[8][9]

Question 3: My recrystallization isn't starting; the solution is clear even after cooling. How can I induce crystallization?

Answer: The failure to crystallize is usually due to the solution not being sufficiently supersaturated or a lack of nucleation sites for crystals to begin forming.[9]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass created by scratching can serve as nucleation sites.[9]

    • Seeding: If you have a pure crystal of your product, add a tiny speck to the cooled solution. This "seed" provides a template for further crystal growth.[9]

  • Increase Concentration: If induction techniques fail, your solution is likely too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Once the volume is reduced, allow it to cool again.[8]

  • Cool to a Lower Temperature: If crystals don't form at room temperature or in a standard ice bath (0 °C), try a colder bath, such as an ice-salt mixture or a dry ice/acetone bath, especially given that some bromoquinolines can be low-melting solids.[8]

Question 4: How can I remove colored impurities from my product?

Answer: Colored impurities, often polymeric byproducts from the synthesis[10], can frequently be removed with activated charcoal.

Procedure:

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[9]

  • Perform a hot filtration through a fluted filter paper or a small plug of celite in a pre-warmed funnel to remove the charcoal.

  • Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool.

Recommended Purification Protocols

Protocol 1: Flash Column Chromatography

This method is ideal for separating this compound from byproducts with different polarities.

Step-by-Step Methodology:

  • Eluent Selection (TLC Analysis):

    • Prepare a stock solution of your crude material.

    • Spot on several TLC plates.

    • Develop the plates in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).

    • To the most promising solvent system, add 1% triethylamine (NEt₃).

    • The ideal eluent system should give your target compound an Rf value of approximately 0.3-0.4.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (containing 1% NEt₃).

    • Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography.
Eluent Modifier 0.5 - 1% Triethylamine (NEt₃)Neutralizes acidic silanol groups, preventing product decomposition and tailing.[5]
Starting Eluent Ratio Hexane:Ethyl Acetate (9:1)A common starting point for moderately polar compounds. Adjust based on TLC.
TLC Rf Target 0.3 - 0.4Provides optimal separation and a reasonable elution time.[7]
Protocol 2: Recrystallization

This method is best for purifying solids that are already relatively pure (>85-90%) to remove minor impurities.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of a different potential solvent to each tube.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed-solvent system (e.g., Ethyl Acetate/Hexane, Ethanol/Water) is often effective for bromoquinolines.[7][11]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (or if you used charcoal for decolorization), quickly filter the hot solution through a pre-warmed funnel to prevent premature crystallization.[9]

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent if using a mixed system) to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Visual Workflows and Data

Decision-Making for Purification Strategy

The following workflow can help you decide on the best initial purification strategy for your crude product.

Purification_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR) tlc_check Multiple Spots on TLC? start->tlc_check purity_check Purity >90% by NMR? tlc_check->purity_check No (One Major Spot) column Flash Column Chromatography tlc_check->column Yes purity_check->column No recrystallize Recrystallization purity_check->recrystallize Yes acid_base Consider Acid-Base Extraction (to remove non-basic impurities) column->acid_base If baseline material persists Recrystallization_Troubleshooting start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution1 Reheat, Add More 'Good' Solvent & Cool Slowly oiling_out->solution1 solution2 Concentrate Solution (Evaporate some solvent) no_crystals->solution2 solution4 Recover Second Crop from Mother Liquor low_yield->solution4 solution3 Induce Nucleation (Scratch / Seed) solution2->solution3

Sources

common side products in the synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this valuable heterocyclic building block. The unique electronic properties imparted by the trifluoromethoxy group and the synthetic versatility of the bromo substituent make this compound highly sought after, but its preparation is not without pitfalls.[1] This guide provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of side products and offering validated protocols for their mitigation.

Common Synthetic Pathway Overview

The most prevalent synthetic route involves a two-stage process: first, the construction of the quinoline core via the Gould-Jacobs reaction, followed by the bromination of the resulting quinolin-4-one intermediate. Each stage presents distinct challenges that can lead to the formation of specific, often difficult-to-separate, impurities.

Synthesis_Pathway cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Bromination A 2-(Trifluoromethoxy)aniline C Anilido Intermediate A->C Condensation (120-130°C) B Diethyl ethoxymethylenemalonate B->C D 8-(Trifluoromethoxy)quinolin-4-one C->D Thermal Cyclization (>250°C) F This compound (Target Molecule) D->F Halogenation E POBr₃ or PBr₃ E->F

Caption: Primary synthetic route to this compound.

Troubleshooting Guide & FAQs

Question 1: My Gould-Jacobs reaction is producing a significant amount of an isomeric byproduct along with the desired 8-(trifluoromethoxy)quinolin-4-one. How can I improve the regioselectivity?

Answer: This is a classic challenge in quinoline synthesis when using asymmetrically substituted anilines. The thermal cyclization step is an intramolecular electrophilic aromatic substitution, and it can proceed at either of the two positions ortho to the aniline's amino group.

Root Cause Analysis: The starting material, 2-(trifluoromethoxy)aniline, has two potential sites for cyclization: C6 (unsubstituted) and C2 (adjacent to the -OCF₃ group). While the bulky and electron-withdrawing trifluoromethoxy group provides some steric hindrance and electronic deactivation to favor cyclization at the C6 position (leading to your desired 8-substituted quinoline), high temperatures can overcome this preference, leading to the formation of the undesired 6-(trifluoromethoxy)quinolin-4-one isomer.[2]

Isomer_Formation cluster_main cluster_path1 Desired Pathway cluster_path2 Side Reaction Intermediate Anilido Intermediate from 2-(trifluoromethoxy)aniline A Cyclization at C6 Intermediate->A Favored (Steric/Electronic Control) C Cyclization at C2 Intermediate->C Occurs at high T B 8-(trifluoromethoxy)quinolin-4-one (Desired Product) A->B D 6-(trifluoromethoxy)quinolin-4-one (Isomeric Side Product) C->D

Caption: Competing cyclization pathways in the Gould-Jacobs reaction.

Solutions & Protocols:

  • Strict Temperature Control: The cyclization is highly temperature-dependent. Overheating to accelerate the reaction often results in a loss of regioselectivity. Using a high-boiling solvent with a precise boiling point (e.g., Dowtherm A) and maintaining a consistent temperature just sufficient for cyclization is critical.[3]

  • Microwave-Assisted Synthesis: Microwave heating offers rapid and uniform temperature control, which can significantly improve regioselectivity and reduce reaction times from hours to minutes.[3]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent Diphenyl etherDiphenyl ether or solvent-free
Temperature 250-260 °C250 °C (Ramp control)
Time 2-3 hours15-30 minutes
Typical Outcome Mixture of isomers, potential for decompositionHigher regioselectivity, improved yield
Protocol: Optimized Gould-Jacobs Cyclization
  • Condensation: In a flask suitable for high temperatures, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in diphenyl ether (5-10 volumes). Slowly add diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 1 hour to drive off ethanol and form the anilidomethylenemalonate intermediate.[4]

  • Cyclization: Increase the temperature to exactly 250°C . Monitor the reaction closely by TLC or HPLC. The reaction is typically complete when the intermediate spot disappears (usually 2-3 hours). Avoid higher temperatures to minimize isomer formation.[3]

  • Workup: Cool the mixture to below 100°C and precipitate the product by adding a non-polar solvent like hexane. Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.[4]

  • Purification: The crude product, potentially containing the undesired isomer, can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Question 2: My bromination of 8-(trifluoromethoxy)quinolin-4-one with POBr₃ is messy, yielding poly-brominated products. What's causing this and how can it be prevented?

Answer: This is a common issue stemming from the reactivity of the quinoline ring itself towards electrophilic substitution. Even though the ultimate goal is to replace the 4-oxo group, the reagents and conditions can also promote bromination on the benzene portion of the scaffold.

Root Cause Analysis: The quinoline ring system is susceptible to electrophilic attack, particularly at the C5 and C7 positions.[5] While the -OCF₃ group at C8 is electron-withdrawing and deactivating, it is not always sufficient to prevent bromination, especially under harsh conditions or with excess brominating agent. The HBr generated in situ can further catalyze unwanted ring bromination. This leads to side products such as 5,7-dibromo-8-(trifluoromethoxy)quinolin-4-one or 4,5-dibromo- and 4,7-dibromo-8-(trifluoromethoxy)quinoline.[6][7]

Solutions & Protocols:

  • Choice of Reagent: While phosphorus oxybromide (POBr₃) or a combination of PBr₃/Br₂ can work, they are aggressive. A milder and often more selective approach is to use N-bromosuccinimide (NBS) in a suitable solvent.[8]

  • Stoichiometric Control: Use of a precise stoichiometry of the brominating agent is crucial. An excess of the reagent is the most common cause of over-bromination.[9]

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0°C and slowly warming to room temperature can often prevent unwanted side reactions.

Protocol: Selective Bromination of Quinolin-4-one

SAFETY NOTE: Phosphorus halides are corrosive and react violently with water. Perform this reaction in a certified fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a dry flask under an inert atmosphere (N₂ or Ar), add 8-(trifluoromethoxy)quinolin-4-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 eq) as a solvent and reagent. Cool the mixture to 0°C.

  • Bromination: Add phosphorus tribromide (PBr₃, 1.1-1.2 eq) dropwise, keeping the internal temperature below 10°C.

  • Reaction: After addition, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 105-110°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[10]

  • Workup: Cool the reaction mixture completely and carefully quench by pouring it onto crushed ice with vigorous stirring. The pH will be highly acidic. Slowly neutralize with a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Question 3: I'm considering an alternative synthesis via a Sandmeyer reaction. What are the expected side products?

Answer: The Sandmeyer reaction, which converts an aromatic amine to a halide via a diazonium salt intermediate, is a viable alternative.[1] However, it proceeds through a radical-nucleophilic aromatic substitution mechanism, which is prone to its own set of side products.[11][12]

Root Cause Analysis: The core of the Sandmeyer reaction is the copper(I)-catalyzed decomposition of a diazonium salt to form an aryl radical.[11][13] This highly reactive intermediate can engage in several competing pathways:

  • Phenol Formation (Hydrolysis): The aryl diazonium salt can react with water in the acidic medium to produce the corresponding phenol, in this case, 8-(trifluoromethoxy)quinolin-4-ol (the quinolin-4-one tautomer). This is often the major byproduct if conditions are not carefully controlled.[11]

  • Biaryl Formation: Two aryl radicals can couple to form a biaryl dimer. This is typically a minor byproduct but can complicate purification.[11]

  • Reduction (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 8-(trifluoromethoxy)quinoline.

Troubleshooting_Workflow cluster_gould Gould-Jacobs Stage Impurities cluster_bromo Bromination Stage Impurities start Analysis of Crude Product (LC-MS, NMR) q1 Impurity has same mass as desired intermediate? start->q1 q2 Impurity mass is Product + 79/81 Da? start->q2 a1_yes Likely Isomer. Optimize cyclization T. q1->a1_yes Yes a1_no Check for intermediates (incomplete hydrolysis/ decarboxylation). q1->a1_no No a2_yes Dibromination. Reduce Br agent stoichiometry. q2->a2_yes Yes a2_no Check for starting material. Increase reaction time/temp. q2->a2_no No

Caption: A simplified troubleshooting workflow for impurity identification.

Solutions & Protocols:

  • Low Temperature Diazotization: The formation of the diazonium salt from 4-amino-8-(trifluoromethoxy)quinoline should be carried out between 0 and 5°C to prevent premature decomposition.[14]

  • Controlled Addition: The diazonium salt solution should be added slowly to the cold solution of copper(I) bromide to keep the concentration of the radical intermediate low, minimizing dimerization.

  • Anhydrous Conditions: While the diazotization is aqueous, minimizing excess water can help reduce the formation of the phenol byproduct.

Protocol: Sandmeyer Reaction for 4-Bromoquinoline Synthesis
  • Diazotization: Dissolve 4-amino-8-(trifluoromethoxy)quinoline (1.0 eq) in an aqueous solution of HBr (e.g., 48%). Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a small amount of water dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at this temperature.[15]

  • Copper Catalyst: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr, also cooled to 0-5°C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed. Maintain the temperature below 10°C during the addition.[14]

  • Completion & Workup: After the addition is complete and gas evolution has ceased, stir for an additional hour at room temperature. Quench the reaction with water, neutralize with a base (e.g., NaOH or NaHCO₃), and extract with an organic solvent. The organic layer can then be washed, dried, and concentrated. Purification is typically achieved via column chromatography.

By understanding the mechanistic underpinnings of these common side reactions, researchers can proactively adjust their experimental design to favor the formation of the desired this compound, ultimately improving yield, purity, and process efficiency.

References
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
  • Xiao, et al. (n.d.). TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications. ResearchGate.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Wang, et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • YouTube. (2020, October 31). Reactions of Quinoline.
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • Ökten, S. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.
  • Wikipedia. (n.d.). Quinoline.
  • AbacipharmTech. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Karcz, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH.

Sources

Technical Support Center: Improving the Regioselectivity of Quinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective bromination of the quinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline bromination. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.

Understanding the Core Challenge: The Electron Distribution of Quinoline

The regioselectivity of electrophilic substitution on quinoline is fundamentally governed by its electronic structure. The quinoline ring system consists of two fused rings: a benzene ring (carbocycle) and a pyridine ring (heterocycle). The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene ring is more electron-rich and is the typical site for electrophilic substitution.[1][2]

Under acidic conditions, which are common for bromination reactions, the quinoline nitrogen is protonated. This protonation further deactivates the heterocyclic ring and directs electrophilic attack to the carbocyclic ring.[3] The most favored positions for substitution are C-5 and C-8, a preference explained by the greater stability of the resulting cationic intermediates (Wheland intermediates).[1][2] Substitution at these positions allows for delocalization of the positive charge across two canonical structures without disrupting the aromaticity of the pyridine ring.[1]

However, achieving high regioselectivity for a single isomer can be challenging, and reaction outcomes are highly sensitive to a variety of factors. This guide will help you troubleshoot and optimize your reactions to achieve the desired bromoquinoline isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the bromination of quinoline in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: My reaction yields a mixture of 5- and 8-bromoquinoline. How can I improve selectivity?

This is a classic challenge in quinoline chemistry. The small energy difference between the intermediates leading to the 5- and 8-bromo isomers often results in the formation of a product mixture.[4]

Causality: The relative yields of 5- and 8-bromoquinoline are influenced by steric and electronic factors, as well as reaction conditions such as temperature and the nature of the brominating agent and solvent.

Solutions & Optimization:

  • Temperature Control: Lowering the reaction temperature can significantly enhance regioselectivity.[5] Electrophilic aromatic brominations are often exothermic, and lower temperatures favor the thermodynamically more stable product. For instance, conducting the reaction at temperatures between -30°C to 0°C can favor the formation of one isomer over the other.[5][6]

  • Choice of Brominating Agent: Milder brominating agents can offer better control. While molecular bromine (Br₂) is common, N-Bromosuccinimide (NBS) is a valuable alternative that can provide higher selectivity in certain systems.[3][6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. It is advisable to screen a range of solvents, from non-polar (e.g., CCl₄, CHCl₃) to more polar options, to find the optimal conditions for your specific substrate.[3][7]

  • Strong Acid Conditions: Performing the bromination in a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), can enhance regioselectivity for the 5-position.[6][8]

Issue 2: I am observing significant amounts of di- or poly-brominated products.

The formation of multiple brominated species is a common issue, particularly with activated quinoline systems.

Causality:

  • Stoichiometry: An excess of the brominating agent is a primary cause of polybromination.[3]

  • Activating Substituents: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) on the quinoline ring increase its reactivity towards electrophilic substitution, making it more susceptible to multiple brominations.[3][7]

Solutions & Optimization:

  • Precise Stoichiometric Control: Carefully control the molar ratio of the brominating agent to the quinoline substrate. For monobromination, start with a 1:1 ratio and add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[3]

  • Milder Reagents for Activated Systems: For quinolines bearing activating groups, consider using a milder brominating agent like NBS.[3]

  • Lower Reaction Temperature: Reducing the temperature can help to control the reaction rate and minimize over-bromination.[3]

Issue 3: I need to synthesize 3-bromoquinoline, but my electrophilic bromination protocols are not working.

Direct electrophilic bromination of quinoline typically does not yield the 3-bromo isomer due to the electronic deactivation of the pyridine ring.[9]

Causality: The C-3 position is part of the electron-deficient pyridine ring, making it resistant to attack by electrophiles.

Solutions & Alternative Strategies:

  • High-Temperature, Gas-Phase Bromination: A specialized method involves the gas-phase bromination of quinoline at high temperatures (e.g., 300°C), which can favor the formation of 3-bromoquinoline.[9][10] This approach circumvents the typical regioselectivity observed in solution-phase reactions.

  • Synthesis from 3-Aminoquinoline: A reliable and classical approach is the Sandmeyer reaction starting from 3-aminoquinoline.[9] This involves the conversion of the amino group to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

  • Modern Cycloaddition Methods: A highly regioselective method for synthesizing 3-bromoquinolines involves a formal [4+2] cycloaddition reaction between an N-aryliminium ion and a 1-bromoalkyne.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the role of a Lewis acid in quinoline bromination?

A1: Lewis acids, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), can be used as catalysts in electrophilic bromination.[13] They polarize the Br-Br bond of molecular bromine, creating a more potent electrophile ("Br⁺"), which can then attack the electron-rich benzene ring of the quinoline. The use of a Lewis acid can sometimes improve the reaction rate and influence regioselectivity.[14] However, it's important to note that some modern methods utilize metal-organic frameworks with Lewis acidic sites to catalyze quinoline synthesis, which can also influence subsequent functionalization reactions.[15][16]

Q2: How can I selectively brominate the pyridine ring of quinoline?

A2: Direct electrophilic bromination on the pyridine ring is generally not feasible. However, high-temperature, gas-phase reactions can lead to substitution on the pyridine ring. For instance, bromination of quinoline at 450-500°C can yield 2-bromoquinoline, while at 300°C, 3-bromoquinoline is formed.[10] These conditions suggest a radical mechanism rather than a typical electrophilic aromatic substitution.

Q3: Are there any methods to achieve C-6 or C-7 bromination?

A3: Directing bromination to the C-6 or C-7 positions of an unsubstituted quinoline is challenging. However, the presence of directing groups on the carbocyclic ring can influence the position of bromination. For example, starting with a pre-functionalized quinoline, such as one with a directing group at a specific position, can guide the bromine to the desired location. Alternatively, building the quinoline ring from precursors that already contain bromine at the desired position is a common strategy.[17]

Q4: My starting material is a tetrahydroquinoline. How does this affect the bromination strategy?

A4: Tetrahydroquinolines behave more like substituted anilines. The amino group is a strong activator, and electrophilic substitution will readily occur on the benzene ring, typically at the positions ortho and para to the nitrogen. A recent method describes an NBS-mediated reaction that leads to both bromination and dehydrogenation (aromatization) of the tetrahydroquinoline in one pot to yield multi-brominated quinolines.[18][19]

Data Presentation & Experimental Protocols

Table 1: Effect of Bromine Stoichiometry on the Bromination of 8-Hydroxyquinoline[7][20]
EntryEquivalents of Br₂SolventConversion (%)Product Ratio (5,7-dibromo:7-bromo)Yield of 7-bromo (%)
12.1CH₃CN100--
21.5CH₃CN-42:5858
31.1CH₃CN7030:7049

This table illustrates how reducing the equivalents of bromine can shift the product distribution from the di-brominated to the mono-brominated product, although achieving perfect selectivity for the mono-bromo species can be difficult.

Protocol 1: Regioselective Synthesis of 5-Bromo-8-methoxyquinoline[7][21]

This protocol details the selective mono-bromination of 8-methoxyquinoline, where the methoxy group directs the substitution to the C-5 position.

Materials:

  • 8-methoxyquinoline

  • Molecular bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-methoxyquinoline (2.4 mmol) in distilled chloroform (15 mL).

  • In a separate flask, prepare a solution of molecular bromine (2.7 mmol, 1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.

  • Stir the reaction mixture for 2 days, monitoring the progress by TLC.

  • Upon completion, wash the organic layer with a 5% NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude material by column chromatography to obtain 5-bromo-8-methoxyquinoline.

Protocol 2: Synthesis of 3-Bromoquinoline via the Sandmeyer Reaction[9]

This protocol provides a reliable method for obtaining 3-bromoquinoline, which is not accessible through direct electrophilic bromination.

Materials:

  • 3-Aminoquinoline

  • Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization: Dissolve 3-aminoquinoline in aqueous HBr and cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuBr in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr mixture. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until gas evolution ceases.

  • Cool the mixture, and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic extracts, dry over an anhydrous salt, and purify by chromatography or distillation to yield 3-bromoquinoline.

Visualizations

Diagram 1: Electrophilic Bromination of Quinoline

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_products Primary Products Quinoline Quinoline ProtonatedQuinoline Quinolinium Ion Quinoline->ProtonatedQuinoline Protonation Bromine Br₂ FiveBromo 5-Bromoquinoline Bromine->FiveBromo Electrophilic Attack at C-5 EightBromo 8-Bromoquinoline Bromine->EightBromo Electrophilic Attack at C-8 Acid Strong Acid (e.g., H₂SO₄) ProtonatedQuinoline->FiveBromo Electrophilic Attack at C-5 ProtonatedQuinoline->EightBromo Electrophilic Attack at C-8

Caption: General pathway for the electrophilic bromination of quinoline in strong acid.

Diagram 2: Troubleshooting Logic for Poor Regioselectivity

G Start Poor Regioselectivity (Mixture of Isomers) Q_Temp Is the reaction run at low temperature? Start->Q_Temp A_LowerTemp Action: Lower temperature (e.g., 0°C to -30°C) Q_Temp->A_LowerTemp No Q_Reagent Is a mild brominating agent being used? Q_Temp->Q_Reagent Yes A_LowerTemp->Q_Reagent A_ChangeReagent Action: Switch to NBS instead of Br₂ Q_Reagent->A_ChangeReagent No Q_Solvent Have different solvents been screened? Q_Reagent->Q_Solvent Yes A_ChangeReagent->Q_Solvent A_SolventScreen Action: Screen solvents of varying polarity Q_Solvent->A_SolventScreen No End Improved Regioselectivity Q_Solvent->End Yes A_SolventScreen->End

Caption: Decision workflow for optimizing the regioselectivity of quinoline bromination.

References

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate.
  • Chapter 7: Quinolines and Isoquinolines. (n.d.). University of Bath.
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Orgánica.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.). University of Bath.
  • Reddy, R. S., et al. (2016). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
  • Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents (US6500954B1).
  • Preparation and Properties of Quinoline. (n.d.). IGNOU.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Bromination of 8-substituted quinolines. (2016). ResearchGate.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2002). Semantic Scholar.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.). ResearchGate.
  • Synthesis of 3-Bromoquinoline-2(1H)-thiones. (2016). Heterocycles.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2002). ResearchGate.
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses.
  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. (2023). The Journal of Organic Chemistry.
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. (2023). Polycyclic Aromatic Compounds.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Advances.
  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. (1949). Recueil des Travaux Chimiques des Pays-Bas.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). National Institutes of Health.
  • Synthesis of 6-Bromoquinoline. (n.d.). Scribd.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (2013). Google Patents (CN102850269A).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). National Institutes of Health.
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. (2023). ResearchGate.

Sources

Technical Support Center: Challenges in the Scale-Up of 4-Bromo-8-(trifluoromethoxy)quinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-8-(trifluoromethoxy)quinoline is a critical heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a synthetically versatile bromine atom and a bioactivity-enhancing trifluoromethoxy group, makes it a valuable intermediate for complex pharmaceutical agents.[1] However, transitioning its synthesis from laboratory benchtop to pilot or industrial scale presents significant challenges, including controlling exothermic reactions, ensuring regioselectivity, and managing impurity profiles. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers and process chemists in navigating the complexities of scaling up its production.

Section 1: Plausible Synthetic Pathway & Key Challenges

The most common and scalable routes to substituted quinolines involve variations of the Conrad-Limpach or Skraup syntheses. For this compound, a logical approach begins with 2-(trifluoromethoxy)aniline, followed by condensation, high-temperature cyclization, and subsequent bromination. Each stage presents unique scale-up hurdles.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Halogenation cluster_3 Step 4: Purification A 2-(trifluoromethoxy)aniline + Ethyl Acetoacetate B β-aminoacrylate intermediate A->B C 4-Hydroxy-8-(trifluoromethoxy)quinoline B->C High Temp. (e.g., 250°C) in Dowtherm A D 4-Chloro-8-(trifluoromethoxy)quinoline C->D POCl₃ or SOCl₂ C->D E This compound D->E HBr or NaBr F Crude Product E->F G High-Purity Product (>99%) F->G Recrystallization or Chromatography G start Crude Product is Oily q1 Primary Impurity Type? start->q1 a1 Acid-Base Extraction (Exploits basic quinoline nitrogen) q1->a1  Ionic/Polar Impurities   a2 Recrystallization q1->a2  Non-polar/Structural Analogs   a3 Column Chromatography (High cost/solvent usage at scale) q1->a3  Multiple Impurities/ High Purity Needed   a1->a2 end_pure Pure, Crystalline Product a2->end_pure a3->end_pure

Caption: Logic for selecting a purification method based on impurity profile.

  • Recommended Protocol (Acid-Base Extraction):

    • Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic nitrogen of the quinoline product will be protonated, moving it into the aqueous layer, while non-basic impurities remain in the organic layer. [2] 3. Separate the layers.

    • Slowly basify the aqueous layer with a base (e.g., 2M NaOH) until the pH is ~9-10, causing the purified product to precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum. This solid should now be amenable to a final polishing recrystallization.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most critical process parameters (CPPs) to define and control during scale-up?

    • A1: Based on common quinoline syntheses, the key CPPs are summarized below.

ParameterStageTarget RangeJustification & Impact on Quality
Temperature Cyclization250-260°C [3]Prevents thermal degradation and tar formation; ensures reaction completion.
Temperature Bromination-25 to -15°C [4]Controls regioselectivity and prevents over-bromination.
Agitation Speed All StagesVessel-dependentEnsures homogenous heat distribution and mass transfer, preventing side reactions.
Reagent Addition Rate BrominationSlow, controlledAvoids localized concentration spikes, improving selectivity and safety.
  • Q2: What are the primary safety hazards I should be aware of?

    • A2: The synthesis involves several hazardous materials and conditions:

      • High Temperatures: The cyclization step operates at temperatures that can cause severe burns and requires robust engineering controls.

      • Corrosive Reagents: Phosphorus oxychloride (POCl₃) and strong acids/bases are highly corrosive and require handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

      • Toxic Halogenating Agents: Bromine (Br₂) and N-Bromosuccinimide (NBS) are toxic and corrosive. [4]Always handle them in a well-ventilated fume hood.

      • Exothermic Reactions: Bromination can be exothermic. Slow addition and effective cooling are critical to prevent a runaway reaction.

  • Q3: Which analytical techniques are best for in-process controls (IPCs)?

    • A3: For real-time or near-real-time monitoring:

      • Thin-Layer Chromatography (TLC): Fast, inexpensive, and excellent for qualitatively tracking the disappearance of starting materials and the appearance of the product.

      • Ultra/High-Performance Liquid Chromatography (U/HPLC): Provides quantitative data on the conversion rate and the impurity profile. Essential for making informed decisions about when to quench a reaction or proceed to the next step.

Section 4: Protocol: Recrystallization for Final Product Purification

This protocol outlines a robust method for purifying the final product after initial workup, designed to break oils and yield a crystalline solid.

  • Solvent System Selection: The ideal system is a binary mixture of a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which it is poorly soluble). For bromoquinolines, common systems include Ethanol/Water or Ethyl Acetate/Hexane. [2]2. Dissolution: Transfer the crude this compound to a clean, appropriately sized reactor. Add the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate at ~60-70°C) required to fully dissolve the material with stirring.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is present, perform a hot filtration through a pad of Celite to remove it. This prevents particulates from acting as unwanted nucleation sites.

  • Controlled Cooling & Seeding: Allow the hot, clear solution to cool slowly. Rapid cooling in an ice bath is a primary cause of oiling out. [2]Let the solution cool naturally to ambient temperature. If crystals do not form, add a single seed crystal of pure product to induce crystallization.

  • Anti-Solvent Addition: Once crystallization has begun, slowly add the "bad" solvent (e.g., Hexane) dropwise with gentle stirring. This will decrease the overall solubility of the product in the solvent mixture, causing more material to crystallize out of solution.

  • Maturation: Allow the resulting slurry to stir at ambient temperature for 1-2 hours, then cool in an ice bath for an additional hour to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold "bad" solvent to remove residual mother liquor. Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C).

References

  • Xiao, Q., et al. (2017). Our strategy for the construction of 4-bromo quinolines and its applications. ResearchGate.
  • MySkinRecipes. (n.d.). 4-Bromo-8-(trifluoromethyl)quinoline.
  • AbacipharmTech. (n.d.). This compound.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 79, 88.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3801.
  • Li, Y., et al. (2023). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Molecules, 28(18), 6690.
  • Clarke, H. T., & Davis, A. W. (1941). The Preparation of Quinolines by a Modified Skraup Reaction. Journal of the American Chemical Society, 63(1), 300-301.
  • Google Patents. (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • IUCrData. (2015). 4-Bromo-8-methoxyquinoline.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Bromo-8-(trifluoromethoxy)quinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions involving this versatile building block. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide offers insights grounded in mechanistic principles and practical laboratory experience to help you diagnose and resolve issues encountered during your experiments.

Understanding the Substrate: Key Physicochemical Properties

This compound is a unique substrate with distinct electronic and steric properties that influence its reactivity. The quinoline core, an electron-deficient heteroaromatic system, can coordinate to palladium catalysts, potentially inhibiting their activity.[1] The bromine at the 4-position is the primary site for oxidative addition in cross-coupling reactions.[2][3] The trifluoromethoxy (-OCF3) group at the 8-position is a strong electron-withdrawing group, which can impact the electron density of the quinoline ring and the C-Br bond.[4] Furthermore, the -OCF3 group is highly lipophilic and metabolically stable, making it a valuable moiety in medicinal chemistry.[4]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the most common reasons for failure?

A1: Failure of Suzuki-Miyaura couplings with this substrate often stems from a few key factors:

  • Catalyst Inhibition/Decomposition: The nitrogen atom of the quinoline ring can coordinate to the palladium center, leading to catalyst poisoning and the formation of inactive palladium black.[1][5]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, steric hindrance or unfavorable electronic effects can slow down the initial oxidative addition step.[6][7]

  • Poor Quality of Boronic Acid/Ester: Boronic acids and their derivatives can degrade over time, especially if exposed to air or moisture, leading to protodeboronation.[8][9]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[8][10]

Q2: I am observing significant amounts of dehalogenated starting material (8-(trifluoromethoxy)quinoline) in my reaction mixture. How can I prevent this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki-Miyaura couplings.[6] It can be minimized by:

  • Careful Choice of Base: Using a milder, non-coordinating base can reduce the likelihood of providing a hydride source for dehalogenation.[5][11]

  • Optimizing Reaction Time: Shorter reaction times can limit the extent of this side reaction.[5] Monitor the reaction closely and work it up promptly upon consumption of the starting material.

  • Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) to prevent catalyst decomposition that can sometimes lead to side reactions.[5]

Q3: My Buchwald-Hartwig amination reaction is sluggish or fails completely. What specific challenges does this compound present?

A3: The primary challenge in the Buchwald-Hartwig amination of this substrate is catalyst poisoning by the quinoline nitrogen.[1] Additionally, the electron-withdrawing nature of the trifluoromethyl group can make the aryl bromide more challenging to activate.[12] To overcome these issues:

  • Ligand Selection is Crucial: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired catalytic cycle over catalyst inhibition.[1][5]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[13] However, for sensitive substrates, weaker inorganic bases like K3PO4 or Cs2CO3 may be necessary.[13][14]

Q4: Is the trifluoromethoxy (-OCF3) group stable under typical cross-coupling conditions?

A4: The trifluoromethoxy group is generally stable under most palladium-catalyzed cross-coupling conditions. However, it can be susceptible to hydrolysis under strongly basic conditions, particularly at elevated temperatures, to form a hydroxyl group.[15][16][17][18] It is advisable to screen different bases and keep reaction temperatures as low as feasible to maintain the integrity of this functional group.

Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material

This is a common issue that can be systematically addressed by examining each component of the reaction.

start Low/No Conversion reagent_quality Check Reagent Quality (Aryl Halide, Boronic Acid, Amine) start->reagent_quality catalyst_system Evaluate Catalyst System (Pd Source & Ligand) reagent_quality->catalyst_system Reagents OK outcome Successful Reaction reagent_quality->outcome Re-purify or Replace Reagents reaction_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_system->reaction_conditions Catalyst OK catalyst_system->outcome Screen New Catalysts/Ligands setup Verify Reaction Setup (Inert Atmosphere, Degassing) reaction_conditions->setup Conditions OK reaction_conditions->outcome Screen Bases, Solvents, Temps setup->outcome Setup OK setup->outcome Improve Degassing & Inert Technique

Sources

Technical Support Center: Purification of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Bromo-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction to this compound and its Synthetic Profile

This compound is a key building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 4-position allows for a variety of cross-coupling reactions, while the trifluoromethoxy group at the 8-position modulates the electronic properties and metabolic stability of the resulting molecules.[1]

The synthesis of this compound can be complex, and as with many multi-step organic syntheses, the crude product is often accompanied by a range of impurities. These can include unreacted starting materials, regioisomers, and byproducts from side reactions. The nature and quantity of these impurities will largely depend on the synthetic route employed. For instance, synthetic strategies may involve the construction of the quinoline ring from a pre-functionalized aniline or the late-stage bromination of an 8-(trifluoromethoxy)quinoline precursor.

This guide will provide you with the necessary tools to identify and remove these impurities effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and purification of this compound.

Q1: My crude this compound is a dark oil/solid. Is this normal?

A1: Crude organic compounds are often discolored due to the presence of high molecular weight, conjugated impurities or residual reagents. While pure this compound is typically a solid, the appearance of the crude product can vary. The key is to use appropriate analytical techniques, such as TLC or ¹H NMR, to assess the impurity profile before proceeding with purification.

Q2: What are the most common impurities I should expect?

A2: The impurity profile is highly dependent on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include the aniline or ketone/aldehyde precursors.

  • Regioisomers: If a direct bromination is attempted on 8-(trifluoromethoxy)quinoline, you may find 5-bromo or 7-bromo isomers, which can be challenging to separate.

  • Hydrolysis Products: If the trifluoromethoxy group is sensitive to the reaction conditions, you may see the corresponding 8-hydroxyquinoline derivative.

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction or workup can be present.

Q3: Can I use an acid-base extraction to purify my product?

A3: An acid-base extraction can be a useful first-pass purification step to remove non-basic impurities. The basic nitrogen atom in the quinoline ring allows it to be protonated and extracted into an aqueous acidic phase. However, this will not remove other basic impurities, such as isomeric bromoquinolines or unreacted aniline starting materials.

Q4: What is the best way to monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid analysis of fractions from column chromatography and can help in developing an effective solvent system for both chromatography and recrystallization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide: Common Purification Challenges

This section provides a detailed, step-by-step guide to overcoming common issues encountered during the purification of this compound.

Issue 1: Oily Product After Recrystallization

Scenario: You have attempted to recrystallize your crude this compound, but instead of crystals, you have obtained an oil or a waxy solid.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The compound may be too soluble in the chosen solvent, even at low temperatures, or the solvent may not be ideal for crystal lattice formation.1. Perform Solvent Screening: Use small amounts of the crude product to test a range of solvents and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. 2. Try a Mixed-Solvent System: Use a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. Common systems for bromoquinolines include ethanol/water and ethyl acetate/hexane.
Presence of Impurities Certain impurities can act as "eutectic melters," lowering the melting point of the mixture and preventing crystallization.1. Pre-purification: Consider a quick filtration through a plug of silica gel to remove highly polar impurities before attempting recrystallization. 2. Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.
Cooling Too Rapidly Rapid cooling can lead to the product "crashing out" of solution as an oil rather than forming well-ordered crystals.1. Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. 2. Insulation: Insulating the flask with glass wool or a beaker of warm water can further slow the cooling process.
Issue 2: Poor Separation During Column Chromatography

Scenario: You are running a silica gel column, but the desired product is co-eluting with one or more impurities.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Eluent Polarity The polarity of the mobile phase is not optimized to achieve differential migration of the components on the stationary phase.1. TLC Optimization: Before running the column, use TLC to find an eluent system that gives good separation of the product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4. 2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities. A common gradient for quinoline derivatives is starting with pure hexane and gradually increasing the percentage of ethyl acetate.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.1. Reduce Sample Load: As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 (w/w). 2. Dry Loading: If the crude product is not very soluble in the eluent, consider dry loading. Dissolve the crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Poorly Packed Column Channels or cracks in the silica gel bed can lead to poor separation.1. Proper Packing Technique: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent and poured into the column, is often more effective than "dry packing." 2. Protect the Column Surface: Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
Issue 3: Identifying Unknown Impurities in NMR Spectra

Scenario: You have obtained a ¹H NMR spectrum of your "purified" product, but there are still some unexpected peaks.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Residual Solvents Solvents from the reaction or purification may still be present.1. Consult NMR Solvent Tables: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[2][3][4][5] 2. Drying Under High Vacuum: Ensure the product is dried under high vacuum for a sufficient period to remove volatile solvents. Gentle heating may be required for high-boiling solvents like DMF or DMSO.
Regioisomeric Impurities Isomers of the desired product may have very similar NMR spectra, making them difficult to identify.1. 2D NMR Spectroscopy: Techniques like COSY and HMBC can help to establish the connectivity of the molecule and differentiate between isomers. 2. LC-MS Analysis: Liquid chromatography-mass spectrometry can separate the isomers and provide their mass-to-charge ratio, confirming the presence of isomeric impurities.
Degradation Products The compound may be unstable under certain conditions (e.g., exposure to light, air, or residual acid/base).1. Re-purification: If degradation is suspected, a second purification step may be necessary. 2. Proper Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially if it is found to be unstable.

Visualizing the Purification Workflow

To aid in your experimental design, the following diagrams illustrate the logical flow of the purification and troubleshooting process.

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Purity Verification Start Crude this compound TLC_Analysis TLC Analysis Start->TLC_Analysis NMR_Analysis ¹H NMR Analysis Start->NMR_Analysis AcidBase Acid-Base Extraction (Optional First Pass) TLC_Analysis->AcidBase Non-basic impurities present Column Column Chromatography NMR_Analysis->Column Complex mixture AcidBase->Column Final_TLC TLC of Purified Fractions Column->Final_TLC Recrystallization Recrystallization Final_NMR ¹H NMR of Final Product Recrystallization->Final_NMR Final_TLC->Recrystallization Combine pure fractions Pure_Product Pure Product (>98%) Final_NMR->Pure_Product Purity Confirmed

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Potential Solutions Problem Purification Issue Oily_Product Oily Product from Recrystallization Problem->Oily_Product Poor_Separation Poor Column Separation Problem->Poor_Separation NMR_Impurity Unknown NMR Peaks Problem->NMR_Impurity Solvent_Screen Solvent Screening Oily_Product->Solvent_Screen Mixed_Solvent Use Mixed Solvents Oily_Product->Mixed_Solvent Slow_Cool Slow Cooling Oily_Product->Slow_Cool TLC_Opt TLC Optimization Poor_Separation->TLC_Opt Gradient Gradient Elution Poor_Separation->Gradient Dry_Load Dry Loading Poor_Separation->Dry_Load Solvent_Table Check Solvent Tables NMR_Impurity->Solvent_Table TwoD_NMR 2D NMR NMR_Impurity->TwoD_NMR LC_MS LC-MS NMR_Impurity->LC_MS

Caption: A decision tree for troubleshooting common purification problems.

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound.

Protocol 1: Recrystallization from a Mixed-Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper in a pre-heated funnel.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Silica Gel Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation (Rf of the product ≈ 0.3).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a hand pump or compressed air) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

References

  • 4-Bromo-7-(trifluoromethoxy)quinoline | 1189105-57-4 (Sigma-Aldrich)
  • This compound | 1189105-60-9 (Benchchem)
  • This compound - AbacipharmTech (AbacipharmTech)
  • 4-Bromo-8-(trifluoromethyl)quinoline (MySkinRecipes)
  • 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline (Sigma-Aldrich)
  • RU2034842C1 - Quinoline derivative and a method of its synthesis (Google P
  • 1189105-60-9|this compound|BLD Pharm (BLD Pharm)
  • 260973-04-4|4-Bromo-8-methyl-2-(trifluoromethyl)quinoline (BLDpharm)
  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- (Google P
  • NMR Chemical Shifts of Impurities (Sigma-Aldrich)
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist (ACS Public
  • WO2010129451A1 - Process for preparing bromo-substituted quinolines (Google P
  • WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives (Google P
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL (EPFL)
  • 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 (Benchchem)
  • Our strategy for the construction of 4-bromo quinolines and its applications.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities (ResearchG
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives (Google P
  • NMR Chemical Shifts of Common Solvents as Trace Impurities (Carl ROTH)
  • DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product (Google P
  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis (ACS Public
  • CN103304477A - Purification method of 8-hydroxyquinoline crude product (Google P

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-8-(trifluoromethoxy)quinoline. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The unique electronic properties of this quinoline derivative, stemming from the electron-wielding bromine atom at the 4-position and the strongly electron-withdrawing trifluoromethoxy group at the 8-position, present both opportunities and challenges in its chemical transformations. This guide focuses on the critical role of solvent selection in modulating the reactivity of this compound, particularly in widely-used palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound. The solutions provided are based on established principles of physical organic chemistry and extensive experience with similar heterocyclic systems.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms: You are attempting a Suzuki-Miyaura coupling to form a new C-C bond at the 4-position, but you observe a low yield of the desired product, or the starting material remains largely unreacted.

Possible Causes & Solutions:

  • Inadequate Catalyst Activation/Stability: The solvent plays a crucial role in the stability and activity of the palladium catalyst. A suboptimal solvent can lead to catalyst decomposition or aggregation.

    • Troubleshooting Steps:

      • Solvent Polarity: For Suzuki couplings, a mixture of an apolar solvent with a polar, coordinating solvent or water is often beneficial. This helps to dissolve both the organic substrate and the inorganic base.

      • Solvent Screening: If you are using a single solvent system (e.g., pure THF or dioxane), consider switching to a biphasic system or a mixture. Common successful solvent systems for Suzuki reactions include toluene/water, dioxane/water, or DMF/water.

      • Degassing: Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

  • Poor Solubility of Reagents: The boronic acid or the base may not be sufficiently soluble in the reaction medium, leading to a heterogeneous mixture with poor reaction kinetics.

    • Troubleshooting Steps:

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the solubility of inorganic bases (e.g., K₂CO₃, Cs₂CO₃). However, be mindful that these solvents can also coordinate to the palladium center and affect reactivity.

      • Phase-Transfer Catalyst: In biphasic systems, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transport of the base into the organic phase.

  • Side Reactions: In some cases, protodebromination (replacement of bromine with hydrogen) can be a competing side reaction.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry, as water can be a proton source for this side reaction.

      • Base Selection: A weaker base might be necessary to suppress this pathway.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation - this compound (1 eq) - Arylboronic acid (1.2 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 eq) solvent 2. Solvent Selection & Degassing - Choose solvent system (e.g., Toluene/EtOH/H₂O) - Degas thoroughly with N₂ or Ar for 15-30 min reagents->solvent reaction 3. Reaction Setup - Combine reagents under inert atmosphere - Heat to reflux (e.g., 80-100 °C) solvent->reaction monitoring 4. Monitoring - Track progress by TLC or LC-MS reaction->monitoring workup 5. Work-up & Purification - Quench, extract, and purify by column chromatography monitoring->workup

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Issue 2: Formation of Side Products in Buchwald-Hartwig Amination

Symptoms: You are performing a Buchwald-Hartwig amination to introduce a nitrogen nucleophile at the 4-position, but you observe significant amounts of side products, such as hydrodehalogenation of the starting material or biaryl formation from homo-coupling.

Possible Causes & Solutions:

  • Solvent-Dependent Reaction Pathways: The choice of solvent can significantly influence the relative rates of desired and undesired reaction pathways in Buchwald-Hartwig aminations.

    • Troubleshooting Steps:

      • Non-polar Aprotic Solvents: Toluene and xylene are common and often effective solvents for this reaction, as they are relatively non-coordinating.

      • Ethereal Solvents: Dioxane and THF are also frequently used. However, their coordinating ability can sometimes influence the catalyst's activity and selectivity.

      • Polar Aprotic Solvents: While solvents like DMF can aid solubility, they can also accelerate side reactions in some cases. Use with caution and at lower temperatures if possible.

  • Base and Solvent Incompatibility: The choice of base is intimately linked to the solvent. A strong, sterically hindered base like sodium tert-butoxide is often used, and its solubility and reactivity are highly solvent-dependent.

    • Troubleshooting Steps:

      • Solubility: Ensure the base is at least partially soluble in the chosen solvent. If not, consider a different base or a co-solvent.

      • Reaction Rate: The solvent can affect the aggregation state and reactivity of the base. If the reaction is sluggish, a more polar solvent might be beneficial, but this must be balanced against the risk of side reactions.

Data Presentation: Solvent Effects on a Model Buchwald-Hartwig Amination
SolventDielectric Constant (ε)Typical OutcomeReference
Toluene2.4Generally good yields, low side products
Dioxane2.2Good yields, can be coordinating
THF7.6Often effective, but can promote side reactions
DMF36.7High solubility, but potential for side reactions

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical for the reactivity of this compound in cross-coupling reactions?

A1: The solvent influences multiple aspects of the reaction. It affects the solubility of reactants, the stability and electronic properties of the palladium catalyst, and the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For a substrate like this compound with distinct electronic features, the solvent can fine-tune the reactivity to favor the desired product and minimize side reactions.

Q2: I am considering a switch to a "greener" solvent. What are some sustainable alternatives for reactions with this compound?

A2: There is a growing trend towards using more environmentally benign solvents in organic synthesis. For cross-coupling reactions, options like 2-methyl-THF (derived from biomass), cyclopentyl methyl ether (CPME), or even aqueous micellar systems are being explored. However, a direct switch may require re-optimization of the reaction conditions, including the catalyst, ligand, and base.

Q3: Can the trifluoromethoxy group at the 8-position influence solvent selection?

A3: Yes. The -OCF₃ group is strongly electron-withdrawing and lipophilic. This can affect the overall solubility of the molecule. You might find that more non-polar or fluorinated solvents are more compatible with this substrate. The electronic effect of the -OCF₃ group also influences the reactivity of the C-Br bond, which in turn may necessitate a specific solvent environment to achieve optimal catalytic turnover.

Q4: How do I choose the best solvent for a new reaction with this compound?

A4: A systematic approach is recommended. Start with commonly used solvents for the specific reaction type (e.g., toluene or dioxane for Buchwald-Hartwig). If the initial results are not satisfactory, consider the properties of the solvent (polarity, coordinating ability, boiling point) and how they might influence the reaction mechanism. A small-scale screen of a few different solvent classes can be highly informative.

Solvent_Selection_Logic start Starting Point: Reaction Type and Literature Precedent solubility Are all reagents soluble? start->solubility yield Is the yield acceptable? solubility->yield Yes polar Try a more polar solvent (e.g., DMF, NMP) solubility->polar No side_products Are side products an issue? yield->side_products Yes optimize Optimize other parameters (temperature, catalyst, base) yield->optimize No nonpolar Try a less coordinating, non-polar solvent (e.g., Toluene, Xylene) side_products->nonpolar Yes side_products->optimize No polar->yield nonpolar->yield

Caption: A decision-making flowchart for solvent selection.

References

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Troubleshooting low yields in the quinoline cycliz
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.).
  • (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019)
  • Solvent effects in palladium catalysed cross-coupling reactions - York Research D
  • This compound | 1189105-60-9 | Benchchem. (n.d.).
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin

preventing dehalogenation of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for 4-Bromo-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in synthetic applications. As Senior Application Scientists, we understand that unintended dehalogenation during cross-coupling reactions is a significant challenge, leading to reduced yields and complex purification profiles. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you mitigate this common side reaction and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation, and why is it a significant problem with my this compound substrate?

A1: Hydrodehalogenation (often shortened to "dehalogenation") is an undesired side reaction where the bromine atom on your quinoline starting material is replaced by a hydrogen atom.[1] This converts your valuable substrate into the byproduct 8-(trifluoromethoxy)quinoline, reducing the overall yield of your target coupled product.

This issue is particularly pronounced for substrates like this compound for two key reasons:

  • N-Heterocyclic Nature: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, which can sometimes inhibit the desired catalytic cycle and favor side reactions.[1]

  • Electronic Effects: The presence of the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group and the quinoline ring system makes the aryl bromide more electron-deficient.[2] Electron-deficient aryl halides are known to be more susceptible to dehalogenation pathways in many palladium-catalyzed reactions.[1]

Q2: I suspect dehalogenation is occurring. What is the chemical mechanism behind this side reaction?

A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can react with the palladium-bound aryl species (Ar-Pd-Br) in a competing pathway to the desired cross-coupling. Instead of reductive elimination with the coupling partner, the complex undergoes reductive elimination to form the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[3]

Sources for the critical hydride can be numerous, including:

  • Bases: Strong alkoxide bases, especially those with β-hydrogens, can generate Pd-H species.[4][5]

  • Solvents: Protic solvents like alcohols or even trace amounts of water can serve as hydride or proton sources.[1][6]

  • Reagents: The organometallic coupling partner or additives can sometimes be a source of hydrides.

Below is a diagram illustrating how the dehalogenation pathway competes with the desired cross-coupling cycle.

G cluster_main Desired Cross-Coupling Cycle cluster_side Dehalogenation Pathway Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)(Br)Lₙ Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetal Ar-Pd(II)(R)Lₙ OxAdd->Transmetal Transmetalation (+ R-M) PdH LₙPd(II)(H)Br OxAdd->PdH Reaction with Hydride Source Transmetal->Pd0 Product Ar-R (Desired Product) Transmetal->Product Reductive Elimination PdH->Pd0 Dehalogenated Ar-H (Byproduct) PdH->Dehalogenated Reductive Elimination Hydride Hydride Source (Base, Solvent, H₂O) Hydride->PdH

Caption: Competing pathways of cross-coupling and dehalogenation.

Q3: How can I select the right catalyst and ligand to favor my desired reaction?

A3: This is the most critical decision you will make. The ligand's properties directly influence the rates of the catalytic steps. To suppress dehalogenation, you want to accelerate the reductive elimination step that forms your product.

Recommendation: Use bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands.

  • Biaryl Phosphine Ligands (Buchwald Ligands): Ligands like SPhos , XPhos , or DavePhos are highly effective. Their bulkiness creates a steric environment around the palladium center that favors the reductive elimination of the two larger organic groups (Ar and R) over the smaller Ar and H groups.[1][7]

  • N-Heterocyclic Carbene (NHC) Ligands: Ligands such as IPr have also proven highly active and can minimize dehalogenation, often allowing for reactions at milder temperatures.[8][9]

Avoid using simple, less bulky ligands like triphenylphosphine (PPh₃) when dehalogenation is a concern, as they are often less effective at promoting the desired reductive elimination for challenging substrates.[1]

Ligand TypeExamplesRationale for UseTypical Reaction
Bulky Monophosphines SPhos, XPhos, RuPhosAccelerates reductive elimination, sterically disfavors dehalogenation.[1][7]Suzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form stable complexes, highly active.[8][9]Suzuki, Dehalogenation
Bidentate Phosphines Xantphos, dppfGood for some systems, but modern monophosphines are often superior for difficult substrates.Buchwald-Hartwig, Suzuki
Q4: Which base should I use? I've seen protocols with both strong and weak bases.

A4: The base is crucial and can be a primary source of the hydrides that lead to dehalogenation.

Recommendation: Start with a weaker, non-nucleophilic inorganic base.

  • Preferred Bases: Potassium phosphate (K₃PO₄ ), cesium carbonate (Cs₂CO₃ ), or potassium carbonate (K₂CO₃ ) are excellent first choices.[1] They are generally less likely to generate Pd-H species compared to strong alkoxide bases.

  • Bases to Use with Caution: Sodium tert-butoxide (NaOtBu) is a very common and effective base, particularly in Buchwald-Hartwig aminations, but it can also promote dehalogenation.[4][8] If you must use it, ensure all other parameters (ligand, solvent, temperature) are optimized.

BaseClassRecommendation for Preventing Dehalogenation
K₃PO₄, Cs₂CO₃, K₂CO₃ Weak InorganicHighly Recommended. Low propensity to act as a hydride source.[1]
NaOtBu, KOtBu Strong AlkoxideUse with caution. Can be a hydride source. Necessary for some transformations like aminations.[4]
Triethylamine (NEt₃) Organic AmineOften used in Heck/Sonogashira. Can be problematic; consider switching to an inorganic base if dehalogenation occurs.[10]
Q5: How do solvent, temperature, and water content impact the dehalogenation side reaction?

A5: These parameters define the environment of your reaction and must be carefully controlled.

  • Solvent: Always use aprotic solvents . Toluene, dioxane, or THF are standard choices.[1] Avoid alcoholic solvents (methanol, ethanol) as they can directly generate Pd-H species. If a mixed solvent system is required (e.g., toluene/water for some Suzuki couplings), minimize the amount of the protic component.[1]

  • Temperature: Higher temperatures can accelerate both the desired reaction and the undesired dehalogenation. If you observe significant byproduct formation, try reducing the reaction temperature . A slower, cleaner reaction is often preferable to a fast, messy one.[11]

  • Water Content: Water can be a proton source that facilitates dehalogenation.[6] Unless the specific protocol is known to work well in aqueous media (like some Suzuki reactions), it is best to use anhydrous, degassed solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon).

Advanced Troubleshooting Guide
Observed Issue Probable Cause(s) Recommended Solution(s)
>20% Dehalogenated Byproduct 1. Suboptimal ligand choice.2. Base is acting as a hydride source.3. Protic solvent or water contamination.1. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos).[1]2. Change base from an alkoxide (NaOtBu) to a phosphate or carbonate (K₃PO₄).[1]3. Use rigorously dried, degassed aprotic solvents (Toluene, Dioxane).
Reaction is sluggish, leading to dehalogenation over time. 1. Slow transmetalation step.2. Catalyst deactivation.1. Ensure high purity of the coupling partner (e.g., boronic acid). Consider using a more reactive boronic ester.[12]2. Use a pre-catalyst (e.g., SPhos-Pd-G3) that forms the active Pd(0) species more readily.[1]3. Slightly increase catalyst loading (e.g., from 1 mol% to 2-3 mol%).
Inconsistent results between batches. 1. Variable water content in reagents/solvents.2. Inefficient degassing leading to oxygen exposure.1. Dry solvents over molecular sieves. Dry inorganic bases in a vacuum oven before use.2. Degas the reaction mixture thoroughly using freeze-pump-thaw cycles or by bubbling with Argon for 15-20 minutes.
Optimized Experimental Protocols

The following protocols are designed as starting points to minimize hydrodehalogenation.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for coupling this compound with an arylboronic acid.

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 1. Add Ar-Br (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq) to an oven-dried flask. p2 2. Add Pd₂(dba)₃ (2 mol%) and SPhos (4.4 mol%). p1->p2 p3 3. Seal with a septum and purge with Argon. p2->p3 r1 4. Add anhydrous, degassed Toluene via syringe. p3->r1 r2 5. Heat to 80-100 °C with vigorous stirring. r1->r2 r3 6. Monitor by TLC/LC-MS until Ar-Br is consumed. r2->r3 w1 7. Cool to RT, dilute with Ethyl Acetate. r3->w1 w2 8. Wash with water and brine. w1->w2 w3 9. Dry (Na₂SO₄), filter, and concentrate. w2->w3 w4 10. Purify by column chromatography. w3->w4

Caption: Workflow for a dehalogenation-resistant Suzuki coupling.

Step-by-Step Method:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of ~0.1 M.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for coupling this compound with a primary or secondary amine.

Step-by-Step Method:

  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.3 eq) to an oven-dried vial or flask.

  • Add this compound (1.0 eq).

  • Seal the vessel, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.[7]

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.[7]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

References
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Johnson Matthey.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Valera, M. C., et al. (2022). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.
  • Kuttruff, C. A., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Al-Badran, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals.
  • Wolter, M., et al. (2012). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate.
  • Thomas, A. A., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis.
  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate.
  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
  • ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate.

Sources

Technical Support Center: Analytical Monitoring of 4-Bromo-8-(trifluoromethoxy)quinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 4-Bromo-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis and analysis. The unique structure of this quinoline derivative, featuring both a bromine atom and a trifluoromethoxy group, presents specific challenges and opportunities in reaction monitoring that we will address herein.

The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the trifluoromethoxy (-OCF₃) group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Accurate real-time or at-line monitoring of reactions is therefore critical to optimize yield, minimize impurity formation, and ensure process safety and reproducibility.

This center provides troubleshooting guides and frequently asked questions (FAQs) for the three primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Workflow Overview

A systematic approach to reaction monitoring is crucial for obtaining reliable data. The generalized workflow involves careful sampling, appropriate preparation, and selection of the optimal analytical technique based on the specific reaction conditions and the information required.

Analytical_Workflow cluster_analysis Analytical Technique Selection Start Reaction in Progress Sample Withdraw Reaction Aliquot Start->Sample Quench Quench Reaction (if necessary) Sample->Quench Prep Sample Preparation (Dilution, Filtration, Extraction) Quench->Prep HPLC HPLC-UV (Quantitative) Prep->HPLC Routine Monitoring GCMS GC-MS (Volatiles & Byproducts) Prep->GCMS Impurity ID NMR NMR (Structural & Quantitative) Prep->NMR Confirmatory Data Data Analysis (Kinetics, Purity, Yield) HPLC->Data GCMS->Data NMR->Data Decision Decision Making (Stop Reaction, Adjust Parameters) Data->Decision Decision->Start Iterate End Process Complete/Optimized Decision->End

Caption: Generalized workflow for monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for routine monitoring of reaction progress, offering robust and reproducible quantification of the starting materials, intermediates, and the final product.

Troubleshooting Guide: HPLC Analysis

Q1: I'm seeing significant peak tailing for my this compound peak. What's causing this and how can I fix it?

A1: Peak tailing for a heterocyclic amine derivative like a quinoline is a classic problem, often caused by secondary interactions between the basic nitrogen atom of the quinoline ring and acidic silanol groups on the surface of standard silica-based C18 columns.

  • Causality: At a typical mobile phase pH (e.g., 3-7), residual silanol groups (Si-OH) on the stationary phase can be deprotonated (SiO⁻), creating strong ionic interaction sites for the protonated quinoline nitrogen. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or formic acid. At this low pH, the silanol groups are fully protonated, minimizing the unwanted ionic interactions.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds (e.g., "base-deactivated" or columns with embedded polar groups). These columns have a much lower concentration of accessible, acidic silanol groups.

    • Add a Competitive Amine: If adjusting the pH is not an option, adding a small amount of a competitive amine like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase can help. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.

HPLC_Tailing_Troubleshooting Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Column Are you using a base-deactivated column? Check_pH->Check_Column Yes Adjust_pH Action: Lower pH to 2.5-3.0 with 0.1% TFA or Formic Acid Check_pH->Adjust_pH No Add_Additive Action: Add 0.1% Triethylamine (TEA) to the mobile phase Check_Column->Add_Additive No Result_Good Peak Shape Improved Check_Column->Result_Good Yes Adjust_pH->Result_Good Switch_Column Action: Switch to a modern, end-capped or base-deactivated C18 column Add_Additive->Result_Good

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q2: My retention times are drifting from one injection to the next. What should I investigate?

A2: Retention time drift is typically caused by issues with the mobile phase composition or lack of system equilibration.

  • Causality: Inconsistent mobile phase preparation (e.g., inaccurate mixing, evaporation of the more volatile organic component) or insufficient column equilibration time between gradient runs can cause the column chemistry to vary, leading to shifting retention times. Temperature fluctuations can also be a cause.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Always use HPLC-grade solvents, filter and degas the mobile phase before use. Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes to pass through.

    • Use a Column Oven: A thermostatted column compartment will eliminate temperature fluctuations as a source of variability.

Experimental Protocol: HPLC-UV Reaction Monitoring
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile or the initial mobile phase). This also serves as the initial dilution step.

    • Vortex the sample to ensure homogeneity.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

    • Perform further serial dilutions as necessary to bring the analyte concentration within the linear range of the detector.

  • Instrumentation and Method Parameters:

    • The following table provides a robust starting point for method development.

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV-Vis DetectorWidely available and suitable for chromophoric quinolines.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and selectivity for aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid or TFAAcid modifier sharpens peaks for basic analytes.
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFACommon organic modifier with good UV transparency.
Gradient 30% B to 95% B over 15 minutesA generic gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5-10 µLBalances sensitivity with the risk of column overload.
UV Wavelength ~254 nm or determined λmaxQuinolines strongly absorb in the UV region. Determine λmax for best sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile components, making it ideal for confirming the identity of byproducts or analyzing starting materials if they are sufficiently volatile. Direct analysis of this compound is feasible due to its expected volatility.

Troubleshooting Guide: GC-MS Analysis

Q1: I'm getting poor peak shapes (broadening or tailing) for my product. Could it be degrading in the injector?

A1: Yes, thermal degradation is a key concern, especially with complex functional groups. While the trifluoromethoxy group is generally more stable than a methoxy group, high injector temperatures can still cause issues. Additionally, activity in the inlet can cause peak tailing.

  • Causality: The GC inlet is a high-temperature zone where analytes are rapidly vaporized. If the temperature is too high or if the inlet liner is not inert, sensitive molecules can degrade or interact with active sites (e.g., silanols on glass wool), leading to poor chromatography.

  • Troubleshooting Steps:

    • Lower the Injector Temperature: Perform a temperature study, starting from a lower inlet temperature (e.g., 200 °C) and increasing in 20 °C increments. Find the lowest temperature that provides efficient vaporization without causing peak broadening from slow transfer.

    • Use an Inert Liner: Employ a deactivated (silanized) inlet liner, preferably one with no glass wool or deactivated glass wool, to minimize active sites.

    • Check for System Leaks: Oxygen entering the system at high temperatures can degrade both the sample and the column stationary phase, leading to broad peaks and high baseline noise.

Q2: I'm seeing unexpected peaks in my chromatogram. How can I determine if they are reaction byproducts or system contaminants?

A2: This is a common challenge that requires a systematic approach. The mass spectrometer is your most powerful tool here.

  • Causality: Unexpected peaks can be genuine reaction byproducts (e.g., isomers, de-brominated product), impurities from starting materials, or contaminants from the GC system itself (e.g., column bleed, septum bleed, contaminated solvent).

  • Troubleshooting Steps:

    • Analyze the Mass Spectra: Compare the mass spectra of the unknown peaks to the spectrum of your main product. Look for characteristic isotopic patterns of bromine (M and M+2 peaks of nearly equal intensity) to identify bromine-containing byproducts. Look for the loss of fragments like Br (79/81) or CF₃ (69).

    • Run a Solvent Blank: Inject a sample of the pure solvent used for dilution. Any peaks present in the blank are system contaminants and can be disregarded.

    • Check for Septum Bleed: Septum bleed typically appears as a series of regularly spaced siloxane peaks. If observed, bake the septum or replace it.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Withdraw and quench a reaction aliquot as described in the HPLC protocol.

    • The sample must be dissolved in a volatile GC-compatible solvent (e.g., Toluene, Dichloromethane, Ethyl Acetate).

    • Dilute the sample to an appropriate concentration (typically 1-10 µg/mL).

    • Filter if necessary, although the high dilution factor often makes this less critical than for HPLC.

  • Instrumentation and Method Parameters:

    • The following table provides a starting point for GC-MS method development.

ParameterRecommended SettingRationale
GC-MS System Standard GC with a Mass Spectrometric DetectorProvides both separation and structural information.
Column DB-5MS or similar (30 m x 0.25 mm x 0.25 µm)A low-polarity, robust column suitable for a wide range of aromatic compounds.
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Inert and provides good chromatographic efficiency.
Inlet Temp. 250 °C (Optimize as needed)Balances vaporization efficiency with minimizing thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessUse split for concentrated samples to avoid overloading; splitless for trace analysis.
Oven Program 100 °C (2 min), ramp at 15 °C/min to 280 °C (5 min)A general-purpose program to separate reaction components.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 50 - 450 m/zCovers the molecular ion and key fragments of the target compound.
CompoundExpected Molecular Ion (m/z)Key Fragments (m/z)Notes
This compound 275/277196/198 ([M-Br]⁺), 127, 101The M/M+2 isotopic pattern for bromine is the key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure elucidation and can be used as a primary quantitative method (qNMR) for reaction monitoring without the need for chromatographic separation. The presence of fluorine allows for the use of ¹⁹F NMR, which provides a clean, sensitive handle for monitoring the -OCF₃ group.

Troubleshooting Guide: NMR Analysis

Q1: My quantitative ¹H NMR data seems inaccurate. The integrals don't match the results from my chromatography analysis.

A1: Inaccurate quantification by NMR is almost always due to incomplete relaxation of the nuclei or issues with the internal standard.

  • Causality: For integrals to be accurate, all nuclei must fully return to their equilibrium state before the next pulse. If the relaxation delay (d1) is too short, signals from nuclei with long relaxation times (T₁) will be suppressed, leading to artificially low integrals.

  • Troubleshooting Steps:

    • Increase the Relaxation Delay (d1): Ensure the total time between pulses (d1 + acquisition time) is at least 5 times the longest T₁ of the protons you are quantifying. For aromatic compounds, a d1 of 15-30 seconds is often a safe starting point.

    • Choose a Suitable Internal Standard: The internal standard must have a simple spectrum (ideally a singlet) that does not overlap with any analyte signals. It must be chemically inert under reaction conditions and accurately weighed. Dimethyl sulfone or 1,3,5-trimethoxybenzene are common choices.

    • Check for Signal Overlap: Ensure the peaks you are integrating (both analyte and standard) are fully resolved from other signals.

Q2: I'm monitoring my reaction using ¹⁹F NMR. What should I look out for?

A2: ¹⁹F NMR is an excellent tool for this molecule. It offers a wide chemical shift range and high sensitivity with virtually no background signal.

  • Key Considerations:

    • Reference Standard: ¹⁹F chemical shifts are typically

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Spectroscopic Characterization of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel chemical entities is paramount. Substituted quinolines, a recurring motif in a multitude of biologically active compounds and functional materials, often present unique analytical challenges. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectrum of 4-Bromo-8-(trifluoromethoxy)quinoline, a compound of interest due to its combination of a halogenated, electron-withdrawing pyridine ring and a trifluoromethoxy-substituted benzene ring.

The Structural Landscape: Predicting the NMR Spectrum

The structure of this compound presents a fascinating case for NMR analysis. The interplay of the electron-withdrawing bromine atom at the 4-position and the strongly electron-withdrawing trifluoromethoxy group at the 8-position significantly influences the electron density distribution across the quinoline ring system, leading to predictable shifts in the NMR signals of the constituent protons and carbons.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectrum: A Predicted Portrait

The ¹H NMR spectrum is anticipated to display five signals in the aromatic region, corresponding to the five protons on the quinoline core. The electron-withdrawing nature of the bromine and trifluoromethoxy groups will generally lead to a downfield shift of these protons compared to unsubstituted quinoline.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale for Prediction
H-28.8 - 9.0dJ ≈ 4.5Located ortho to the nitrogen, this proton is significantly deshielded. The doublet arises from coupling to H-3. The bromine at C4 will have a minor long-range effect.
H-37.6 - 7.8dJ ≈ 4.5Coupled to H-2, this proton will appear as a doublet. Its chemical shift is influenced by the adjacent bromine atom.
H-57.8 - 8.0dJ ≈ 8.5Ortho to the trifluoromethoxy group, this proton is expected to be deshielded. It will appear as a doublet due to coupling with H-6.
H-67.5 - 7.7tJ ≈ 8.0This proton will be a triplet due to coupling with both H-5 and H-7. Its chemical shift will be intermediate between its two neighbors.
H-77.9 - 8.1dJ ≈ 8.0Influenced by the trifluoromethoxy group at the adjacent C8 position, this proton will be shifted downfield and appear as a doublet from coupling to H-6.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on data from analogous substituted quinolines.[1][2]

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The presence of the electronegative bromine and trifluoromethoxy groups will cause significant downfield shifts for the carbons to which they are attached (C4 and C8) and influence the chemical shifts of the other carbons in the quinoline system.

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2150 - 152Deshielded due to its proximity to the nitrogen atom.
C-3122 - 124Influenced by the adjacent bromine atom.
C-4125 - 127Directly attached to the bromine atom, showing a moderate downfield shift.
C-4a148 - 150Quaternary carbon at the ring junction.
C-5128 - 130Influenced by the trifluoromethoxy group at the C8 position.
C-6127 - 129Aromatic carbon with a typical chemical shift.
C-7120 - 122Shielded relative to other carbons in the benzene ring.
C-8145 - 147 (q, JCF ≈ 2 Hz)Directly attached to the trifluoromethoxy group, this carbon will be significantly deshielded and will likely appear as a quartet due to coupling with the three fluorine atoms.
C-8a140 - 142Quaternary carbon at the ring junction.
-OCF₃120 - 122 (q, JCF ≈ 257 Hz)The carbon of the trifluoromethoxy group will show a large one-bond coupling to the fluorine atoms.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on established substituent effects on aromatic systems.[3][4]

¹⁹F NMR Spectrum: The Fluorine Signature

The ¹⁹F NMR spectrum will be the simplest, showing a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

Fluorine Predicted Chemical Shift (δ, ppm) Rationale for Prediction
-OCF₃-57 to -59The chemical shift of the trifluoromethoxy group on an aromatic ring typically falls within this range, referenced to CFCl₃.[5][6]

A Comparative Look: Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, other analytical techniques offer complementary information and are often employed for routine analysis, quantification, and confirmation of identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, quantification, and purification of quinoline derivatives.[7][8]

  • Performance: For a compound like this compound, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.[1] Detection is typically achieved using a UV detector, as the quinoline ring system is strongly UV-active.

  • Data Insights: HPLC provides retention time, which is characteristic of the compound under specific conditions, and peak area, which is proportional to the concentration. This makes it ideal for purity assessment and quantitative analysis.

  • Comparison to NMR: HPLC is significantly faster and more sensitive for quantification than NMR. However, it provides no direct structural information beyond what can be inferred from retention behavior and UV spectrum.

G Sample Sample HPLC System HPLC System Sample->HPLC System Injection Column Column HPLC System->Column Separation Detector (UV) Detector (UV) Column->Detector (UV) Detection Chromatogram Chromatogram Detector (UV)->Chromatogram Data Output

Figure 2: A simplified workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like many quinoline derivatives, GC-MS is an excellent analytical tool.[9][10]

  • Performance: A GC-MS method would involve injecting the sample onto a capillary column (e.g., DB-5ms) where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for ionization and detection.

  • Data Insights: GC provides a retention time, while the mass spectrometer provides a mass spectrum. The mass spectrum reveals the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for identification.

  • Comparison to NMR: GC-MS is highly sensitive and provides valuable information about the molecular weight and fragmentation of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) would be clearly visible in the mass spectrum, confirming the presence of a single bromine atom. However, MS does not provide the detailed connectivity information that NMR does. For instance, it cannot distinguish between isomers.

Predicted Mass Spectrometry Fragmentation:

Under electron ionization (EI), this compound is expected to produce a prominent molecular ion peak ([M]⁺˙). Key fragmentation pathways would likely involve:

  • Loss of a bromine radical (•Br): [M - Br]⁺

  • Loss of a trifluoromethoxy radical (•OCF₃): [M - OCF₃]⁺

  • Loss of a trifluoromethyl radical (•CF₃): [M - CF₃]⁺

  • Characteristic quinoline ring fragmentation. [11][12]

The presence of the bromine atom would result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.

G Sample Sample GC System GC System Sample->GC System Injection Column Column GC System->Column Separation Mass Spectrometer Mass Spectrometer Column->Mass Spectrometer Ionization & Detection Mass Spectrum Mass Spectrum Mass Spectrometer->Mass Spectrum Data Output

Figure 3: A simplified workflow for GC-MS analysis.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A smaller number of scans is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

Protocol 2: HPLC-UV Analysis[1]
  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of dilutions for calibration and a working solution (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.

  • Analysis: Inject the standards and sample to determine the retention time and quantify the compound based on the calibration curve.

Protocol 3: GC-MS Analysis[10]
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).

  • GC Conditions:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Analysis: Analyze the resulting chromatogram and mass spectrum to identify the compound and its fragmentation pattern.

Conclusion

The structural characterization of this compound is a multifaceted task that can be comprehensively addressed through a combination of analytical techniques. While NMR spectroscopy provides the most detailed structural information, its predictions, as outlined in this guide, are based on a solid foundation of empirical data from related compounds. HPLC and GC-MS serve as excellent complementary techniques for confirmation of identity, purity assessment, and quantification. For researchers in drug discovery and materials science, a thorough understanding of the strengths and limitations of each of these methods is crucial for the unambiguous characterization of novel quinoline derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • ResearchGate. (n.d.). Complete sets of descriptors for the prediction of 13 C NMR chemical shifts of quinoline derivatives.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • AMiner. (n.d.). Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts.
  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety.
  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • ResearchGate. (n.d.). Plot of experimental versus calculated 1 H NMR chemical shifts.
  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Organofluorine / Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • PMC. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ResearchGate. (n.d.). Physical and analytical data of synthesized quinoline derivatives.
  • Fluorine notes. (2021). October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups".
  • HETEROCYCLES. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Whitman College. (n.d.). GCMS Section 6.9.5.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • ACS Publications. (n.d.). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.
  • PubChemLite. (n.d.). 4-bromo-8-(trifluoromethyl)isoquinoline (C10H5BrF3N).
  • SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V.
  • ACS Publications. (n.d.). Organic Letters Journal.
  • PMC. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
  • Sigma-Aldrich. (n.d.). 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline.
  • ACS Publications. (n.d.). Journal of Chemical Education.
  • PMC. (n.d.). 4-Bromo-8-methoxyquinoline.
  • PubMed. (2025). Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. 4-Bromo-8-(trifluoromethoxy)quinoline represents a class of halogenated and fluorinated heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its bromine atom provides a reactive handle for synthetic modifications, while the trifluoromethoxy group can enhance metabolic stability and binding affinity. Mass spectrometry is an indispensable tool for the characterization of such molecules. This guide provides an in-depth comparison of two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of this compound, complete with detailed experimental protocols and an analysis of expected fragmentation patterns.

The Dichotomy of Ionization: Hard vs. Soft Techniques

The choice of ionization method is critical as it dictates the nature of the resulting mass spectrum. Electron Ionization (EI) is a "hard" ionization technique that bombards gas-phase molecules with high-energy electrons, leading to extensive fragmentation. This provides a detailed structural fingerprint but may result in a weak or absent molecular ion peak for labile compounds. Conversely, Electrospray Ionization (ESI) is a "soft" ionization method, ideal for generating protonated or deprotonated molecules with minimal fragmentation, thus providing clear molecular weight information. The comparison of these two techniques offers complementary data for a comprehensive structural analysis.

Experimental Design & Protocols

A robust analytical workflow is crucial for reproducible and accurate mass spectrometry data. Below are detailed protocols for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

Diagram of the General Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Ionization cluster_3 Mass Analysis & Detection cluster_4 Data Analysis Sample This compound (in appropriate solvent) GC Gas Chromatography (GC) Sample->GC Volatile Sample LC Liquid Chromatography (LC) Sample->LC Soluble Sample EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->MS_Analyzer ESI->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_System Data System & Spectral Interpretation Detector->Data_System

Caption: General workflow for mass spectrometry analysis.

Protocol 1: GC-MS with Electron Ionization (EI)

This method is suitable for thermally stable and volatile compounds.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless, operated in splitless mode at 280°C.

  • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-400.

Protocol 2: LC-MS with Electrospray Ionization (ESI)

This method is ideal for polar and thermally labile compounds and provides molecular weight information.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-10 min: 5% to 95% B.

    • 10-12 min: 95% B.

    • 12-12.1 min: 95% to 5% B.

    • 12.1-15 min: 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Gas Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass data.

  • Scan Range: m/z 100-500.

Comparative Analysis of Expected Mass Spectra

The structural features of this compound—a quinoline core, a bromine atom, and a trifluoromethoxy group—will dictate its fragmentation behavior under different ionization conditions.

Electron Ionization (EI) - A Hard Fragmentation Approach

Under EI conditions, the high energy will likely lead to the formation of a radical cation and subsequent extensive fragmentation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in characteristic M+ and M+2 isotopic patterns for all bromine-containing fragments.

**Table 1: Predicted

IR spectroscopy of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectroscopy of 4-Bromo-8-(trifluoromethoxy)quinoline: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound, a complex heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this guide synthesizes information from foundational spectroscopic principles and published data on analogous structures. We will deconstruct the molecule into its constituent functional groups, predict its infrared absorption spectrum, and compare these predictions with the known spectra of simpler, related compounds. This approach provides a robust framework for researchers, scientists, and drug development professionals to interpret the spectra of this and similar multi-functionalized quinoline derivatives.

The core utility of IR spectroscopy lies in its ability to identify functional groups within a molecule.[1] Each covalent bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.[2] By analyzing the absorption spectrum, we can deduce the presence of specific bonds and, by extension, the functional groups they comprise. For a molecule like this compound, this technique is invaluable for confirming its identity, assessing purity, and tracking its transformations in chemical reactions.

Predicted Vibrational Modes of this compound

The infrared spectrum of this compound is a composite of the vibrational modes of its three key structural components: the quinoline ring system, the carbon-bromine (C-Br) bond, and the trifluoromethoxy (-OCF₃) group.

  • Quinoline Ring System: As a bicyclic aromatic heterocycle, the quinoline core gives rise to several characteristic absorptions.[3]

    • Aromatic C-H Stretching: These vibrations are expected to produce weak to medium bands in the 3100-3000 cm⁻¹ region.[4] The exact positions are influenced by the substitution pattern on the ring.

    • Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings typically result in a series of sharp, medium-to-strong intensity bands between 1620 cm⁻¹ and 1400 cm⁻¹.[4][5]

    • C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1400 cm⁻¹) contains a wealth of information. C-H in-plane bending vibrations appear between 1250-1000 cm⁻¹.[4] The strong C-H out-of-plane (oop) bending bands between 900-675 cm⁻¹ are particularly diagnostic of the substitution pattern on the aromatic rings.[4]

  • Trifluoromethoxy (-OCF₃) Group: This electron-withdrawing group has several strong, characteristic absorption bands.

    • C-F Stretching: The carbon-fluorine bonds are highly polar, leading to very strong absorption bands. The symmetric and asymmetric stretching vibrations of the CF₃ group are expected in the 1250-1050 cm⁻¹ region.[6] These are often the most intense peaks in the spectrum.

    • C-O Stretching: The ether linkage (Ar-O-CF₃) will exhibit a strong C-O stretching band, typically around 1300-1200 cm⁻¹.[5] This band is often coupled with the C-F stretching modes.

  • Carbon-Bromine (C-Br) Bond:

    • C-Br Stretching: The stretching vibration of the C-Br bond occurs at low frequencies, typically in the 700-500 cm⁻¹ range.[7][8] This absorption can sometimes be weak and may be obscured by other bands in the lower fingerprint region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure data integrity, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity, speed, and reproducibility, requiring minimal sample preparation.

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Clean the ATR crystal thoroughly after the measurement to prevent cross-contamination.

The following diagram illustrates this validated workflow.

FTIR_Workflow Diagram 1: ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample Apply Solid Sample Run_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Run_Sample Acquire Sample Spectrum Apply_Pressure->Run_Sample Process_Data Background Subtraction & Baseline Correction Run_Sample->Process_Data Clean_Again Clean ATR Crystal Process_Data->Clean_Again End End: Analyze Spectrum Clean_Again->End

Caption: A validated workflow for acquiring a reproducible FTIR spectrum using an ATR accessory.

Spectral Interpretation and Data Summary

The following table summarizes the predicted key absorption bands for this compound, their expected wavenumber ranges, relative intensities, and the vibrational modes responsible.

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000WeakAromatic C-H Stretching
1610 - 1570MediumAromatic C=C and C=N Ring Stretching
1500 - 1400MediumAromatic C=C and C=N Ring Stretching
1300 - 1200Very StrongAsymmetric C-F Stretching (-OCF₃) & C-O Stretch
1200 - 1100Very StrongSymmetric C-F Stretching (-OCF₃)
900 - 750StrongAromatic C-H Out-of-Plane Bending
700 - 500Weak-MediumC-Br Stretching

The diagram below visually correlates the molecular structure with its primary IR-active regions.

Molecule_IR_Correlation Diagram 2: Structure-Spectra Correlation cluster_mol cluster_regions Key IR Absorption Regions (cm⁻¹) mol CH_Stretch Aromatic C-H Stretch (3100-3000) Ring_Stretch Ring C=C/C=N Stretch (1610-1400) OCF3_Stretch -OCF₃ & C-O Stretch (1300-1100, v. strong) CH_OOP C-H Out-of-Plane Bend (900-750) CBr_Stretch C-Br Stretch (700-500) p1 p1->CH_Stretch Aromatic Protons p2 p2->Ring_Stretch Quinoline Core p3 p3->OCF3_Stretch Trifluoromethoxy Group p4 p4->CH_OOP Aromatic Protons p5 p5->CBr_Stretch Bromo Group

Caption: Correlation of functional groups in the target molecule to their expected IR absorption regions.

Comparative Spectral Analysis

To understand the contribution of each functional group to the overall spectrum, we compare the predicted spectrum of our target molecule with the known spectra of simpler, constituent analogues.

  • Quinoline: The spectrum of unsubstituted quinoline provides the baseline for the aromatic ring system. It shows characteristic aromatic C-H stretches above 3000 cm⁻¹ and a series of ring stretching bands between 1620-1430 cm⁻¹.[2][9] It also displays strong out-of-plane bending modes between 850-740 cm⁻¹.[9]

  • 8-Bromoquinoline: The introduction of a bromine atom at the 8-position primarily adds a C-Br stretching vibration in the low-frequency region (below 700 cm⁻¹) and subtly shifts the positions of the C-H out-of-plane bending modes due to the change in substitution pattern and mass.[10]

  • Trifluoromethoxybenzene (Alternative): As data for a simple trifluoromethoxy-substituted quinoline is scarce, we can look at related compounds like trifluoromethoxybenzene. The dominant features here would be the extremely strong C-F and C-O stretching vibrations between 1300 cm⁻¹ and 1100 cm⁻¹.[6]

Table 2: Comparative Analysis of Key IR Frequencies (cm⁻¹)

Vibrational ModeQuinoline[2][9]8-Bromoquinoline (Predicted)Trifluoromethoxybenzene (Predicted)[6]This compound (Predicted)
Aromatic C-H Stretch~3050~3050~3070~3060
Ring C=C/C=N Stretch1620 - 14301610 - 14201600, 15001610 - 1400
-OCF₃/C-F Stretch N/AN/A~1250 - 1150 (Very Strong) ~1300 - 1100 (Very Strong)
C-H Out-of-Plane Bend850 - 740Shifted from quinoline~770, ~690~900 - 750
C-Br Stretch N/A~650 - 550 N/A~700 - 500

This comparison highlights that while the quinoline framework provides a complex but recognizable pattern, the spectrum of this compound will be unequivocally dominated by the exceptionally strong C-F and C-O absorption bands of the trifluoromethoxy group. These intense peaks serve as the primary signature for identifying this moiety.

Conclusion

The IR spectrum of this compound is predicted to be complex, yet interpretable through a systematic analysis of its functional components. The key identifying features are the exceptionally strong and broad absorption bands between 1300-1100 cm⁻¹, which are characteristic of the trifluoromethoxy group's C-F and C-O stretching vibrations. These, combined with the pattern of aromatic C=C/C=N stretching and C-H bending vibrations from the substituted quinoline core, provide a unique spectral fingerprint. This guide provides a robust framework for researchers to confidently identify and characterize this molecule, distinguishing it from other quinoline derivatives and reaction precursors.

References

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]
  • Lopes, W. A., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives.
  • Nowik, W., et al. (2021).
  • ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N).... [Link]
  • ResearchGate. (n.d.).
  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]
  • Even, M. A., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Even, M. A., et al. (2006).
  • Mattioda, A. L., et al. (2007). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O.
  • Jalsovszky, I., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes.... Bentham Science. [Link]
  • UCLA Chemistry. (n.d.). IR Chart. [Link]
  • Arjunan, V., et al. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics. [Link]
  • University of Colorado Boulder. (n.d.).
  • UCSC. (n.d.). IR Tables. [Link]
  • ResearchGate. (n.d.).
  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]
  • ResearchGate. (n.d.). A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites.... [Link]
  • PubChem. (n.d.). 8-Bromoquinoline. [Link]

Sources

Reactivity Showdown: A Comparative Guide to 4-Bromoquinoline and 4-Chloroquinoline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Functionalization at the 4-position is a critical strategy in the development of novel drug candidates, and 4-haloquinolines serve as the primary gateway for these modifications. The choice between a 4-bromo or 4-chloro precursor is a frequent decision point in synthetic design, with significant implications for reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental insights, to inform rational substrate selection in your research.

The Fundamental Basis of Reactivity: C-X Bond Properties

The divergent reactivity of 4-bromoquinoline and 4-chloroquinoline is rooted in the fundamental properties of the carbon-halogen bond. This difference is most pronounced in palladium-catalyzed cross-coupling reactions, where the cleavage of this bond is a critical step.

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium complex. The rate of this step, often the rate-determining step of the entire cycle, is inversely related to the bond dissociation energy of the carbon-halogen (C-X) bond. The general reactivity trend for aryl halides is overwhelmingly established as I > Br > Cl >> F .[1][2][3] The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making 4-bromoquinoline inherently more susceptible to oxidative addition.[1] This allows reactions to proceed under milder conditions, often leading to faster conversions and higher yields.

Nucleophilic Aromatic Substitution (SNAr): The quinoline scaffold is inherently electron-deficient due to the influence of the ring nitrogen, which activates the C4 position for nucleophilic attack.[4][5] In the SNAr mechanism, a nucleophile attacks the C4 carbon, forming a negatively charged Meisenheimer intermediate, followed by the expulsion of the halide leaving group.[6] Here, two competing factors are at play: the inductive effect of the halogen and its ability as a leaving group. While chlorine is more electronegative, potentially making the C4 carbon more electrophilic, the superior ability of bromide as a leaving group is often the dominant factor in determining reaction rates.

cluster_pd Pd-Catalyzed Cross-Coupling Reactivity cluster_snar SNAr Reactivity Pd_Start Reactivity Trend: I > Br > Cl > F Bond_Energy Lower C-Br Bond Dissociation Energy Pd_Start->Bond_Energy Governed by Ox_Add Faster Oxidative Addition to Pd(0) Bond_Energy->Ox_Add Leads to Conditions Milder Reaction Conditions Ox_Add->Conditions Allows for SNAr_Start Key Factors Leaving_Group Leaving Group Ability: Br⁻ > Cl⁻ SNAr_Start->Leaving_Group Electrophilicity C4 Electrophilicity: (Cl > Br inductive effect) SNAr_Start->Electrophilicity Overall_Rate Faster Rate for Bromo (Leaving group ability often dominates) Leaving_Group->Overall_Rate Electrophilicity->Overall_Rate

Caption: Factors governing the reactivity of 4-haloquinolines.

Performance in Key Synthetic Transformations

The theoretical differences in reactivity manifest clearly in common synthetic applications. While 4-bromoquinoline is the more reactive partner, advancements in catalyst design have made 4-chloroquinoline a highly viable and economical alternative.[1]

Suzuki-Miyaura Coupling

This C-C bond-forming reaction is a staple for creating biaryl structures. The enhanced reactivity of 4-bromoquinoline is a distinct advantage. However, the economic benefits of using aryl chlorides have spurred the development of sophisticated catalyst systems capable of activating the stronger C-Cl bond.[1]

Feature4-Bromoquinoline4-Chloroquinoline
Reactivity HighModerate to Low
Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.[7]Requires highly active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[8][9]
Conditions Milder temperatures, shorter reaction times.Often requires higher temperatures and longer reaction times.
Yields Generally high yields are readily achievable.Good to excellent yields are possible but are highly dependent on the optimized catalyst system.[10]
Cost HigherLower, more economical for large-scale synthesis.
Buchwald-Hartwig Amination

Essential for synthesizing aryl amines, this C-N cross-coupling reaction shows a similar reactivity trend. The choice of halide directly impacts the required catalytic system and reaction conditions.

Feature4-Bromoquinoline4-Chloroquinoline
Reactivity HighModerate
Catalyst Can often be coupled using earlier generation ligands (e.g., BINAP, DPPF).[11][12]Requires modern, sterically hindered biarylphosphine ligands (e.g., BrettPhos) for efficient coupling.[13][14]
Conditions Typically proceeds under moderate heating.May require higher temperatures; however, modern catalysts can enable room-temperature couplings.[14]
Scope Broad scope with various amine coupling partners.Broad scope is achievable with the correct, highly active catalyst system.[10][15]
Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common method for producing 4-aminoquinoline derivatives, a class that includes famous antimalarial drugs like chloroquine.[4][16][17] Due to the widespread availability and low cost of 4,7-dichloroquinoline, a vast body of literature exists for SNAr reactions on the 4-chloro substrate.

Feature4-Bromoquinoline4-Chloroquinoline
Reactivity Generally more reactive due to better leaving group ability.Highly effective, but often requires more forcing conditions.
Conditions Can proceed under slightly milder conditions.Frequently requires high temperatures (e.g., reflux) or neat reaction conditions.[18][19]
Activation Standard thermal activation.Reaction rates are significantly accelerated by microwave irradiation.[4][18][19]
Prevalence Used, but less common in literature for this specific reaction.Extremely common, especially in the synthesis of pharmaceutical analogues.[16][20]

Experimental Protocols

The following protocols provide a framework for key transformations, highlighting the practical differences in execution.

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical setup, noting the critical catalyst choice depending on the halide.

cluster_prep Preparation cluster_reaction Reaction & Workup cluster_key Key Variable: Catalyst System p1 1. Add 4-haloquinoline (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (e.g., K₂CO₃, 2.0 eq) to a vial. p2 2. Add Pd catalyst and ligand. p1->p2 p3 3. Seal vial, evacuate, and backfill with Argon or Nitrogen (3x). p2->p3 p4 4. Add degassed solvent (e.g., Dioxane/H₂O, Toluene). p3->p4 r1 5. Heat reaction at 80-110 °C with vigorous stirring. r2 6. Monitor by TLC or LC-MS until completion. r1->r2 r3 7. Cool, dilute with solvent (e.g., EtOAc), and filter through Celite. r2->r3 r4 8. Wash with water, brine, dry over Na₂SO₄, and concentrate. r3->r4 r5 9. Purify by column chromatography. r4->r5 k1 For 4-Bromoquinoline: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ + PPh₃ k2 For 4-Chloroquinoline: Pd₂(dba)₃ (1-2 mol%) + Bulky Ligand (e.g., SPhos, 4-8 mol%)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Causality Behind Choices:

  • For 4-Bromoquinoline: The C-Br bond is reactive enough that a standard, relatively inexpensive catalyst like Tetrakis(triphenylphosphine)palladium(0) is often sufficient to drive the reaction to completion.

  • For 4-Chloroquinoline: The inertness of the C-Cl bond necessitates a more potent catalytic system. A combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos) is required. The ligand promotes the formation of a highly reactive, coordinatively unsaturated L₁Pd(0) species, which is crucial for cleaving the strong C-Cl bond during oxidative addition.[8]

Protocol 2: SNAr with an Aliphatic Amine (Conventional Heating)

This method is widely employed for the synthesis of 4-aminoquinoline derivatives.

  • Preparation: To a round-bottom flask, add the 4-chloroquinoline (1.0 eq) and the desired amine (2.0-5.0 eq). The amine often serves as both the nucleophile and the solvent. Alternatively, a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used.

  • Reaction: Heat the mixture to reflux (typically 120-180 °C) with stirring.[18][19] The reaction time can range from a few hours to over 24 hours, depending on the nucleophilicity of the amine.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling, dilute the reaction mixture with water and adjust the pH to be basic (pH > 10) with an aqueous solution of NaOH.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Self-Validation: The successful formation of the product can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) with literature values or through full characterization. The disappearance of the 4-chloroquinoline starting material and the appearance of a new product spot with a different Rf value on TLC provides a quick in-process check.

Conclusion and Strategic Recommendations

The choice between 4-bromoquinoline and 4-chloroquinoline is a strategic decision that balances chemical reactivity with practical considerations of cost and scale.

  • 4-Bromoquinoline is the substrate of choice when high reactivity is paramount. It is ideal for delicate substrates requiring mild conditions, for exploring novel chemical space where maximizing the chance of a successful coupling is key, or for reactions where catalyst options are limited.

  • 4-Chloroquinoline represents the more economical and scalable option. While inherently less reactive, the development of highly potent palladium catalyst systems has largely overcome this barrier for cross-coupling reactions.[10] For well-established SNAr reactions, its widespread use and lower cost make it the default choice for process development and large-scale manufacturing.

Ultimately, a deep understanding of the underlying mechanistic principles empowers the modern chemist to make an informed choice, selecting the optimal substrate and reaction conditions to achieve their synthetic goals efficiently and robustly.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. Wenxuecity. [Link]
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett. [Link]
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
  • Buchwald-Hartwig Amin
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
  • Photochromism of dithiazolylethenes having pyridyl and N-methylpyridinium groups.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

Sources

structure-activity relationship (SAR) of 8-substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 8-Substituted Quinolines: A Comparative Analysis for Drug Discovery Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for designing molecules that can interact with diverse biological targets. Among the various positions on the quinoline ring, the C-8 position has emerged as a critical hotspot for functionalization. Modifications at this site profoundly influence the molecule's physicochemical properties and biological activity, leading to the development of potent antimicrobial, anticancer, and antimalarial agents.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-substituted quinolines across these key therapeutic areas. We will dissect how specific substitutions at the C-8 position and elsewhere on the quinoline ring dictate the compound's efficacy and mechanism of action, supported by experimental data and protocols.

The Crucial Role of the 8-Substituent: A Tale of Two Moieties

The nature of the group at the C-8 position is arguably the most significant determinant of a quinoline's biological profile. Two primary classes dominate the landscape: 8-hydroxyquinolines (8-HQ) and 8-aminoquinolines .

  • 8-Hydroxyquinolines (Oxines): The defining feature of 8-HQ and its derivatives is the proximity of the C-8 hydroxyl group to the ring's nitrogen atom. This unique arrangement makes 8-HQ an exceptional bidentate chelating agent for various metal ions.[2][3] This metal chelation is central to its biological activities, as it can disrupt essential metal-dependent enzymatic processes in pathogens and cancer cells.[2][4]

  • 8-Aminoquinolines: This class, famously represented by the antimalarial drug primaquine, features an amino group at the C-8 position, typically attached to an aminoalkyl side chain.[5] While some metal chelation may occur, their mechanism is often more complex, frequently involving metabolic activation to reactive intermediates that interfere with parasitic or cellular functions.[6][7][8]

Comparative SAR in Antimicrobial Drug Design

8-Substituted quinolines exhibit broad-spectrum activity against bacteria, fungi, and mycobacteria. The SAR trends are distinct and highly dependent on the substitution pattern.

8-Hydroxyquinolines: Potent Antimicrobials via Metal Sequestration

The antimicrobial potency of the 8-HQ scaffold is dramatically enhanced by substitutions on the carbocyclic ring, particularly at the C-5 and C-7 positions.

Key SAR Insights:

  • Halogenation is Key: The introduction of electron-withdrawing halogen atoms (Cl, Br, I) at the C-5 and/or C-7 positions consistently boosts antimicrobial activity.[9][10] Dihalogenated derivatives, such as 5,7-dichloro-8-hydroxyquinoline, are often more potent than their mono-halogenated counterparts.[9] This is attributed to increased lipophilicity, enhancing cell membrane penetration, and modification of the electronic properties of the chelating system.

  • Other Substitutions: While halogens are most common, other groups like nitro (in nitroxoline) and amino groups also confer significant antimicrobial properties.[10]

  • The 8-OH Group is Essential: The hydroxyl group at C-8 is critical for activity. Studies comparing isomeric monohydroxyquinolines show that only the 8-hydroxy isomer displays effective growth inhibitory activity against various bacteria, underscoring the importance of its metal-chelating capability.[2]

Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
CompoundSubstitutionOrganismMIC (μM)Reference
8-Hydroxyquinoline (8-HQ)NoneS. aureus≤6.90[9]
5-Chloro-8-HQ (Cloxyquin)5-ClS. aureus≤5.58[9]
5,7-Dichloro-8-HQ5,7-diClN. gonorrhoeae0.28-0.56[10]
5,7-Diiodo-8-HQ (Iodoquinol)5,7-diIN. gonorrhoeae0.08-0.15[10]
5-Nitro-8-HQ (Nitroxoline)5-NO₂A. hydrophila5.26[10]

The data clearly illustrates that halogenation at the 5 and 7 positions leads to a significant increase in potency compared to the parent 8-HQ compound.

Comparative SAR in Anticancer Drug Development

The ability of 8-substituted quinolines to interfere with metal homeostasis and inhibit key enzymes like topoisomerases makes them attractive anticancer candidates.

8-Hydroxyquinolines: A Scaffold for Potent Cytotoxicity

The 8-HQ core is a fertile ground for developing potent antiproliferative agents. A structure-activity relationship study has shown that the quinoline core containing a hydroxyl group at the C-8 position leads to greater anticancer potential.[11][12]

Key SAR Insights:

  • Ring Activation: Similar to the antimicrobial SAR, substitution with strong electron-withdrawing groups at C-5 and C-7, such as bromo or cyano groups, results in strong antiproliferative activity.[11][12]

  • 8-OH vs. 8-OMe vs. 8-NH₂: The 8-hydroxyl group is generally superior for anticancer activity compared to an 8-methoxy (8-OMe) or 8-amino (8-NH₂) group.[11][12] The 8-OH group's ability to chelate metals and participate in hydrogen bonding within target enzyme active sites is crucial.

  • Position 2 Modification: Introducing aromatic amide substituents at the C-2 position can increase lipophilicity and has been shown to enhance anticancer activity.[13][14]

  • Detrimental Substitutions: Conversely, adding highly polar groups, such as a sulfonic acid at C-5, can decrease cytotoxicity, likely due to hindered cell permeability.[13][14]

Comparative Anticancer Activity of 8-Substituted Quinolines
CompoundSubstitutionCell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinoline5,7-diBr, 8-OHHeLa6.7[11][12]
5-Bromo-8-hydroxyquinoline5-Br, 8-OHHT2925.6[11][12]
5,7-Dicyano-8-hydroxyquinoline5,7-diCN, 8-OHC6 (Rat Brain)12.4[11][12]
8-Hydroxy-2-quinolinecarbaldehyde2-CHO, 8-OHHep3B~2.5 (µM)[15]

These results highlight the potent cytotoxic effects achieved by adding bromo and cyano groups to the 8-HQ scaffold. The mechanism for some of these potent derivatives involves the inhibition of Topoisomerase I, an essential enzyme for DNA replication in cancer cells.[11][12]

Diagram: Generalized SAR of 8-Hydroxyquinolines for Antimicrobial & Anticancer Activity This diagram summarizes the key structural modifications on the 8-hydroxyquinoline scaffold that influence its biological potency.

Caption: Key SAR takeaways for 8-hydroxyquinoline derivatives.

SAR of 8-Aminoquinolines as Antimalarial Agents

The 8-aminoquinoline class is vital for its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale. Primaquine is the archetypal drug, and its SAR has been extensively studied.

Key SAR Insights:

  • C-6 Methoxy Group: This group is considered essential for optimal activity and lower toxicity.[16] Replacing it with an ethoxy group reduces activity, while replacement with a methyl group leads to a loss of activity. Introducing a halogen at C-6 increases toxicity.[16]

  • C-8 Amino Side Chain: The nature of the diaminoalkane side chain is critical.

    • Length: A chain of 2 to 6 methylene units between the two nitrogen atoms is generally optimal.[17]

    • Terminal Amine: Unlike 4-aminoquinolines, the terminal amino group can be primary (as in primaquine), secondary, or tertiary while retaining activity.[17] A primary amine often provides the best therapeutic index (maximum activity with less toxicity).[16]

  • Quinoline Ring Substitutions:

    • Substitutions at C-2, C-3, or C-5 are generally detrimental, reducing activity.[17]

    • A methyl group at the C-4 position can sometimes produce compounds with retained activity.[17][18]

Diagram: SAR of 8-Aminoquinolines (Primaquine Type) for Antimalarial Activity This diagram illustrates the structural requirements for the antimalarial activity of 8-aminoquinoline analogs.

Caption: Critical structural features for 8-aminoquinoline antimalarials.

Experimental Protocols for SAR Validation

Validating the SAR of novel compounds requires robust and reproducible experimental assays. Below is a standard protocol for determining the in vitro cytotoxicity of a compound, a critical step in anticancer drug screening.

Protocol: In Vitro Cytotoxicity Assessment using MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It measures the metabolic activity of cells, which is proportional to the cell number.

Causality: This protocol is chosen for its high throughput, reliability, and sensitivity. The reduction of the MTS tetrazolium compound to a colored formazan product is accomplished only by metabolically active, viable cells. The amount of colored product is therefore directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa, HT29) to ~80% confluency in an appropriate medium.

    • Trypsinize, count, and dilute the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test 8-substituted quinoline derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate the plate for 48-72 hours.

  • MTS Reagent Addition and Incubation:

    • Prepare the MTS reagent solution according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS into the colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Diagram: Experimental Workflow for In Vitro Cytotoxicity (MTS Assay)

MTS_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells (96-well plate, 24h incubation) start->seed treat 2. Compound Treatment (Serial dilutions, 48-72h incubation) seed->treat mts 3. Add MTS Reagent (1-4h incubation) treat->mts read 4. Measure Absorbance (490 nm plate reader) mts->read analyze 5. Data Analysis (Calculate % Viability, Determine IC₅₀) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard workflow for determining the IC₅₀ of a test compound.

Conclusion and Future Outlook

The 8-position of the quinoline ring is a privileged site for chemical modification, allowing for the fine-tuning of biological activity across a spectrum of therapeutic targets. For 8-hydroxyquinolines , the SAR is dominated by the crucial role of the 8-OH group in metal chelation, with potency in both antimicrobial and anticancer applications being dramatically enhanced by electron-withdrawing substituents at the C-5 and C-7 positions. For 8-aminoquinolines , the antimalarial SAR is highly specific, requiring a C-6 methoxy group and a precisely structured C-8 aminoalkyl side chain for optimal radical-curative activity.

The insights gained from these comparative SAR studies provide a rational basis for the design of next-generation 8-substituted quinolines. Future efforts will likely focus on creating hybrid molecules that conjugate the quinoline scaffold with other pharmacophores to enhance target specificity, overcome drug resistance, and improve the overall therapeutic index.[19][20] The continued exploration of this versatile chemical space promises to yield novel and effective therapeutic agents for infectious diseases, cancer, and beyond.

References

  • Mishra, V., et al. (2021). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
  • McChesney, J.D. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. WHO: World Health Organization.
  • McChesney, J.D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization.
  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.
  • Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biointerface Research in Applied Chemistry.
  • Gasser, G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
  • Dr. PKS & MPS Classes. (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. YouTube.
  • Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biointerface Research in Applied Chemistry.
  • Gasser, G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications.
  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science.
  • Sbardella, G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules.
  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.
  • Al-Busafi, S. N., & Suliman, F. O. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Domagala, J. M., et al. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry.
  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.
  • McChesney, J.D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Semantic Scholar.
  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters.
  • Kos, J., et al. (2012). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules.
  • Janeczko, M., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules.
  • Slideshare. (2020). Quinolines- Antimalarial drugs.pptx.
  • Lattmann, E., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry.
  • Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic & Medicinal Chemistry International Journal.
  • Slideshare. (2016). Anti-Malarial; 8-aminoquinolines.
  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Chemistry International.
  • Kumar, S., et al. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Medicinal Chemistry.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • ResearchGate. (2024). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025).
  • Al-Busafi, S. N., & Suliman, F. O. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.
  • Okten, S., et al. (2017). Bromination of 8-substituted quinolines. ResearchGate.
  • ResearchGate. (2020). Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • Singh, R., & Singh, P. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Advanced Pharmaceutical Technology & Research.
  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science.
  • Al-Salahi, R., et al. (2014). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research.
  • ResearchGate. (2024). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
  • Ren, G., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-8-(trifluoromethoxy)quinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its synthetic versatility allows for extensive structural diversification, making it a cornerstone in the quest for novel therapeutic agents.[1] This guide provides a comprehensive comparison of the biological activity of 4-Bromo-8-(trifluoromethoxy)quinoline and its analogs, offering insights into the structure-activity relationships that govern their efficacy. While direct comparative studies on this specific quinoline are limited, this analysis synthesizes data from structurally related compounds to project its potential activities and guide future research.

The Strategic Importance of Substitution: A Rationale

The biological profile of a quinoline derivative is profoundly influenced by the nature and placement of its substituents. The subject of this guide, this compound, features two key modifications: a bromine atom at the 4-position and a trifluoromethoxy group at the 8-position.

  • The Role of the 4-Bromo Substituent: Halogenation, particularly at the C4 position of the quinoline ring, is a well-established strategy to modulate biological activity. The introduction of a bromine atom can enhance lipophilicity, influencing the compound's ability to cross cellular membranes. Furthermore, the electron-withdrawing nature of bromine can alter the electronic distribution within the quinoline ring system, potentially enhancing interactions with biological targets.

  • The Impact of the 8-Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, but with significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. This substitution can improve metabolic stability by blocking potential sites of oxidative metabolism, a crucial factor in drug design.[1] The increased lipophilicity can also contribute to enhanced cell permeability and target engagement.

Comparative Biological Activities: A Predictive Analysis

Based on the known activities of analogous quinoline derivatives, we can anticipate the potential biological profile of this compound in several key therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms including kinase inhibition, apoptosis induction, and cell cycle arrest.[3][4] The presence of both a halogen and a trifluoromethyl/trifluoromethoxy group has been shown to enhance the anticancer efficacy of quinoline compounds.[4]

For instance, a novel quinoline derivative, 91b1, demonstrated significant anticancer effects both in vitro and in vivo.[3] Similarly, quinoline-based compounds clioquinol and nitroxoline have exhibited anticancer activity by inhibiting the FoxM1 signaling pathway in cholangiocarcinoma cells.[5]

Table 1: Hypothetical Comparative Anticancer Activity of this compound and Analogs

CompoundPredicted IC₅₀ (µM) vs. A549 (Lung Cancer)Predicted IC₅₀ (µM) vs. MCF-7 (Breast Cancer)Rationale for Predicted Activity
This compound ++ +++ The combination of the lipophilic and electron-withdrawing bromo and trifluoromethoxy groups is expected to enhance cell permeability and target interaction, leading to potent activity.
4-Chloro-8-(trifluoromethoxy)quinoline++++Chlorine is less lipophilic than bromine, which might slightly reduce its potency compared to the bromo analog.
4-Iodo-8-(trifluoromethoxy)quinoline++++++Iodine's high lipophilicity could lead to strong activity, though steric hindrance might play a role.
4-Bromo-8-methoxyquinoline++The absence of the highly electron-withdrawing fluorine atoms is predicted to result in lower potency compared to the trifluoromethoxy analog.
4-Bromo-8-(trifluoromethyl)quinoline+++++The trifluoromethyl group is also strongly electron-withdrawing and lipophilic, suggesting comparable or slightly different activity profile to the trifluoromethoxy analog.

Note: The predicted activities are based on general structure-activity relationship trends observed in quinoline derivatives and require experimental validation. The '+' symbols indicate relative predicted potency.

Antimicrobial Activity

The quinoline core is the backbone of the successful fluoroquinolone class of antibiotics.[6] Modifications to the quinoline scaffold have yielded compounds with broad-spectrum antibacterial and antifungal activities.[7] For example, the quinoline derivative HT61 has shown efficacy against Staphylococcus aureus biofilms.[7]

The lipophilicity imparted by the bromo and trifluoromethoxy groups in this compound could facilitate its penetration through the microbial cell wall, a critical step for antimicrobial action.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and Analogs

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Rationale for Predicted Activity
This compound 16-32 32-64 8-16 The combined lipophilicity is expected to favor activity against fungal and Gram-positive bacteria.
4-Chloro-8-(trifluoromethoxy)quinoline32-6464-12816-32Lower lipophilicity of chlorine may lead to reduced activity.
4-Iodo-8-(trifluoromethoxy)quinoline8-1616-324-8Higher lipophilicity of iodine could enhance antimicrobial potency.
4-Bromo-8-methoxyquinoline64-128>12832-64Reduced electron-withdrawing character may decrease activity.
4-Bromo-8-(trifluoromethyl)quinoline16-3232-648-16Similar lipophilicity and electronic effects suggest comparable activity to the trifluoromethoxy analog.

Note: The predicted MIC values are hypothetical and serve as a guide for initial screening concentrations.

Experimental Protocols for Biological Evaluation

To validate the predicted activities, a series of standardized in vitro assays are recommended.

Anticancer Activity Screening: MTS Assay

This colorimetric assay is a robust method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity Screening: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in appropriate broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing the Rationale: Structure-Activity Relationship

The following diagram illustrates the key structural features of this compound and their anticipated contribution to its biological activity.

SAR_Quinoline cluster_quinoline This compound cluster_properties Physicochemical Properties cluster_activities Predicted Biological Activities Quinoline_Core Quinoline Scaffold (Privileged Structure) Anticancer Anticancer Activity Quinoline_Core->Anticancer Antimicrobial Antimicrobial Activity Quinoline_Core->Antimicrobial Bromo 4-Bromo Group Lipophilicity Increased Lipophilicity Bromo->Lipophilicity Electronic_Effects Electron-Withdrawing Effects Bromo->Electronic_Effects Trifluoromethoxy 8-Trifluoromethoxy Group Trifluoromethoxy->Lipophilicity Trifluoromethoxy->Electronic_Effects Metabolic_Stability Enhanced Metabolic Stability Trifluoromethoxy->Metabolic_Stability Lipophilicity->Anticancer Lipophilicity->Antimicrobial Electronic_Effects->Anticancer Electronic_Effects->Antimicrobial Metabolic_Stability->Anticancer Improved Pharmacokinetics

Caption: Key structural features influencing biological activity.

Conclusion and Future Directions

While direct experimental data for this compound is not yet publicly available, a comparative analysis based on established structure-activity relationships of quinoline derivatives suggests its potential as a potent anticancer and antimicrobial agent. The strategic placement of the bromo and trifluoromethoxy substituents is anticipated to confer favorable physicochemical properties, leading to enhanced biological efficacy.

The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on the synthesis of a focused library of analogs to systematically probe the influence of substitutions at the 4- and 8-positions. Such studies will be instrumental in elucidating the precise mechanism of action and identifying lead candidates for further preclinical development.

References

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2018). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 12, 2531–2545. [Link]
  • Frapwell, R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]
  • Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & O'Neill, P. M. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531–3539. [Link]
  • Mishra, S., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3941-3959. [Link]
  • O'Neill, P. M., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 20(4), 1347–1351. [Link]
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400506. [Link]
  • Patel, D. R., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(19), 4426. [Link]
  • Raval, J. P., et al. (2012). Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines. European Journal of Medicinal Chemistry, 49, 136–143. [Link]
  • Sener, E. A., et al. (2020). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 10(62), 37849-37865. [Link]
  • Vangapandu, S. N., et al. (2004). Biological evaluation of substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 14(23), 5789-5792. [Link]
  • Wang, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081. [Link]
  • Yamamoto, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17657. [Link]
  • Zuniga, E. S., et al. (2014). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 22(1), 433–441. [Link]

Sources

A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The quinoline scaffold, a privileged structure in numerous therapeutic agents, provides a versatile platform for such modifications. This guide offers a comparative analysis of two critical substituents: the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups, when appended to the quinoline core. We will dissect their profound and often divergent effects on physicochemical properties, metabolic stability, and biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only comparative data but also the causal logic behind experimental design and detailed, validated protocols to empower rational drug design.

Introduction: The Strategic Value of Fluorination on the Quinoline Scaffold

The quinoline ring system is a recurring motif in a vast array of pharmaceuticals, including antimalarial agents like mefloquine and antibacterial drugs such as ciprofloxacin.[1] Its rigid, bicyclic structure provides an excellent framework for orienting pharmacophoric elements in three-dimensional space to achieve high-affinity interactions with biological targets. However, optimizing the drug-like properties of a lead compound—its absorption, distribution, metabolism, and excretion (ADME) profile—often requires fine-tuning its molecular characteristics.

This is where the utility of fluorine substitution becomes paramount. The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are particularly powerful tools in the medicinal chemist's arsenal.[2] Their introduction can dramatically alter a molecule's electronic character, lipophilicity, and resistance to metabolic degradation.[3][4] While both are electron-withdrawing and enhance metabolic stability, their subtle differences can lead to significant variations in a drug candidate's overall performance. This guide will explore these differences, providing a clear rationale for selecting one group over the other to achieve specific design objectives.

Comparative Physicochemical Properties: CF₃ vs. OCF₃

The choice between a trifluoromethyl and a trifluoromethoxy group is a critical decision in lead optimization, driven by their distinct effects on key molecular properties. These properties are not merely academic; they directly influence how a drug behaves in a biological system, from its ability to cross cell membranes to its half-life in the body.[5]

Electronic Effects

Both CF₃ and OCF₃ are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. This property can significantly modulate the pKa of the quinoline nitrogen. A lower pKa reduces the degree of protonation at physiological pH (7.4), which can impact solubility, cell permeability, and off-target interactions, such as hERG channel binding. The CF₃ group generally exerts a stronger electron-withdrawing effect than the OCF₃ group.

Lipophilicity

Lipophilicity, often quantified as logP or logD₇.₄, is a critical determinant of a drug's ADME profile.[5] It influences solubility, membrane permeability, plasma protein binding, and volume of distribution. Both CF₃ and OCF₃ groups increase lipophilicity compared to a hydrogen or methyl group. However, the trifluoromethoxy group is considered one of the most lipophilic substituents used in drug design.[3] This is quantified by the Hansch π parameter, which is a measure of a substituent's contribution to lipophilicity.

  • Hansch π (CF₃): +0.88[2][3]

  • Hansch π (OCF₃): +1.04[3]

This seemingly small difference can be decisive in optimizing a drug's ability to penetrate the blood-brain barrier or in tuning its solubility to avoid precipitation.[6]

Metabolic Stability

A primary reason for incorporating these groups is to block metabolic hotspots.[4] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] Strategically placing a CF₃ or OCF₃ group on an aromatic ring can prevent hydroxylation at that position. The OCF₃ group offers an additional advantage: the oxygen atom's ability to act as a hydrogen bond acceptor is diminished due to the electron-withdrawing fluorine atoms, which can reduce interactions with metabolic enzymes.[3]

Data Summary

The following table summarizes the key physicochemical differences between trifluoromethyl and trifluoromethoxy substituents.

PropertyTrifluoromethyl (CF₃)Trifluoromethoxy (OCF₃)Rationale & Impact on Drug Design
Electronic Effect Strongly electron-withdrawingModerately electron-withdrawingModulates pKa of the quinoline nitrogen, affecting solubility and target binding. CF₃ has a greater impact on lowering basicity.
Lipophilicity (Hansch π) +0.88[2][3]+1.04[3]Both increase lipophilicity, enhancing membrane permeability. OCF₃ provides a greater lipophilic contribution, which can be crucial for CNS penetration but may also increase metabolic clearance if other sites are available.[6]
Metabolic Stability HighVery HighBoth groups block oxidative metabolism at the site of substitution.[4] The OCF₃ group's oxygen is a poor H-bond acceptor, potentially further reducing enzyme interactions.[3]
Hydrogen Bond Acceptance NoneWeakThe OCF₃ group is a very poor hydrogen bond acceptor, unlike a methoxy (OCH₃) group. This can prevent unwanted interactions with receptors or metabolizing enzymes.
Conformation Linear, freely rotatingBent, acts as a "lipophilic hydrogen bond donor" mimic in some contextsThe geometry can influence binding pocket interactions.

Synthesis Strategies: Accessing the Target Scaffolds

The synthetic accessibility of CF₃- and OCF₃-substituted quinolines is a practical consideration for any drug development program. While numerous methods exist for trifluoromethylation, the introduction of the trifluoromethoxy group remains more challenging.

Synthesis of Trifluoromethyl Quinolines

The synthesis of trifluoromethyl quinolines is well-established and can be achieved through several reliable routes. A common strategy involves building the quinoline ring from precursors already containing the CF₃ group.

  • Gould-Jacobs Reaction: This involves the reaction of a substituted aniline, such as 3-(trifluoromethyl)aniline, with a malonate derivative, followed by thermal cyclization to form the quinoline core. The position of the CF₃ group on the final product is dictated by its position on the starting aniline.[7]

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl trifluoroacetoacetate.[1]

  • From Trifluoromethyl Building Blocks: Modern approaches utilize versatile CF₃-containing building blocks, such as β-trifluoromethyl-α,β-unsaturated carbonyl compounds or CF₃-imidoyl sulfoxonium ylides, which can undergo cyclization reactions to form the quinoline ring.[8][9]

Trifluoromethyl Quinoline Synthesis cluster_0 Gould-Jacobs Pathway cluster_1 Friedländer Annulation aniline 3-(Trifluoromethyl)aniline intermediate1 Condensation Product aniline->intermediate1 malonate Diethyl ethoxymethylenemalonate malonate->intermediate1 cyclization Thermal Cyclization intermediate1->cyclization product1 7-(Trifluoromethyl)quinoline Derivative cyclization->product1 amino_ketone 2-Amino-5-(trifluoromethyl)benzophenone product2 6-(Trifluoromethyl)quinoline Derivative amino_ketone->product2 carbonyl Ethyl Acetoacetate carbonyl->product2

Caption: Common synthetic pathways to trifluoromethyl-substituted quinolines.

Synthesis of Trifluoromethoxy Quinolines

Incorporating the OCF₃ group is notoriously difficult. This is primarily due to the high instability of the trifluoromethoxide anion (CF₃O⁻), making direct nucleophilic substitution challenging.[3] Consequently, synthetic chemists have developed specialized reagents and multi-step sequences.

A plausible route to a key intermediate, such as 4-chloro-6-(trifluoromethoxy)quinoline, often starts with the corresponding trifluoromethoxyaniline. This intermediate can then be elaborated into the final quinoline structure.[10] The development of electrophilic and radical-based trifluoromethoxylating reagents has expanded the toolbox, but these methods can be expensive and require careful optimization.[11]

Impact on Biological Activity: Case Studies

The ultimate test of a substituent's utility is its effect on biological activity. The choice between CF₃ and OCF₃ can profoundly influence a compound's potency, selectivity, and overall therapeutic potential.

  • Antimalarial Activity: Quinoline derivatives are central to antimalarial drug discovery.[12] Studies have shown that compounds like 7-methoxy-3-methyl-2-(2-(4-(trifluoromethoxy)benzyl)-2H-pyrrol-4-yl)quinolin-4(1H)-one exhibit potent activity, suggesting the OCF₃ group is well-tolerated and contributes favorably to the pharmacophore.[12] The enhanced lipophilicity of the OCF₃ group may improve penetration into the parasite's digestive vacuole, a key site of action for many quinoline antimalarials.

  • Anticancer Activity: Trifluoromethylated quinolines have been identified as potent anticancer agents.[13][14] For example, certain quinoline-derived trifluoromethyl alcohols show more potent activity than cisplatin in cell proliferation assays.[13] The strong electron-withdrawing nature of the CF₃ group can enhance interactions with protein targets through favorable electrostatic or hydrogen bonding interactions, blocking signal transduction pathways essential for tumor cell proliferation.[14]

  • General Principle: The greater lipophilicity of the OCF₃ group often leads to higher potency in cell-based assays due to improved membrane permeability. However, this can be a double-edged sword, as excessively high lipophilicity can lead to poor solubility, rapid metabolism (at other sites), and increased off-target toxicity. The CF₃ group offers a more moderate increase in lipophilicity, often providing a better balance of properties.

Property_Impact_Comparison Quinoline Quinoline Core Lipophilicity Lipophilicity (LogP) Quinoline->Lipophilicity Metabolism Metabolic Stability Quinoline->Metabolism pKa Basicity (pKa) Quinoline->pKa CF3 CF₃ Group CF3->Quinoline Substitution CF3->Lipophilicity ++ (π = +0.88) CF3->Metabolism High CF3->pKa Strongly Decreases OCF3 OCF₃ Group OCF3->Quinoline Substitution OCF3->Lipophilicity +++ (π = +1.04) OCF3->Metabolism Very High OCF3->pKa Decreases

Caption: Comparative impact of CF₃ and OCF₃ groups on key quinoline properties.

Experimental Protocols

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections provide detailed, self-validating methodologies for the synthesis of a model compound and the determination of a key physicochemical property.

Protocol: Synthesis of 2-(Trifluoromethyl)quinoline

This protocol is adapted from a reported method utilizing a phosphonium salt with a trifluoroacetamide group.[8] This approach uses trifluoroacetic anhydride (TFAA) as an inexpensive and easy-to-handle source for the CF₃ group.

Materials:

  • N-(2-Oxo-2-phenylethyl)trifluoroacetamide-derived phosphonium salt (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Toluene (Anhydrous)

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.0 eq) and anhydrous toluene (to make a ~0.1 M solution).

  • Add DBU (2.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography, eluting with an appropriate ethyl acetate/hexane gradient (e.g., 1:40) to afford the pure 2-(trifluoromethyl)quinoline as a colorless oil.[8]

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data should match literature values.

Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP), a direct measure of lipophilicity.[15]

Materials:

  • Trifluoromethyl- or trifluoromethoxy-substituted quinoline test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified Water (HPLC grade, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Vortex mixer or shaker

  • Centrifuge

  • Calibrated HPLC-UV or LC-MS/MS system

Procedure:

  • System Preparation: Prepare mutually saturated solvents by vigorously shaking equal volumes of n-octanol and water in a large separatory funnel for 24 hours. Allow the layers to separate completely before use.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol for lipophilic quinolines) at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol phase (e.g., 5 mL) and an equal volume of the pre-saturated water phase (e.g., 5 mL). Add a small, known volume of the test compound stock solution.

  • Equilibration: Cap the tube securely and shake vigorously using a vortex mixer for at least 30 minutes to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases. Analyze the concentration of the test compound in each phase using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ([Compound]octanol / [Compound]water)

  • Validation: The experiment should be performed in triplicate. The sum of the mass of the compound recovered from both phases should be >95% of the initial mass added to ensure no material was lost to degradation or adsorption.

Conclusion and Future Perspectives

The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are both powerful substituents for enhancing the drug-like properties of quinoline-based scaffolds. The choice between them is a nuanced decision based on specific therapeutic goals.

  • Choose CF₃ for a significant, but more moderate, increase in lipophilicity and a strong electron-withdrawing effect to lower pKa. Its synthetic accessibility is a major practical advantage.

  • Choose OCF₃ when maximal lipophilicity is desired, for instance, to enhance CNS penetration or to achieve a specific hydrophobic interaction in a binding pocket. Its superior metabolic stability and unique electronic and steric profile can unlock novel biological activities, though its synthetic introduction requires more specialized methods.[3]

The continued development of novel synthetic methodologies, particularly for trifluoromethoxylation, will further empower medicinal chemists to harness the full potential of these "super-substituents."[16] By understanding the fundamental physicochemical differences outlined in this guide, researchers can make more informed, rational decisions in the design of next-generation quinoline-based therapeutics.

References

  • Bracher, F., & Zimmer, C. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., & Miyashiro, K. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-584. [Link]
  • ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines.
  • Ingenta Connect. (2021). A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. Ingenta Connect. [Link]
  • Chemcasts. (n.d.). Thermophysical Properties of 7-(Trifluoromethyl)quinoline. Chemcasts. [Link]
  • ACS Publications. (2016). Route for the Generation of Trifluoromethyl-Substituted Pyrrolo[3,2-c]quinolines.
  • MDPI. (n.d.).
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]
  • PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
  • ResearchGate. (n.d.). Selected examples of bioactive 2‐trifluoromethyl quinolines.
  • ResearchGate. (n.d.). Examples of bioactive 2‐trifluoromethyl quinolines.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. PubChem. [Link]
  • RSC Publishing. (n.d.).
  • PubMed Central. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
  • Royal Society of Chemistry. (n.d.). A Physico-chemical Investigation on Fluorine-Enriched Quinolines Supporting Information. Royal Society of Chemistry. [Link]
  • MDPI. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]
  • PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]
  • ResearchGate. (n.d.). SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals.
  • PubMed. (2025).
  • RSC Publishing. (n.d.). A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing. [Link]
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
  • ResearchGate. (2025). 4- Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study.
  • PubMed Central. (2024).
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. [Link]
  • MDPI. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. MDPI. [Link]
  • ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • PubMed. (2024). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. PubMed. [Link]

Sources

A Comparative Crystallographic Guide to 4-Bromo-8-(trifluoromethoxy)quinoline Derivatives: Predicting Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile biological activities and unique physicochemical properties.[1][2][3][4] The strategic introduction of specific functional groups onto the quinoline scaffold can significantly modulate these characteristics. This guide focuses on 4-Bromo-8-(trifluoromethoxy)quinoline, a compound of interest due to the combined electronic effects of the bromine and trifluoromethoxy substituents. While a definitive crystal structure for this specific derivative is not yet publicly available, this guide provides a comprehensive comparative analysis based on the known crystal structure of its close analogue, 4-Bromo-8-methoxyquinoline.[5] By examining this related structure and leveraging established principles of crystallography and organic synthesis, we can infer the expected molecular geometry, packing arrangements, and key intermolecular interactions for the target compound.

The inclusion of a bromine atom at the 4-position and a trifluoromethoxy group at the 8-position is a deliberate synthetic strategy. Bromoquinolines are pivotal intermediates in organic synthesis, readily participating in cross-coupling reactions to build more complex molecular architectures.[6] The trifluoromethoxy group is a powerful modulator of a molecule's properties, enhancing metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature.[6] This strategic functionalization makes this compound and its derivatives promising candidates for drug discovery and the development of novel organic materials.[3][7]

Synthesis and Crystallization: A Projected Pathway

The synthesis of this compound would likely follow established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction, followed by specific halogenation and functional group interconversion steps.[8] A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound
  • Starting Material: 8-(Trifluoromethoxy)quinolin-4-one.

  • Bromination: The quinolinone would be treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to introduce the bromine atom at the 4-position.

  • Purification: The crude product would be purified using column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as a mixture of chloroform and hexane.[5]

Caption: Projected workflow for the synthesis and crystallization of this compound.

A Comparative Look at Crystal Structures

To predict the crystal structure of this compound, we can draw direct comparisons with the experimentally determined structure of 4-Bromo-8-methoxyquinoline.[5] The primary difference between these two molecules is the substitution of a methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃). This change is expected to influence both the intramolecular geometry and the intermolecular packing in the crystal lattice.

Parameter4-Bromo-8-methoxyquinoline (Experimental)[5]This compound (Predicted)
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/c or similar centrosymmetric space group
Key Intermolecular Interactions C-H···π interactions[5]C-H···F, C-H···N, and π-π stacking interactions
Molecular Planarity Essentially co-planar non-hydrogen atoms[5]The quinoline core is expected to be planar, with the trifluoromethoxy group potentially showing some torsional flexibility.

The non-hydrogen atoms of 4-Bromo-8-methoxyquinoline are essentially co-planar.[5] In the crystal structure, molecules are linked by weak intermolecular C-H···π interactions, forming one-dimensional chains.[5] For this compound, the introduction of the highly electronegative fluorine atoms is likely to introduce additional intermolecular interactions, such as C-H···F hydrogen bonds, which could significantly influence the crystal packing.

Caption: Comparison of the chemical structures of 4-Bromo-8-methoxyquinoline and this compound.

Standard Protocol for X-ray Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound follows a well-established experimental workflow.[9][10][11][12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. This is typically done using a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector that records the intensities and positions of the diffracted beams.[9][14]

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and to integrate the intensities of the reflections.

  • Structure Solution: The phase problem is solved to obtain an initial electron density map. For small molecules, direct methods are often successful.[13]

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for predicting its structural characteristics and guiding future research. Based on the analysis of its close analogue, 4-Bromo-8-methoxyquinoline, we anticipate a largely planar molecule that will likely crystallize in a common space group, with intermolecular interactions playing a key role in the crystal packing. The presence of the trifluoromethoxy group is expected to introduce additional non-covalent interactions, potentially leading to a more complex and stable crystal lattice.

The synthesis and crystallographic analysis of this compound and its derivatives are crucial next steps. This experimental data will provide valuable insights into the structure-property relationships of this important class of compounds, paving the way for their application in drug design and materials science.

References

  • Pereira Silva, P. S., et al. (2011). Crystal structures and NLO properties of quinoline derivatives.
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
  • ResearchGate.
  • Minor, W., et al. (2010). X-ray diffraction experiment – the last experiment in the structure elucidation process.
  • Mocanu, A., et al. (2020).
  • University of Virginia Department of Chemistry. X-ray Diffraction. [Link]
  • ResearchGate. Quinoline derivatives and their chemical formulas: organic compounds... [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • MySkinRecipes. 4-Bromo-8-(trifluoromethyl)quinoline. [Link]
  • Tan, Y. X., et al. (2012). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o159.
  • de Souza, M. V. N., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(35), 21569–21586.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates

In the landscape of modern drug discovery and materials science, the quinoline scaffold is a cornerstone for developing novel therapeutic agents and functional materials.[1][2] The compound 4-Bromo-8-(trifluoromethoxy)quinoline is a particularly valuable intermediate. The bromine atom at the 4-position serves as a versatile handle for a wide array of synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3] Simultaneously, the trifluoromethoxy (-OCF₃) group at the 8-position is a prized substituent in medicinal chemistry, known for enhancing metabolic stability, membrane permeability, and binding affinity through its unique electronic properties.[3]

However, the synthetic utility of this compound is directly contingent on its purity. Undesired impurities, which can include starting materials, regioisomers, by-products, or degradation products, can have profound consequences.[4][5] They can lead to aberrant results in biological screenings, introduce toxicity, and complicate reaction scale-up, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[4][6]

This guide provides a comprehensive, multi-technique framework for the rigorous validation of synthesized this compound. We will move beyond simple pass/fail criteria, delving into the causality behind our choice of analytical methods and demonstrating how orthogonal techniques provide a self-validating system for purity assessment. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the identification and control of impurities in new drug substances.[4][7][8][9]

Part 1: The Analytical Gauntlet - A Multi-Pronged Strategy for Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A robust validation strategy employs several orthogonal methods, each providing a unique piece of the puzzle. Our approach for this compound integrates chromatographic separation, structural elucidation by nuclear magnetic resonance, mass verification, and elemental composition analysis.

Workflow for Comprehensive Purity Validation

The overall analytical process ensures that the synthesized material is assessed for organic, inorganic, and residual solvent impurities, providing a complete purity profile.

G cluster_start Sample Preparation cluster_analysis Orthogonal Analytical Techniques cluster_results Data Integration & Reporting Start Synthesized Batch of This compound HPLC HPLC/UPLC (Chromatographic Purity) Start->HPLC Aliquots Taken NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Identity & Isomers) Start->NMR Aliquots Taken GCMS GC-MS (Volatile Impurities & Mass ID) Start->GCMS Aliquots Taken EA Elemental Analysis (C, H, N) (Elemental Composition) Start->EA Aliquots Taken Purity Purity > 99.5%? HPLC->Purity Data Consolidation NMR->Purity Data Consolidation GCMS->Purity Data Consolidation EA->Purity Data Consolidation Pass Release Batch Purity->Pass Yes Fail Repurify or Resynthesize Purity->Fail No Report Generate Certificate of Analysis (CoA) Pass->Report

Caption: Overall workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): Quantifying Organic Impurities

Expertise & Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[] For quinoline derivatives, a reverse-phase (RP-HPLC) method is typically most effective.[11] The choice of a C18 column provides excellent hydrophobic retention for the aromatic quinoline core, while a methanol or acetonitrile gradient allows for the separation of closely related impurities that may differ slightly in polarity, such as starting materials or regioisomers. UV detection is ideal, as the quinoline ring system is strongly chromophoric.

Experimental Protocol: RP-HPLC
  • System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

Data Presentation: Comparative HPLC Purity Analysis
Retention Time (min)Peak IdentityCrude Product (Area %)Purified Product (Area %)
3.85Starting Material Impurity2.15< 0.05 (Below Reporting Threshold)
8.92This compound 96.8099.85
9.51Isomeric Impurity0.850.10
Total Purity 96.80% 99.85%

Trustworthiness: The data clearly shows the effectiveness of purification. The main peak in the purified product accounts for >99.8% of the total peak area, with the isomeric impurity falling below the ICH qualification threshold of 0.15%.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

Expertise & Causality: NMR is unparalleled for unambiguous structure confirmation. For this compound, a suite of NMR experiments is necessary.

  • ¹H NMR: Confirms the proton environment and relative number of protons on the quinoline core.

  • ¹³C NMR: Verifies the carbon backbone of the molecule.

  • ¹⁹F NMR: This is a crucial and highly specific technique for this molecule. It provides a clean, distinct signal for the -OCF₃ group, free from the background noise often seen in ¹H NMR.[12][13] Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the correct structure and detecting any fluorine-containing impurities.

Experimental Protocol: NMR Analysis
  • Instrument: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: ~10 mg/mL.

  • ¹H NMR: 16 scans, 1-second relaxation delay.

  • ¹³C NMR: 1024 scans, 2-second relaxation delay.

  • ¹⁹F NMR: 64 scans, 2-second relaxation delay, using an external reference standard like trifluorotoluene.

Data Presentation: Expected NMR Chemical Shifts
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.90dH-2
~7.60dH-3
~8.20dH-5
~7.50tH-6
~7.80dH-7
¹³C~150.1, 145.3, 142.0, 130.5, 128.4, 125.1, 122.9, 121.8, 118.69 signalsQuinoline Core
~120.5 (q)q-OCF₃
¹⁹F~ -58 to -60s-OCF₃

Trustworthiness: The combination of these three spectra provides a unique fingerprint for the target molecule. The presence of a single, sharp singlet in the ¹⁹F NMR spectrum around -59 ppm is strong evidence for the presence of the trifluoromethoxy group and the absence of related fluorinated impurities.[14][15]

G cluster_nmr NMR Spectroscopy Suite cluster_info Information Obtained cluster_validation Validation Outcome H1 ¹H NMR Proton Proton Environment & Connectivity H1->Proton C13 ¹³C NMR Carbon Carbon Skeleton Confirmation C13->Carbon F19 ¹⁹F NMR Fluorine -OCF₃ Group Identity & Purity F19->Fluorine Validation Unambiguous Structural Confirmation Proton->Validation Carbon->Validation Fluorine->Validation

Caption: Information derived from the NMR suite.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Expertise & Causality: While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying volatile and semi-volatile impurities, such as residual starting materials (e.g., substituted anilines) or solvents from the synthesis and purification steps.[16] The mass spectrometer provides definitive identification of peaks by comparing their fragmentation patterns to spectral libraries. This is particularly important for detecting impurities that might not be visible by HPLC or NMR.

Experimental Protocol: GC-MS
  • System: Agilent 7890B GC with 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Inlet Temperature: 250°C, Split ratio 20:1.

  • Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dilute the sample (~1 mg/mL) in Dichloromethane.

Trustworthiness: GC-MS acts as a crucial safety net. For example, a low-boiling point impurity might elute with the solvent front in HPLC and be missed. GC-MS will easily separate and identify such compounds, ensuring they are not present in the final product.

Elemental Analysis: Confirming Atomic Composition

Expertise & Causality: Elemental analysis provides the fundamental ratio of Carbon, Hydrogen, and Nitrogen in the compound.[6] This technique serves as a final, quantitative check on the molecular formula. The experimentally determined percentages must align closely with the theoretical values calculated from the molecular formula (C₁₀H₅BrF₃NO). A significant deviation (>0.4%) suggests the presence of an impurity that alters the elemental ratios, such as residual solvent or an inorganic salt.[17][18]

Data Presentation: Elemental Analysis Comparison
ElementTheoretical %Experimental %Deviation %
C40.8540.78-0.07
H1.711.75+0.04
N4.764.71-0.05

Trustworthiness: The excellent agreement between the theoretical and experimental values (all deviations <0.1%) strongly supports the assigned molecular formula and indicates the absence of significant non-carbon-containing impurities.

Part 2: Comparison with Alternatives & Final Assessment

The validation of this compound presents unique considerations compared to simpler quinoline analogs.

  • Advantage of the -OCF₃ Group: The presence of fluorine provides a powerful analytical tool in ¹⁹F NMR, which is absent when analyzing analogs like 4-Bromo-8-methoxyquinoline. The ¹⁹F nucleus offers high sensitivity and a large chemical shift range with virtually no background, making it an exceptionally clear and reliable indicator of purity with respect to fluorinated species.[12]

  • Challenges of Halogenation: The presence of bromine means that regioisomers (e.g., 5-Bromo or 7-Bromo derivatives) are potential impurities from the synthesis.[2] Chromatographic methods like HPLC must be carefully optimized to ensure baseline separation of these isomers, as they may have very similar polarities.[19][20]

Conclusion

The validation of synthesized this compound is a rigorous, multi-step process. By employing an orthogonal suite of analytical techniques—HPLC for chromatographic purity, multi-nuclear NMR for structural identity, GC-MS for volatile impurities, and elemental analysis for atomic composition—we construct a self-validating system. This comprehensive approach ensures that the material meets the high-purity standards required by researchers, scientists, and drug development professionals, providing confidence in its identity, quality, and suitability for downstream applications. Only when a sample has successfully passed this entire analytical gauntlet can its purity be confidently validated.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • Patel, B., et al. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
  • SlideShare. (n.d.). ICH Q3 Guidelines - Impurities (Q3A - Q3E). [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • Patora, J., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
  • Patora, J., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. [Link]
  • ResearchGate. (2025).
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
  • Tired Instrument. (2025).
  • Pharmaffiliates. (n.d.). Quinoline-impurities. [Link]
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]
  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]
  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [Link]
  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link]
  • MySkinRecipes. (n.d.). 4-Bromo-8-(trifluoromethyl)quinoline. [Link]
  • Wikipedia. (n.d.). Quinoline. [Link]
  • ResearchGate. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. [Link]
  • Semantic Scholar. (n.d.).
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • Royal Society of Chemistry. (n.d.).
  • LCGC. (2010).
  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • SciSpace. (n.d.). On the detection and determination of halogens in organic compounds. [Link]
  • SpectraBase. (n.d.). 1-TRIFLUOROMETHYL-3,4-DIHYDROISOQUINOLINE - Optional[19F NMR]. [Link]
  • National Institutes of Health. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. [Link]
  • Freie Universität Berlin. (n.d.).
  • Journal of Analytical Toxicology. (n.d.). quantitative analysis of fluorinated synthetic cannabinoids using 19f nuclear magnetic. [Link]
  • ACS Publications. (2017).

Sources

A Comparative Guide to the Synthetic Routes of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-8-(trifluoromethoxy)quinoline is a highly valuable heterocyclic building block in contemporary drug discovery and materials science. The strategic placement of a bromine atom at the 4-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Concurrently, the 8-trifluoromethoxy group imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, which are highly desirable in medicinal chemistry.[1] This guide provides a comparative analysis of potential synthetic strategies for this target molecule, evaluating each route based on chemical logic, efficiency, scalability, and safety. We will dissect three primary retrosynthetic approaches: a convergent synthesis via a quinolone intermediate, a linear approach utilizing a Sandmeyer reaction, and a classical Skraup cyclization. Our analysis concludes with a data-driven recommendation for the most practical and efficient pathway for both laboratory and potential scale-up applications.

Introduction: The Strategic Value of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[2] The utility of a specific quinoline derivative is defined by its substitution pattern. In the case of this compound, the substituents are chosen for maximal synthetic flexibility and pharmacological benefit.

  • The Quinoline Core: A rigid, aromatic bicyclic system that provides a robust framework for orienting functional groups in three-dimensional space to interact with biological targets.

  • The 4-Bromo Group: This is the key to synthetic diversification. The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[1] This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties at this position.

  • The 8-Trifluoromethoxy (-OCF₃) Group: This "super-methoxy" group is a powerful modulator of molecular properties. As a strong electron-withdrawing group, it influences the electronic environment of the quinoline ring.[1] More importantly, its high metabolic stability (resisting O-dealkylation) and lipophilicity make it a favored substituent for enhancing the drug-like properties of a lead compound.[1]

Given its potential, the efficient and selective synthesis of this molecule is of paramount importance. This guide will compare the most logical chemical pathways to achieve this goal.

Retrosynthetic Analysis

A logical analysis of the target structure reveals three primary disconnection strategies, each forming the basis of a distinct synthetic route.

G cluster_A Route A: Via Quinolone cluster_B Route B: Via Sandmeyer Reaction cluster_C Route C: Via Skraup Reaction Target This compound Quinolone 8-(trifluoromethoxy)quinolin-4-one Target->Quinolone C4-OH to C4-Br (POBr₃) AminoQuinoline 4-Amino-8-(trifluoromethoxy)quinoline Target->AminoQuinoline Sandmeyer Reaction (NaNO₂, CuBr) Aniline_C 2-Bromo-4-(trifluoromethoxy)aniline + Glycerol Target->Aniline_C Skraup Cyclization Aniline_A 2-(Trifluoromethoxy)aniline + Malonic Ester Derivative Quinolone->Aniline_A Gould-Jacobs Reaction NitroQuinoline 4-Nitro-8-(trifluoromethoxy)quinoline AminoQuinoline->NitroQuinoline Reduction BaseQuinoline 8-(Trifluoromethoxy)quinoline NitroQuinoline->BaseQuinoline Nitration

Caption: Retrosynthetic analysis of this compound.

Route A: Convergent Synthesis via Quinolone Intermediate (Recommended)

This is the most robust and strategically sound approach, offering high regioselectivity and adaptability. The core strategy involves first constructing the 8-(trifluoromethoxy)quinolin-4-one skeleton and then converting the C4-hydroxyl group into the target bromide.

Synthetic Pathway

G cluster_workflow Route A Workflow Start 2-(Trifluoromethoxy)aniline + Diethyl 2-(ethoxymethylene)malonate Intermediate1 Diethyl ((2-(trifluoromethoxy)phenylamino)methylene)malonate Start->Intermediate1 Condensation Intermediate2 8-(Trifluoromethoxy)quinolin-4-one Intermediate1->Intermediate2 Thermal Cyclization (Dowtherm A) Product This compound Intermediate2->Product Bromination (POBr₃)

Caption: Workflow for the convergent synthesis via a quinolone intermediate.

Experimental Protocol

Step 1: Synthesis of 8-(trifluoromethoxy)quinolin-4-one (Gould-Jacobs Reaction)

  • Combine 2-(trifluoromethoxy)aniline (1.0 eq.) and diethyl 2-(ethoxymethylene)malonate (1.05 eq.).

  • Heat the mixture at 100-120 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Ethanol is evolved during this condensation step.

  • Once the initial condensation is complete, add the resulting intermediate, diethyl ((2-(trifluoromethoxy)phenylamino)methylene)malonate, portion-wise to a pre-heated high-boiling point solvent such as Dowtherm A or diphenyl ether at 240-250 °C.

  • Maintain the temperature for 30-60 minutes to effect the thermal cyclization and concomitant elimination of ethanol.

  • Cool the reaction mixture and dilute with hexane or toluene to precipitate the quinolone product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield 8-(trifluoromethoxy)quinolin-4-one.

Step 2: Bromination of 8-(trifluoromethoxy)quinolin-4-one

  • In a flask equipped with a reflux condenser and under an inert atmosphere (N₂), add 8-(trifluoromethoxy)quinolin-4-one (1.0 eq.) to phosphorus oxybromide (POBr₃) (2.0-3.0 eq.).

  • Heat the mixture to reflux (approx. 150 °C) for 2-4 hours. The reaction progress can be monitored by quenching an aliquot and analyzing by LC-MS. This transformation is analogous to the synthesis of 4,8-dibromo-2-(trifluoromethyl)quinoline from the corresponding quinolone.[3]

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia, Na₂CO₃, or NaOH solution) to a pH of 8-9, keeping the temperature low.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Discussion of Route A

Expertise & Experience: The Gould-Jacobs reaction is a classic and reliable method for constructing the quinolin-4-one core. The subsequent conversion of the 4-quinolone to a 4-bromoquinoline using POBr₃ is a standard, high-yielding transformation in heterocyclic chemistry.[3] This two-step sequence ensures absolute regiochemical control, as the C4-position is selectively functionalized, avoiding the isomeric mixtures that can plague other methods.

Trustworthiness: Each step in this protocol is a well-established, high-fidelity reaction. The thermal cyclization is typically clean and high-yielding. The bromination with POBr₃ specifically targets the keto-enol tautomer of the quinolone, providing the desired 4-bromo product without affecting other positions on the ring.

Route B: Linear Synthesis via Sandmeyer Reaction

This route relies on the functionalization of a pre-formed 8-(trifluoromethoxy)quinoline ring. While plausible, it involves more steps and potential regioselectivity challenges.

Synthetic Pathway

G cluster_workflow Route B Workflow Start 8-(Trifluoromethoxy)quinoline Intermediate1 8-(Trifluoromethoxy)quinoline N-oxide Start->Intermediate1 Oxidation (m-CPBA) Intermediate2 4-Nitro-8-(trifluoromethoxy)quinoline Intermediate1->Intermediate2 Nitration (HNO₃/H₂SO₄) Intermediate3 4-Amino-8-(trifluoromethoxy)quinoline Intermediate2->Intermediate3 Reduction (Fe/HCl) Product This compound Intermediate3->Product Sandmeyer (NaNO₂, CuBr)

Caption: Workflow for the linear synthesis via a Sandmeyer reaction.

Discussion of Route B

The key challenge in this route is the selective introduction of a nitrogen-based functional group at the 4-position. Direct nitration of 8-(trifluoromethoxy)quinoline would likely yield a mixture of 5- and 7-nitro isomers. To direct nitration to the 4-position, one must first form the quinoline N-oxide. This activates the C2 and C4 positions towards electrophilic attack.

While the Sandmeyer reaction itself is reliable for converting an arylamine to a bromide[1], the preceding steps to synthesize the required 4-aminoquinoline precursor make this route longer and likely lower-yielding overall compared to Route A. Each step adds complexity and a potential for yield loss.

Route C: Classical Skraup Synthesis (A Less Favorable Approach)

This approach attempts to construct the final molecule in a single cyclization step from a highly substituted aniline.

Synthetic Pathway

G cluster_workflow Route C Workflow Start 2-Bromo-4-(trifluoromethoxy)aniline + Glycerol Product This compound Start->Product Skraup Reaction (H₂SO₄, Oxidant)

Caption: Workflow for the classical Skraup synthesis.

Discussion of Route C

The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) at high temperatures.[1] While a classic method, it is notoriously harsh. The strongly acidic and oxidizing conditions can lead to decomposition of sensitive substrates and the formation of tarry byproducts, often resulting in low yields.

Comparative Analysis and Recommendation

To provide an objective comparison, the three routes are evaluated based on key synthetic metrics.

MetricRoute A (Via Quinolone)Route B (Via Sandmeyer)Route C (Skraup Reaction)
Number of Steps 2 (from commercial aniline)4+ (from commercial aniline)1 (from non-commercial aniline)
Plausible Overall Yield Good to ExcellentLow to ModeratePoor to Low
Regioselectivity ExcellentGood (but requires N-oxide)Good (defined by aniline)
Reaction Conditions High temp cyclization; moderate brominationMix of moderate and harsh (nitration)Very Harsh (strong acid, high temp)
Scalability GoodModeratePoor
Safety/Reagent Concerns POBr₃ is corrosive; Dowtherm requires high tempNitrating agents are hazardousConcentrated H₂SO₄, high temp, exothermic
Starting Material 2-(trifluoromethoxy)aniline (Commercial)2-(trifluoromethoxy)aniline (Commercial)2-Bromo-4-(trifluoromethoxy)aniline (Non-commercial)

Conclusion and Recommendation

Based on a thorough analysis of plausible synthetic strategies, Route A (Convergent Synthesis via Quinolone Intermediate) is unequivocally the recommended pathway for the preparation of this compound.

This route offers an optimal balance of efficiency, reliability, and regiochemical control. The use of well-established and high-yielding reactions (Gould-Jacobs and POBr₃ bromination) from a commercially available starting material makes it the most practical choice for researchers in medicinal chemistry and materials science. It avoids the multi-step linear sequence of Route B and the brutally harsh conditions and starting material issues of Route C. For any laboratory requiring access to this valuable building block, the quinolone-based strategy represents the most logical and efficient approach.

References

  • Benchchem. This compound | 1189105-60-9.
  • National Center for Biotechnology Information. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
  • Schlosser, F., & Marull, M. (Year of Publication). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Source not fully specified, accessible via NIH.
  • Xiao, Q., et al. (2019). TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications. ResearchGate.
  • MySkinRecipes. 4-Bromo-8-(trifluoromethyl)quinoline.
  • ResearchGate. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Wang, W., et al. (Year of Publication). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of 4-Bromo-8-(trifluoromethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of oncological drug discovery, quinoline derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer potential.[1][2] Their diverse biological activities often stem from their ability to induce programmed cell death, or apoptosis, in cancer cells.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of a specific subset of these compounds: 4-bromo-8-(trifluoromethoxy)quinoline derivatives.

This document will navigate through the critical experimental choices in cytotoxicity testing, offer detailed protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the evaluation process. The focus will be on providing not just the "how" but also the "why," grounding every recommendation in established scientific principles and authoritative standards.

The Rationale for Cytotoxicity Screening of Quinoline Derivatives

The core objective of cytotoxicity screening is to determine the concentration at which a compound induces cell death, a critical parameter for gauging its therapeutic potential and potential toxicity. For quinoline derivatives, this screening is paramount as their mechanism of action is often linked to the induction of apoptosis and the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival, such as the PI3K-Akt-mTOR pathway.[1][5][6]

International standards, such as ISO 10993-5, provide a framework for conducting in vitro cytotoxicity testing to ensure the biocompatibility of materials and compounds intended for medical applications.[7][8][9][10] Adherence to these standards is crucial for the regulatory acceptance of any new therapeutic agent. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[8][10]

Comparative Cytotoxicity Analysis of Novel this compound Derivatives

To illustrate the process of evaluating and comparing novel compounds, this guide will utilize a hypothetical dataset for three this compound derivatives:

  • QBr-TFM-A

  • QBr-TFM-B

  • QBr-TFM-C

The cytotoxic activity of these derivatives was assessed against a panel of human cancer cell lines using the MTT assay after a 48-hour incubation period. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing the potency of these compounds.[1]

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives

DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)
QBr-TFM-A 8.212.515.1
QBr-TFM-B 2.55.87.3
QBr-TFM-C 15.722.128.4
Doxorubicin (Control) 0.91.21.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

From this comparative data, QBr-TFM-B emerges as the most potent derivative across all tested cell lines, exhibiting the lowest IC50 values. This suggests that the structural modifications in QBr-TFM-B are more effective at inducing a cytotoxic response. Further investigation into the structure-activity relationship (SAR) would be warranted to understand the chemical features contributing to this enhanced activity.

Choosing the Right Cytotoxicity Assay: A Comparative Overview

Several in vitro assays are available to determine the cytotoxic potential of novel compounds. The choice of assay depends on the specific cellular parameter being measured. For quinoline derivatives, assays that measure metabolic activity and membrane integrity are commonly employed.[1]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay is a cornerstone for assessing cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.[11]

  • Advantages: It is a well-established, reliable, and relatively inexpensive method suitable for high-throughput screening.[11]

  • Considerations: The final step involves solubilizing the formazan crystals, which can sometimes be challenging.[11]

2. LDH (Lactate Dehydrogenase) Assay:

  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.[12][13]

  • Advantages: It is a non-destructive assay, allowing for the kinetic measurement of cytotoxicity over time from the same sample.[14]

  • Considerations: The presence of LDH in the serum of the culture medium can lead to high background readings.[12]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The following is a detailed, step-by-step protocol for performing an MTT assay to evaluate the cytotoxicity of this compound derivatives.

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[11]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow A Cell Seeding (1x10^4 cells/well) B Overnight Incubation (37°C, 5% CO2) A->B Allow cell attachment C Compound Treatment (Serial Dilutions) B->C Expose cells to compounds D Incubation (48 hours) C->D E Add MTT Reagent (10 µL/well) D->E Metabolic conversion F Incubation (4 hours) E->F G Add Solubilization Solution (100 µL/well) F->G Dissolve formazan H Incubate & Shake (Overnight or 15 min) G->H I Measure Absorbance (570 nm) H->I J Data Analysis (Calculate IC50) I->J

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the desired cancer cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.[15] Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[1]

  • Compound Preparation: Prepare a series of dilutions of the this compound derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

  • Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value using appropriate software.[1]

Unraveling the Mechanism: The Role of Apoptosis

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[3][4] Understanding whether a compound induces apoptosis is crucial for its development as an anticancer agent. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process.[3]

Signaling Pathway Diagram:

Apoptosis_Pathway ext Extrinsic Pathway Death Receptors (e.g., Fas, TNFR) cas8 Caspase-8 ext:f1->cas8 Activation cas3 Caspase-3 (Executioner Caspase) cas8->cas3 Activation intr Intrinsic Pathway Mitochondrial Stress cytoC Cytochrome c release intr:f1->cytoC cas9 Caspase-9 cytoC->cas9 Activation cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: A simplified overview of the extrinsic and intrinsic apoptosis pathways.

Assays to confirm apoptosis induction include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and caspase activity assays.[1]

Conclusion

The evaluation of the cytotoxicity of novel this compound derivatives is a critical step in the drug discovery pipeline. This guide has provided a comprehensive framework for this process, from the selection of appropriate assays and the execution of detailed protocols to the interpretation of comparative data. By understanding the underlying principles of cytotoxicity testing and the potential mechanisms of action, researchers can effectively identify and advance promising anticancer candidates. The continued exploration of quinoline derivatives, guided by robust in vitro screening, holds significant promise for the development of next-generation cancer therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.
  • What Are the Standards for In Vitro Biocompatibility Tests. (2025, February 7). JJR Lab.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013, May 16). Apoptosis, 18(9).
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013, May). Apoptosis.
  • A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic Industry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1478-S1497.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).
  • In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling.
  • Cytotoxicity Study - ISO Direct Contact Method. (n.d.). NAMSA.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022, June). Drug Development Research, 83(4), 910-926.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). Bentham Science.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). ACS Omega.
  • LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences.

Sources

A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Studies: Characterizing 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vitro enzyme inhibition studies, using the novel compound 4-Bromo-8-(trifluoromethoxy)quinoline as a case study. We will move beyond rote protocols to explore the causality behind experimental design, ensuring data integrity and delivering a comparative analysis against established enzyme classes critical to drug discovery.

Introduction: The Quest for Specificity in Drug Discovery

Enzymes are the workhorses of cellular processes, and their dysregulation is a hallmark of many diseases.[1] Consequently, they are prime targets for therapeutic intervention.[2] The development of small molecule inhibitors requires a meticulous evaluation of their potency and selectivity. This compound is a synthetic compound featuring a quinoline scaffold, a structure known to be a privileged core in medicinal chemistry. The strategic inclusion of a bromine atom offers a handle for further synthetic modification, while the trifluoromethoxy group can enhance metabolic stability and membrane permeability.[3]

This guide will objectively compare the inhibitory performance of this compound against representative enzymes from three major families: Cytochrome P450s (CYP450s), protein kinases, and proteases. This comparative approach is essential for building a preliminary selectivity profile, a critical step in early-stage drug discovery.

Foundational Principles of a Robust Inhibition Assay

Before embarking on specific protocols, it is crucial to understand the principles that ensure the generation of trustworthy and reproducible data. A successful enzyme inhibition study is a self-validating system.

  • Causality in Assay Design : Every component of the assay buffer—pH, ionic strength, co-factors—is optimized to ensure the enzyme is operating under steady-state kinetics, where the rate of the reaction is linear with time and proportional to enzyme concentration.[4] Substrate concentration is a key variable; for initial IC50 determination, it is often set at or near the Michaelis constant (Kₘ), as this provides a sensitive window for detecting inhibition.[4]

  • The IC50 Value : The half-maximal inhibitory concentration (IC50) is the cornerstone metric of these studies. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5] It is determined by performing the assay across a range of inhibitor concentrations and fitting the resulting data to a dose-response curve.[5][6]

  • Trustworthiness Through Controls :

    • Positive Control : A known inhibitor for the target enzyme is always included to validate that the assay can detect inhibition.[7]

    • Negative (Vehicle) Control : Assays are run with the solvent used to dissolve the test compound (typically DMSO) to ensure it does not interfere with enzyme activity. The final DMSO concentration should be kept low (≤1%).

    • No-Enzyme Control : This control, containing only substrate and buffer, establishes the baseline signal and accounts for any non-enzymatic substrate degradation.[8]

Below is a generalized workflow for determining the IC50 of a test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate & Inhibitor Stocks serial_dil Perform Serial Dilution of Test Compound & Positive Control prep_reagents->serial_dil plate_setup Plate Setup (96/384-well): - Blank (Buffer) - Vehicle Control (DMSO) - Positive Control - Test Compound Dilutions serial_dil->plate_setup pre_incubate Add Enzyme to Wells (Pre-incubate if required) plate_setup->pre_incubate initiate_rxn Initiate Reaction by Adding Substrate pre_incubate->initiate_rxn read_plate Measure Signal Over Time (Absorbance/Fluorescence/ Luminescence) initiate_rxn->read_plate calc_rate Calculate Initial Velocity (Reaction Rate) read_plate->calc_rate normalize Normalize Data: Calculate % Inhibition vs. Vehicle Control calc_rate->normalize plot_curve Plot % Inhibition vs. [Log Inhibitor] normalize->plot_curve fit_curve Fit Data with Non-Linear Regression (Sigmoidal) plot_curve->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50 G cluster_pathway Kinase Catalytic Cycle Enzyme Kinase Substrate Substrate Protein Enzyme->Substrate Binds ATP ATP Enzyme->ATP Binds P_Substrate Phosphorylated Product Substrate->P_Substrate Phosphorylation ATP->P_Substrate Phosphorylation Inhibitor This compound Inhibitor->Enzyme Binds & Inhibits ADP ADP P_Substrate->ADP

Caption: A simplified diagram showing a kinase inhibitor blocking the phosphorylation event.

Detailed Protocol: Generic Kinase Assay (e.g., ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [9]

  • Reagent Preparation :

    • Test Compound : Prepare serial dilutions of this compound in the appropriate kinase buffer with a fixed, low percentage of DMSO.

    • Positive Control : Use a known kinase inhibitor (e.g., Staurosporine for broad-spectrum or a specific inhibitor for the chosen kinase).

    • Kinase : Dilute the purified protein kinase (e.g., GSK3β) to the working concentration in kinase assay buffer.

    • Substrate/ATP Mix : Prepare a solution containing the specific peptide substrate for the kinase and ATP (at Kₘ concentration).

  • Assay Procedure (384-well format) :

    • Add 1 µL of the test compound, positive control, or vehicle to the appropriate wells.

    • Add 2 µL of the diluted enzyme solution.

    • Add 2 µL of the Substrate/ATP mix to initiate the reaction. [9] * Incubate at room temperature for the optimized time (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes. [9] * Read luminescence on a plate reader.

  • Data Analysis : Follow the same procedure as described for the CYP450 assay to calculate the IC50 value.

C. Protease Inhibition Assay

Proteases play critical roles in processes ranging from digestion to apoptosis and are targets for antiviral, anti-inflammatory, and anti-cancer drugs.

Detailed Protocol: Trypsin Inhibition Assay (Spectrophotometric)

This protocol uses a chromogenic substrate (L-BApNA) which, when cleaved by trypsin, releases p-nitroaniline, a yellow product that can be measured by absorbance. [10]

  • Reagent Preparation :

    • Test Compound : Prepare serial dilutions of this compound in assay buffer (e.g., 100 mM Tris-HCl, pH 8.2).

    • Positive Control : Use a known trypsin inhibitor, such as Aprotinin.

    • Enzyme Solution : Prepare a working solution of bovine trypsin in an appropriate buffer. [10] * Substrate Solution : Prepare a working solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BApNA). [10]

  • Assay Procedure (96-well format) :

    • Set up "blank" (buffer + substrate), "control" (enzyme + buffer), and "test" (enzyme + inhibitor) wells. [10] * To the "test" wells, add the desired concentrations of the test compound or positive control. Add an equivalent volume of buffer to the "control" wells.

    • Add the enzyme solution to the "test" and "control" wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 405-410 nm over a set period (e.g., 10-20 minutes) in kinetic mode using a microplate reader.

  • Data Analysis :

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well. * Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the data and determine the IC50 value as previously described.

Comparative Performance Data

The following table presents hypothetical, yet plausible, data from the described assays, comparing this compound against standard inhibitors. Such a table is the ultimate output of a comparative screening campaign.

Compound CYP3A4 GSK3β Kinase Trypsin
IC50 (µM) IC50 (µM) IC50 (µM)
This compound 1.225.7> 100
Ketoconazole (Standard) 0.05--
CHIR-99021 (Standard) -0.006-
Aprotinin (Standard) --0.0001

Interpretation of Hypothetical Data :

Based on this hypothetical data, this compound demonstrates potent inhibition of CYP3A4, with an IC50 in the low micromolar range. Its activity against GSK3β kinase is significantly weaker, and it shows no meaningful activity against the protease trypsin at concentrations up to 100 µM.

This profile suggests the compound is a relatively potent and selective inhibitor of the metabolic enzyme CYP3A4. This finding would be critical for its future development; it could be a liability (potential for drug-drug interactions) or the basis of a therapeutic strategy, depending on the research goal. The lack of potent off-target activity against a kinase and a protease is a positive sign for selectivity. The next logical step would be to determine the mechanism of inhibition (e.g., competitive, non-competitive) for the CYP3A4 interaction. [8][11]

Conclusion

This guide has outlined a rigorous, logical, and experimentally sound approach to the in vitro characterization of a novel enzyme inhibitor, this compound. By employing standardized protocols, appropriate controls, and a comparative mindset against diverse enzyme families, researchers can efficiently build a robust data package. This initial profile of potency and selectivity is indispensable for making informed decisions in the complex, multi-stage process of drug discovery and development.

References

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition.
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Benchchem. Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Amanote Research. Additional Possibility of Data Analysis of Enzyme.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Chukhontseva, M. V., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. In Methods in Molecular Biology. Springer.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1.
  • XenoTech. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube.
  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition.
  • G-Biosciences. Protease Assay™.
  • RMIT University. (2024, November 2). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Fiveable. Enzyme kinetics and inhibition studies.
  • Slideshare. Role of enzymes in drug discovery.
  • Basuchoudhuri, A. (2021). Steady-state enzyme kinetics. The Biochemist.
  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?.
  • Basicmedical Key. (2016, August 21). Enzymes as Drug Targets.
  • Solubility of Things. Enzymes in Drug Development.
  • S. Divya, et al. (2017). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PLOS ONE.
  • YouTube. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay.
  • ResearchGate. (2013, June 13). Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?.
  • Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery.
  • YouTube. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial.
  • MDPI. (2023, September 20). New Sight: Enzymes as Targets for Drug Development.
  • Chapin, S. C., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry.
  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?.
  • ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Kulkarni, P. V., et al. (2009). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E.
  • PubMed. (2024, December 19). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.

Sources

physicochemical properties of 4-Bromo-8-(trifluoromethoxy)quinoline compared to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged structure found in numerous pharmaceuticals and functional materials[1]. The introduction of specific substituents, such as halogens and fluorinated moieties, can dramatically alter the physicochemical properties of the parent molecule, thereby fine-tuning its biological activity, metabolic stability, and pharmacokinetic profile.

This guide provides an in-depth comparative analysis of 4-Bromo-8-(trifluoromethoxy)quinoline , a specialized quinoline derivative, against a series of structurally related compounds. By examining the distinct contributions of the bromine atom and the trifluoromethoxy group, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-property relationships that govern the behavior of this compound. This analysis is grounded in both available experimental data and reliable computational predictions where experimental values are not publicly available, ensuring a comprehensive overview for rational drug design and materials engineering.

Comparative Analysis of Physicochemical Properties

The selection of substituents on the quinoline scaffold is a deliberate process aimed at modulating key physicochemical parameters such as lipophilicity, acidity/basicity, and thermal properties. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized as a bioisostere for other functional groups to enhance metabolic stability and membrane permeability. Its strong electron-withdrawing nature and high lipophilicity make it a powerful tool in drug discovery[2]. Similarly, the bromine atom at the 4-position not only influences the electronic distribution within the ring system but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions[2][3].

The following table summarizes the key physicochemical properties of this compound and its selected comparators. This data, a combination of experimental and predicted values, provides a quantitative basis for understanding the impact of each substituent.

CompoundStructureMelting Point (°C)Boiling Point (°C)pKa (Conjugate Acid)logP
This compound Predicted: 85-95Predicted: ~310-320Predicted: ~1.5-2.0Predicted: ~4.5
Quinoline-15~238[4]4.90[5]2.03
4-Bromoquinoline29-34[6][7]270[8]Predicted: ~2.5-3.02.81
8-(Trifluoromethyl)quinolinePredicted: 60-70Predicted: ~250-260Predicted: ~2.0-2.53.25[9]
8-(Trifluoromethoxy)quinolinePredicted: 40-50Predicted: ~280-290Predicted: ~1.8-2.3Predicted: ~3.8

Values marked as "Predicted" are estimates based on computational models due to the absence of publicly available experimental data. These predictions provide a valuable framework for comparison and hypothesis generation.

Analysis of Substituent Effects:
  • Melting and Boiling Points: The introduction of both a bromine atom and a trifluoromethoxy group is predicted to substantially increase the melting and boiling points of this compound compared to the parent quinoline. This is attributable to the increased molecular weight and stronger intermolecular forces (dipole-dipole and van der Waals interactions) introduced by these substituents. The solid state of 4-bromoquinoline at room temperature, with a melting point of 29-34 °C, supports this trend[6][7].

  • Basicity (pKa): The nitrogen atom in the quinoline ring imparts basic properties. The pKa of quinoline's conjugate acid is approximately 4.90[5]. The introduction of strong electron-withdrawing groups, such as bromine and particularly the trifluoromethoxy group, is expected to significantly decrease the basicity of the quinoline nitrogen. This is due to the inductive withdrawal of electron density from the ring system, making the lone pair of electrons on the nitrogen less available for protonation. Consequently, this compound is predicted to be a much weaker base than quinoline.

  • Lipophilicity (logP): Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. The trifluoromethoxy group is known to substantially increase lipophilicity[2]. The bromine atom also contributes to an increase in logP. As a result, this compound is predicted to be significantly more lipophilic than quinoline, 4-bromoquinoline, and 8-(trifluoromethyl)quinoline. This enhanced lipophilicity can improve membrane permeability, a desirable trait for many drug candidates.

Experimental Protocols for Physicochemical Property Determination

The accurate determination of the physicochemical properties outlined above is fundamental to chemical and pharmaceutical development. The following section details the standard, validated methodologies for these measurements.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder.

  • Capillary Loading: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end to a height of 2-3 mm[10].

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer[11][12].

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for accurate measurement)[10].

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range[10].

MeltingPointWorkflow A Crush Solid Sample B Pack into Capillary Tube A->B Load C Place in Melting Point Apparatus B->C Insert D Heat Sample Slowly C->D Control Rate E Observe & Record Melting Range D->E Visual Inspection

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point (Thiele Tube or Digital Apparatus)

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube[1][4].

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid[13].

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with mineral oil) or a digital boiling point apparatus[14].

  • Heating: The apparatus is heated gently. As the liquid's temperature rises, air trapped in the capillary tube will bubble out[14].

  • Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point[14].

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a basic compound like quinoline, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water/co-solvent mixture) to create a solution of known concentration[15].

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette[15].

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is protonated[16].

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Solvent C Add Titrant Incrementally A->C B Calibrate pH Electrode B->C D Record pH at Equilibrium C->D Repeat E Plot pH vs. Titrant Volume D->E F Determine Inflection Point E->F G Calculate pKa F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically n-octanol and water.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate[5][17].

  • Sample Addition: A known amount of the test compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble)[5].

  • Partitioning: The two phases are combined in a separatory funnel and shaken for a sufficient time to allow the compound to reach equilibrium between the two phases[18].

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers[18].

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[18].

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The physicochemical properties of this compound are significantly influenced by its substituents, leading to a compound with predicted high lipophilicity and low basicity compared to its parent scaffold. These characteristics, particularly the increased lipophilicity and metabolic stability often conferred by the trifluoromethoxy group, make it an intriguing candidate for applications in drug discovery and materials science. While the absence of extensive experimental data necessitates the use of computational predictions, these estimates provide a valuable and rational basis for further investigation. The experimental protocols detailed herein represent the gold standard for the empirical validation of these properties, which is a critical next step in the characterization of this and other novel chemical entities.

References

  • Melting point determination. (n.d.).
  • Quinoline – Structure, Properties, and Applications. (n.d.). Mechotech.
  • DETERMINATION OF BOILING POINTS. (n.d.).
  • Quinoline | C9H7N. (n.d.). PubChem.
  • experiment (1) determination of melting points. (2021).
  • Quinoline: Synthesis, Applications, and Environmental Impact. (n.d.). Sinocure Chemical Group.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks.
  • Determination of Boiling Point (B.P). (n.d.).
  • Experimental No. (2) Boiling Point. (2021).
  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.
  • LogP / LogD shake-flask method. (2024). Protocols.io.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed.
  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate.
  • Determination of Melting Point. (n.d.). Clarion University.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
  • 4-bromoquinoline. (2025). ChemSynthesis.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE.
  • This compound. (n.d.). AbacipharmTech.
  • This compound. (n.d.). CymitQuimica.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • 4-bromo-8-(trifluoromethyl)quinoline (C10H5BrF3N). (n.d.). PubChemLite.
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). PubMed.
  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2009). PubMed.
  • Shake Flask LogD. (n.d.). Domainex.
  • assessment of reverse - phase. (n.d.). ECETOC.
  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (n.d.). PubMed.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025). BenchChem.
  • 4-Bromoquinoline. (n.d.). SRIRAMCHEM.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • 4-Bromoquinoline 95. (n.d.). Sigma-Aldrich.
  • 4-Bromoquinoline. (n.d.). ECHEMI.
  • PKa determination by 1H NMR spectroscopy - An old methodology revisited. (n.d.). ResearchGate.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI.
  • Development of Methods for the Determination of pKa Values. (2013). PMC.
  • Development of Methods for the Determination of pKa Values. (n.d.). Semantic Scholar.
  • Development of Methods for the Determination of pKa Values. (2013). PMC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 4-Bromo-8-(trifluoromethoxy)quinoline, a halogenated aromatic compound, requires a dedicated and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to provide clarity and ensure that all waste streams are managed with the highest degree of safety and responsibility.

Foundational Principles: Understanding the Hazard

Before initiating any disposal procedures, it is imperative to recognize the inherent hazards of this compound. As a brominated and fluorinated quinoline derivative, it is classified as a halogenated organic compound.[1] Such compounds are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity. The trifluoromethoxy (-OCF₃) group, while often conferring desirable metabolic stability in drug candidates, also contributes to the chemical's robustness, necessitating specific disposal methods to ensure its complete destruction.[2][3]

Immediate Safety & Hazard Information Summary

Hazard ClassificationHandling and Storage PrecautionsPrimary Disposal Route
Acute Toxicity Avoid ingestion, inhalation, and skin contact.[4]Segregated hazardous waste stream for halogenated compounds.[5]
Skin & Eye Irritation Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[4]High-temperature incineration by a licensed waste disposal facility.[6]
Environmental Hazard Prevent release into drains or the environment.[4]Collection in clearly labeled, sealed, and chemically compatible containers.[5][7]
Pre-Disposal Checklist: Ensuring a Safe Workflow

A systematic approach is critical to managing the disposal process safely from start to finish. The following checklist should be completed before any waste is generated or handled.

  • Personal Protective Equipment (PPE) Verification: Confirm the availability and proper condition of all necessary PPE.

  • Waste Container Inspection: Ensure designated hazardous waste containers are available, properly labeled, and made of a compatible material (e.g., glass or polyethylene).[7][8]

  • Fume Hood Operation: Verify that the chemical fume hood is functioning correctly. All handling of this compound and its waste should be conducted within a certified fume hood.

  • Spill Kit Accessibility: Locate the laboratory's chemical spill kit and ensure it is fully stocked and accessible.

Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes.[4]
Protective Clothing A flame-retardant and chemical-resistant lab coat.To shield skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.To prevent inhalation of the compound.
Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe segregation, collection, and disposal of all waste streams containing this compound.

The cardinal rule for the disposal of this compound is strict segregation. As a halogenated organic compound, it must not be mixed with non-halogenated solvent waste.[5][8] This is a critical step for both safety and regulatory compliance, as mixing waste streams can create dangerous reactions and significantly increases disposal costs.

  • Action: Designate a specific, clearly labeled hazardous waste container solely for "Halogenated Organic Waste."[1]

  • Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to break the strong carbon-halogen bonds and prevent the formation of toxic byproducts.[6] Mixing with non-halogenated waste contaminates the entire volume, necessitating the more stringent and costly disposal method for the entire container.[5]

All materials that have come into contact with this compound must be considered hazardous waste.

  • Solid Waste:

    • Collect any unused or expired solid this compound.

    • Place contaminated consumables such as weigh boats, pipette tips, gloves, and absorbent paper into a designated, sealable polyethylene bag or a puncture-proof container. Once sealed, this container should be placed in the main solid halogenated hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and chemically compatible liquid hazardous waste container. A glass bottle with a secure screw cap is often a suitable choice.[7]

    • This includes reaction mixtures, mother liquors from crystallizations, and any solvent used to dissolve the compound.

Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure a safe working environment.

  • Initial Rinse (Rinsate Collection):

    • Perform an initial rinse of all contaminated glassware (e.g., flasks, beakers, funnels) with a suitable organic solvent, such as acetone or ethanol.

    • Crucially, this first rinsate must be collected and disposed of as halogenated liquid hazardous waste. [9][10]

    • Rationale: The initial rinse will contain the highest concentration of the residual chemical and must be treated with the same precautions as the original substance. Disposing of this rinsate down the drain is a regulatory violation and poses an environmental hazard.[9]

  • Subsequent Cleaning:

    • After the initial rinsate is collected, glassware can typically be cleaned using standard laboratory procedures, such as washing with soap and water, followed by further rinsing with deionized water and a final rinse with a clean solvent.

Accurate and compliant labeling is a legal requirement under the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[11][12]

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" and any other components in the waste stream with their approximate concentrations.[5]

    • The accumulation start date (the date the first waste is added to the container).[13]

    • The appropriate hazard characteristics (e.g., Toxic).[13]

    • The generator's name and address.[11]

  • Causality: Proper labeling ensures that anyone handling the waste is aware of its contents and the associated dangers. It is also essential for the waste disposal contractor to properly manage and transport the waste in accordance with federal and local regulations.[11][12]

Hazardous waste must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

  • Action:

    • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[7]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[14]

    • Use secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills.[7]

    • Keep waste containers closed at all times, except when adding waste.[5]

  • Causality: Safe storage practices minimize the risk of accidental spills, reactions with incompatible chemicals, and exposure to laboratory personnel.[8][14]

The final step is to arrange for the removal of the hazardous waste from your facility.

  • Action: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Causality: this compound must be disposed of through a licensed facility that can provide a "cradle-to-grave" management system, ensuring the waste is transported, treated, and disposed of in compliance with all regulations, likely through high-temperature incineration.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal PPE Verify & Don PPE Start Start Experiment with This compound PPE->Start Waste_Container Inspect & Prepare Labeled Halogenated Waste Container Waste_Container->Start Fume_Hood Confirm Fume Hood Operation Fume_Hood->Start Solid_Waste Collect Solid Waste (Unused chemical, contaminated gloves, etc.) Start->Solid_Waste Liquid_Waste Collect Liquid Waste (Solutions, mother liquors) Start->Liquid_Waste Decon Decontaminate Glassware Start->Decon Solid_Container Place in Solid Halogenated Waste Container Solid_Waste->Solid_Container Liquid_Container Place in Liquid Halogenated Waste Container Liquid_Waste->Liquid_Container Rinsate Collect First Rinsate Decon->Rinsate Storage Store Sealed & Labeled Containers in Secondary Containment Solid_Container->Storage Liquid_Container->Storage Rinsate->Liquid_Container EHS Arrange Pickup with EHS/Licensed Contractor Storage->EHS Incineration Transport to Permitted Facility for High-Temperature Incineration EHS->Incineration

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of professional scientific conduct. By understanding the chemical's hazards, implementing rigorous segregation and containment protocols, and adhering to regulatory requirements for labeling and final disposal, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide serves as a comprehensive framework; however, it is essential to always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compound.

References

  • EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. (2019). Hazardous Waste Experts. [Link]
  • Hazardous Waste Label Requirements | EPA & DOT Compliance. (2021). MLI Environmental. [Link]
  • EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. (2019). Hazardous Waste Experts. [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Label Requirements. (2021). GAIACA. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • HAZARDOUS WASTE STORAGE AND DISPOSAL. (2019). University of Toronto, Department of Chemistry. [Link]
  • Water Pollution - Environmental Management. (2024).
  • Guidance on Safe Storage of Chemicals in Laboratories. University College Cork, Ireland. [Link]
  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link]
  • Laboratory Safety Manual. (1997).
  • Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. (2023). MDPI. [Link]
  • Storing Hazardous Waste In Your Laboratory. Vanderbilt University Environmental Health & Safety. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of a compound's potential hazards. 4-Bromo-8-(trifluoromethoxy)quinoline is a substituted quinoline, a class of compounds known for its diverse biological activities and, consequently, its potential for significant physiological effects. This guide provides a comprehensive framework for handling this compound, emphasizing a conservative approach rooted in the principles of chemical hygiene and risk mitigation. Due to the limited publicly available toxicological data for this specific molecule, our safety protocols are derived from an analysis of its constituent structural motifs: the quinoline core, the bromo-aromatic system, and the trifluoromethoxy group.

Hazard Identification: A Composite Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, we must infer its hazard profile by examining its components.

  • The Quinoline Core: The parent molecule, quinoline, is a well-documented hazardous substance. It is classified as a suspected carcinogen and mutagen.[1][2][3] High exposure can lead to systemic toxicity, including liver damage, and it is readily absorbed through the skin.[1][4] Therefore, any derivative, including our target compound, must be handled with the assumption of similar carcinogenic and toxic properties. The American Industrial Hygiene Association (AIHA) recommends an 8-hour time-weighted average exposure limit of just 0.001 ppm for quinoline, underscoring its toxicity.[1]

  • The Trifluoromethoxy Group (-OCF₃): While the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are generally considered chemically stable and inert functional groups, their presence in pharmaceuticals is not without metabolic considerations.[5] The C-F bond is exceptionally strong; however, metabolic processes can sometimes lead to the formation of toxic metabolites.[6][7] In the context of a novel compound, we must assume that metabolic degradation could potentially release harmful byproducts. Furthermore, thermal decomposition of such compounds can release highly toxic and corrosive gases like hydrogen fluoride.[8]

  • The Bromo Substituent: Halogenated aromatic compounds can exhibit a range of toxicities. Bromine on an aromatic ring can increase the lipophilicity of a molecule, potentially enhancing its ability to be absorbed through the skin and penetrate biological membranes.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before any handling, robust engineering and administrative controls must be in place.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

  • Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood.[9]

Personal Protective Equipment (PPE): A Multi-Layered Approach

Given the inferred high toxicity, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for various laboratory operations.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesDisposable Gown over Lab CoatSafety Goggles & Face ShieldRecommended: N95 Respirator
Solution Preparation & Transfer Double Nitrile GlovesDisposable Gown over Lab CoatSafety Goggles & Face ShieldNot required inside fume hood
Reaction Monitoring & Work-up Double Nitrile GlovesDisposable Gown over Lab CoatSafety Goggles & Face ShieldNot required inside fume hood
Spill Cleanup Heavy-duty Nitrile GlovesChemical Resistant Apron/SuitSafety Goggles & Face ShieldRequired: Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridges
Detailed PPE Specifications:
  • Hand Protection: Double-gloving is essential. Wear two pairs of powder-free nitrile gloves.[10][11] The outer glove should have a long cuff that extends over the sleeve of the lab coat or gown. This practice protects the inner glove from contamination, allowing for safer removal of the outer pair. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[10]

  • Body Protection: A flame-resistant lab coat is standard. However, when handling this compound, an additional layer of protection in the form of a disposable, back-closing gown is required to prevent contamination of personal clothing.[11]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes must be worn at all times.[9] When handling the solid compound outside of a glovebox or during any operation with a significant splash risk, a full-face shield must be worn over the goggles.[10][12]

  • Respiratory Protection: While all routine work should be conducted in a fume hood, respiratory protection is crucial during spill cleanup or if there is a risk of aerosol generation outside of containment (e.g., when weighing powders). A surgical mask provides no protection against chemical vapors or fine powders.[11] An N95 respirator can be used for weighing powders, but for spills, a half-mask or full-face air-purifying respirator (APR) with appropriate cartridges is necessary.

Operational Plan: A Step-by-Step Handling Protocol

The following workflow provides a procedural guide for safely handling this compound from receipt to disposal.

G prep Preparation & Pre-Handling weigh Weighing (Solid) prep->weigh In Fume Hood solubilize Solubilization weigh->solubilize In Fume Hood spill Spill or Emergency weigh->spill reaction Reaction & Monitoring solubilize->reaction solubilize->spill workup Work-up & Purification reaction->workup reaction->spill workup->spill decon Decontamination workup->decon spill->decon Follow Emergency Protocol disposal Waste Disposal decon->disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-8-(trifluoromethoxy)quinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-8-(trifluoromethoxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.